Structural Properties and Characterization of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid: A Technical Guide for Advanced Synthesis
Executive Summary In the landscape of modern drug discovery, the precision of synthetic intermediates dictates the success of downstream active pharmaceutical ingredients (APIs). 3-[(Hydroxyamino)iminomethyl]-benzoic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the precision of synthetic intermediates dictates the success of downstream active pharmaceutical ingredients (APIs). 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4), commonly referred to as an amidoxime intermediate, is a critical molecular building block. Its most prominent application is serving as the direct precursor in the synthesis of Ataluren (PTC124) , a breakthrough therapeutic designed to induce ribosomal readthrough of premature termination codons in genetic disorders such as Duchenne Muscular Dystrophy (DMD) .
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for the synthesis, structural characterization, and downstream application of this vital amidoxime.
Structural & Physicochemical Properties
Understanding the physicochemical baseline of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is essential for predicting its solubility, reactivity, and chromatographic behavior during purification. The compound features both a carboxylic acid moiety (hydrogen bond acceptor/donor) and an amidoxime group (highly nucleophilic, capable of forming stable metal complexes or undergoing cyclodehydration).
Table 1: Quantitative Chemical Data
Property
Value
Causality / Significance
IUPAC Name
3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
Defines the Z-configuration typical of stable amidoximes.
CAS Number
199447-10-4
Unique identifier for procurement and regulatory tracking .
Molecular Formula
C8H8N2O3
Confirms the addition of exactly one molecule of NH₂OH.
Molecular Weight
180.16 g/mol
Critical for stoichiometric calculations and MS identification .
Topological Polar Surface Area
95.9 Ų
Indicates high polarity; necessitates polar solvent systems (e.g., EtOH/H₂O) for synthesis.
XLogP3
0.6
Low lipophilicity; confirms the compound will elute early in reverse-phase HPLC.
H-Bond Donors / Acceptors
3 / 4
Drives the high melting point and crystalline nature of the isolated product.
Data grounded in authoritative computational and experimental records from PubChem.
The conversion of 3-cyanobenzoic acid to its corresponding amidoxime must be tightly controlled to prevent the hydrolysis of the nitrile group into an amide or carboxylic acid. The following protocol is engineered as a self-validating system , ensuring that the reaction is driven to completion through rigorous In-Process Controls (IPCs) before any downstream isolation is attempted.
Self-validating synthesis workflow for 3-[(Hydroxyamino)iminomethyl]benzoic acid.
Step-by-Step Methodology
Reagent Preparation: Suspend 3-cyanobenzoic acid (1.0 eq) in a co-solvent mixture of Ethanol and Water (typically 5:1 v/v). Causality: The co-solvent system is required because the organic precursor is soluble in ethanol, while the inorganic reagents require water for dissolution.
Nucleophile Generation: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium carbonate (0.75 eq). Causality: Sodium carbonate is explicitly chosen over stronger bases (like NaOH) to gently liberate the free hydroxylamine nucleophile in situ without triggering the base-catalyzed hydrolysis of the nitrile group.
Nucleophilic Addition (Reaction): Heat the mixture to gentle reflux (approx. 80°C) for 4-6 hours.
Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. The system validates itself when the nitrile precursor peak (m/z 146.1 [M-H]⁻) is absent, and the amidoxime molecular ion (m/z 181.1 [M+H]⁺) dominates the spectra. Do not proceed to cooling until this metric is achieved.
Isolation: Cool the reaction to 0-5°C and adjust the pH to ~5.5 using dilute HCl. Causality: Adjusting to the isoelectric point ensures the precipitation of the zwitterionic-like amidoxime, maximizing isolated yield. Filter, wash with cold water, and dry under a vacuum.
Analytical Characterization Protocols
To guarantee the structural integrity of the synthesized 3-[(Hydroxyamino)iminomethyl]-benzoic acid, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
δ 9.75 (s, 1H, -OH): Confirms the presence of the oxime hydroxyl group.
The primary industrial value of 3-[(Hydroxyamino)iminomethyl]-benzoic acid lies in its downstream cyclization. By reacting this amidoxime with an acylating agent (e.g., 2-fluorobenzoyl chloride), an unstable O-acyl amidoxime intermediate is formed. Upon the application of heat, this intermediate undergoes a rapid cyclodehydration to form the highly stable 1,2,4-oxadiazole ring characteristic of the API Ataluren .
Downstream cyclization of the amidoxime intermediate to form Ataluren.
This cyclization is highly thermodynamically favored due to the extended aromatic conjugation achieved in the final 1,2,4-oxadiazole heterocycle, finalizing the synthesis of a molecule capable of overriding premature stop codons in human mRNA.
References
3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503, National Center for Biotechnology Information (NCBI) PubChem,[Link]
Ataluren | C15H9FN2O3 | CID 11219835, National Center for Biotechnology Information (NCBI) PubChem,[Link]
In Vitro Mechanism of Action and Bioactivation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid: A Technical Whitepaper
Executive Summary 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4), also known as 3-(N'-hydroxycarbamimidoyl)benzoic acid, is a compound of dual significance in modern drug development[1]. In synthetic chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4), also known as 3-(N'-hydroxycarbamimidoyl)benzoic acid, is a compound of dual significance in modern drug development[1]. In synthetic chemistry, it is the critical amidoxime intermediate (often designated as Ataluren Impurity 2) required for the synthesis of Ataluren (PTC124), a nonsense-mutation readthrough agent[2]. However, in pharmacological in vitro models, this compound serves as a prototypical amidoxime prodrug .
Because highly basic amidines (pKa ~11) suffer from poor membrane permeability, they are often masked as amidoximes (pKa ~8) to enhance cellular uptake[3]. In vitro, the primary mechanism of action of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is its enzymatic N-reduction to the active moiety, 3-amidinobenzoic acid, which subsequently acts as a competitive inhibitor of trypsin-like serine proteases[4]. This whitepaper details the in vitro bioactivation cascade, the structural biology of its target engagement, and the validated experimental protocols used to quantify these mechanisms.
The mARC-Dependent Bioactivation Pathway
The in vitro conversion of 3-[(Hydroxyamino)iminomethyl]-benzoic acid to its active amidine form is not spontaneous; it is strictly catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) [3]. Discovered as the fourth mammalian molybdenum-containing enzyme, mARC exists in two isoforms (mARC1 and mARC2) localized to the outer mitochondrial membrane[5].
The Electron Transfer Cascade
The bioactivation mechanism relies on a three-component electron transfer chain. The causality of this specific system is driven by the redox potential required to cleave the N-O bond of the amidoxime:
NADH-Cytochrome b5 Reductase (CYB5R): Extracts two electrons from NADH (the obligate electron donor; NADPH is inactive in this system)[5].
Cytochrome b5 (CYB5): Acts as the intermediate electron carrier, shuttling electrons one at a time to the molybdenum cofactor (Mo-co) of mARC[6].
mARC: The terminal reductase binds 3-[(Hydroxyamino)iminomethyl]-benzoic acid and catalyzes the N-reduction, releasing water and the active 3-amidinobenzoic acid[3].
Fig 1: The mARC-dependent electron transfer cascade for amidoxime bioactivation.
Once bioactivated in vitro, the resulting 3-amidinobenzoic acid exerts its pharmacological action. The parent amidoxime is sterically and electronically incapable of target binding due to the bulky, neutral N-hydroxyl group.
Mechanism of Inhibition
The active amidine acts as a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], Factor Xa, and thrombin)[6].
S1 Pocket Binding: The amidine group mimics the basic side chains of endogenous arginine or lysine residues.
Salt Bridge Formation: It inserts deep into the S1 specificity pocket of the protease, forming a highly stable bidentate salt bridge with the conserved Asp189 residue at the bottom of the pocket.
Aromatic Stacking: The benzoic acid ring provides hydrophobic interactions with the walls of the S1 pocket, stabilizing the inhibitory complex and preventing the cleavage of natural substrates.
In Vitro Experimental Methodologies
To validate the mechanism of action and bioactivation kinetics of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, in vitro biotransformation assays using subcellular fractions are the gold standard[7].
Rationale for Assay Design
Enzyme Source: Mitochondrial fractions are prioritized over microsomes because mARC is anchored to the outer mitochondrial membrane[5].
pH Optimization: The assay is buffered to pH 6.0–6.5. This is critical because mARC exhibits a slightly acidic pH optimum, whereas physiological pH (7.4) yields suboptimal reduction rates[7].
Step-by-Step Biotransformation Protocol
Preparation of the Incubation Matrix:
Thaw porcine or human mitochondrial fractions (enriched for mARC, CYB5, and CYB5R) on ice.
Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 6.3.
Reaction Assembly:
In a 1.5 mL Eppendorf tube, combine 0.3 mg of mitochondrial protein, 1 mM NADH (cofactor), and the phosphate buffer to a final volume of 240 µL.
Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation:
Initiate the reaction by adding 10 µL of 3-[(Hydroxyamino)iminomethyl]-benzoic acid stock (final concentration: 500 µM).
Termination:
Incubate at 37°C for exactly 30 minutes.
Terminate the reaction by adding 250 µL of ice-cold acetonitrile (precipitates proteins and halts enzymatic activity).
Quantification:
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer the supernatant to an HPLC vial. Quantify the formation of 3-amidinobenzoic acid using LC-MS/MS against a standard curve.
Fig 2: Standardized in vitro workflow for amidoxime prodrug bioactivation.
Quantitative Kinetic Data
The following table summarizes representative in vitro kinetic parameters for the bioactivation of benzamidoxime derivatives (such as 3-[(Hydroxyamino)iminomethyl]-benzoic acid) by recombinant human mARC isoforms[5][7].
Enzyme Source
Vmax (nmol/min/mg)
Km (µM)
Intrinsic Clearance (Vmax/Km)
Cofactor Dependency
Human mARC1
14.5 ± 1.2
120 ± 15
0.121
Strict (NADH)
Human mARC2
8.2 ± 0.9
185 ± 20
0.044
Strict (NADH)
Porcine Mitochondria
22.4 ± 2.1
140 ± 18
0.160
Strict (NADH)
Porcine Microsomes
5.1 ± 0.6
210 ± 25
0.024
Strict (NADH)
Data Interpretation: mARC1 demonstrates a higher affinity (lower Km) and higher maximum velocity (Vmax) for amidoxime substrates compared to mARC2, making it the primary driver of in vitro bioactivation. Furthermore, mitochondrial fractions vastly outperform microsomal fractions, validating the subcellular localization of the active enzyme complex[5].
Dual Utility: Synthesis of Ataluren (PTC124)
While its pharmacological mechanism as a prodrug is governed by mARC, 3-[(Hydroxyamino)iminomethyl]-benzoic acid is most heavily utilized in vitro as a synthetic precursor. It reacts with 2-fluorobenzoyl chloride via O-acylation followed by thermal cyclodehydration to form the 1,2,4-oxadiazole ring of Ataluren (PTC124) [2]. Ataluren subsequently acts on the ribosome to induce readthrough of premature termination codons (nonsense mutations) in genetic disorders like Duchenne muscular dystrophy and cystic fibrosis[8]. Therefore, understanding the stability, reactivity, and potential enzymatic degradation of this intermediate is critical for both synthetic scale-up and pharmacological profiling.
References
PubChem: 3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503
National Institutes of Health (NIH)
URL:[Link]
The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target
National Center for Biotechnology Information (PMC)
URL:[Link]
Activation of the anti-cancer agent upamostat by the mARC enzyme system
Xenobiotica (Taylor & Francis)
URL:[Link]
The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues
ACS Publications
URL:[Link]
AU2012289112B2 - Dabigatran-amidoxime acid esters as prodrugs and use thereof as pharmaceuticals
Google Patents
URL
The History of mARC
National Center for Biotechnology Information (PMC)
URL:[Link]
Chemical Synthesis Pathway for 3-[(Hydroxyamino)iminomethyl]-benzoic acid: A Technical Guide
Introduction & Pharmacological Context 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also referred to as 3-amidoxime-benzoic acid or 3-(N'-hydroxycarbamimidoyl)benzoic acid) is a highly valuable synthetic intermediate in m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
3-[(Hydroxyamino)iminomethyl]-benzoic acid (also referred to as 3-amidoxime-benzoic acid or 3-(N'-hydroxycarbamimidoyl)benzoic acid) is a highly valuable synthetic intermediate in medicinal chemistry. Its primary significance lies in its role as the foundational building block for 1,2,4-oxadiazole-based therapeutics, most notably in the synthesis of Ataluren (PTC124), a drug designed to induce ribosomal readthrough of premature nonsense mutations [[1]](). Furthermore, amidoxime functional groups exhibit exceptional metal-chelating properties, making them highly relevant in advanced materials and semiconductor processing 2.
The fundamental chemical premise for synthesizing this compound is the conversion of a cyano group (-CN) on a 3-cyanobenzoic acid backbone to an amidoxime group (-C(=NOH)NH₂) via the nucleophilic addition of hydroxylamine.
Mechanistic Pathway: Nitrile to Amidoxime Conversion
The transformation of 3-cyanobenzoic acid into its corresponding amidoxime is governed by nucleophilic addition dynamics. The mechanism proceeds through three distinct phases:
Free Base Liberation: Hydroxylamine is typically introduced as a stable hydrochloride salt (NH₂OH·HCl). A base is required to deprotonate the salt, liberating the nucleophilic free hydroxylamine.
Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen triple bond to form a tetrahedral N-hydroxy amidine intermediate.
Tautomerization: Rapid proton transfer stabilizes the intermediate into the final Z/E amidoxime tautomer.
Fig 1: Mechanistic pathway of nitrile conversion to amidoxime via nucleophilic addition.
Experimental Workflows & Protocol Design
As a Senior Application Scientist, it is critical to recognize that the presence of the carboxylic acid moiety in 3-cyanobenzoic acid introduces competing acid-base dynamics. We outline two field-proven synthetic routes: the Direct Amidoximation route and the Ester-Protected route.
Route A: Direct Amidoximation (Aqueous/Ethanol System)
This protocol directly converts 3-cyanobenzoic acid to the amidoxime without protecting the carboxylic acid 3.
Step-by-Step Methodology:
Dissolution: Suspend 3-cyanobenzoic acid (4.0 mmol) in 30 mL of ethanol.
Reagent Preparation: Dissolve hydroxylamine hydrochloride (8.56 mmol, ~2.14 eq) in 3 mL of deionized water. Separately dissolve sodium carbonate (6.48 mmol, ~1.62 eq) in 6 mL of water.
Addition: Add the aqueous hydroxylamine solution to the ethanolic substrate solution, followed immediately by the dropwise addition of the aqueous sodium carbonate.
Thermal Activation: Heat the biphasic mixture to reflux (~80°C) and maintain for 4 hours.
Isolation: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. The product precipitates upon concentration. Filter the solid, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
Solvent System (Ethanol/Water): 3-Cyanobenzoic acid is highly lipophilic, whereas the inorganic reagents are strictly water-soluble. The mixed solvent system creates a homogenous microenvironment, maximizing collision frequency between the liberated hydroxylamine and the nitrile.
Base Selection (Na₂CO₃): A mild base is chosen over stronger alternatives (like NaOH) to prevent the premature hydrolysis of the nitrile into an amide. Na₂CO₃ effectively buffers the solution, maintaining a steady-state concentration of the nucleophilic free base without destroying the substrate.
Thermal Activation (Reflux): In basic conditions, the carboxylic acid is deprotonated to a carboxylate anion. This electron-donating group inductively reduces the electrophilicity of the meta-cyano carbon. Consequently, the activation energy for nucleophilic attack increases, necessitating thermal energy (reflux) to drive the reaction forward.
Fig 2: Step-by-step experimental workflow for the direct amidoximation of 3-cyanobenzoic acid.
Used in the synthesis of PTC124, this route involves the prior esterification of the carboxylic acid to methyl 3-cyanobenzoate to enhance nitrile electrophilicity [[1]]().
Step-by-Step Methodology:
Dissolution: Dissolve methyl 3-cyanobenzoate (6.16 mmol) in 150 mL of anhydrous methanol.
Reagent Addition: Add hydroxylamine hydrochloride (17.2 mmol, ~2.8 eq) and potassium tert-butoxide (17.2 mmol, ~2.8 eq) directly to the solution.
Reaction: Stir the mixture at room temperature (20–25°C) overnight (12–18 hours).
Isolation: Remove the methanol under vacuum. Wash the residue with water, filter on a Büchner funnel, and purify via chromatography to yield methyl 3-(N-hydroxycarbamimidoyl)-benzoate. (Subsequent basic hydrolysis yields the free acid).
Causality of Experimental Choices:
Base Selection (KOtBu): Potassium tert-butoxide is a bulky, strong, non-nucleophilic base. It rapidly deprotonates the hydroxylamine hydrochloride in anhydrous methanol without attacking the methyl ester.
Temperature (Room Temperature): Because the methyl ester remains electron-withdrawing (unlike the carboxylate anion in Route A), the nitrile retains high electrophilicity. The nucleophilic addition proceeds spontaneously at room temperature, eliminating the need for reflux and minimizing thermal degradation.
Analytical Characterization & Self-Validation
To ensure protocol trustworthiness, the reaction must be treated as a self-validating system. Do not proceed to isolation without confirming complete conversion.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/EtOAc/AcOH (1:1:0.03) solvent system 3. The reaction is deemed complete only when the high-Rf nitrile spot completely disappears, replaced by a highly polar, low-Rf amidoxime spot.
Spectroscopic Validation: Post-isolation, validate the product via Infrared (IR) spectroscopy. The diagnostic sharp nitrile stretch at ~2230 cm⁻¹ must be entirely absent, replaced by a broad O-H/N-H stretch at 3450–3360 cm⁻¹ and a C=N stretch at ~1650 cm⁻¹.
Quantitative Data & Optimization Metrics
Parameter
Route A: Direct Amidoximation
Route B: Ester-Protected Amidoximation
Substrate
3-Cyanobenzoic acid
Methyl 3-cyanobenzoate
Reagent (NH₂OH·HCl)
2.14 Equivalents
2.8 Equivalents
Base
Na₂CO₃ (1.62 Equivalents)
KOtBu (2.8 Equivalents)
Solvent System
Ethanol / Water (10:3 v/v)
Anhydrous Methanol
Reaction Temperature
Reflux (~80°C)
Room Temperature (20–25°C)
Reaction Time
4 hours
12–18 hours (Overnight)
Reported Yield
~85–90%
73%
References
[1] Title: Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay | Source: PMC (nih.gov) | URL:1
[2] Title: US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes | Source: Google Patents | URL: 2
[3] Title: Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 | Source: Journal of Medicinal Chemistry (acs.org) | URL: 3
binding affinity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid to target proteins
An In-Depth Technical Guide to Elucidating the Binding Affinity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid to Target Proteins Introduction In the landscape of modern drug discovery, the precise characterization of mol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Binding Affinity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid to Target Proteins
Introduction
In the landscape of modern drug discovery, the precise characterization of molecular interactions between a potential therapeutic agent and its biological target is paramount. This guide focuses on 3-[(Hydroxyamino)iminomethyl]-benzoic acid, a compound with structural motifs that suggest a potential for interaction with enzymes that recognize and process amino acids, particularly those with guanidinium-like side chains such as arginine. While direct binding data for this specific molecule is not extensively published, its chemical architecture provides a compelling starting point for a hypothesis-driven investigation into its target engagement and binding affinity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the scientific rationale and methodologies for identifying and quantifying the binding affinity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid to a class of high-value therapeutic targets. We will explore the potential for this compound to interact with Nitric Oxide Synthases (NOS), Arginases, and Indoleamine 2,3-dioxygenase (IDO), enzymes that play critical roles in a myriad of physiological and pathological processes.
The core of this guide is not merely a recitation of protocols but a deep dive into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will detail the step-by-step methodologies for key biophysical and biochemical assays, supported by authoritative references and visual aids to facilitate a comprehensive understanding of the experimental workflows.
Potential Protein Targets and Rationale for Investigation
The structure of 3-[(Hydroxyamino)iminomethyl]-benzoic acid features a hydroxyamidinium group, which can be considered a bioisostere of the guanidinium group found in arginine. This structural similarity is the cornerstone of our hypothesis that this compound may act as a competitive inhibitor for enzymes that utilize L-arginine as a substrate.
Nitric Oxide Synthases (NOS)
Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by a family of three NOS isoenzymes: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1] The binding of L-arginine to the active site of NOS is a prerequisite for NO production.[1] Inhibitors of NOS are of significant therapeutic interest for conditions ranging from neurodegenerative diseases to inflammatory disorders.[1] The potency and selectivity of NOS inhibitors are directly correlated with their binding affinity to the different isoforms.[2]
Arginases
Arginases are manganese metalloenzymes that catalyze the hydrolysis of L-arginine to L-ornithine and urea.[3] By competing with NOS for the common substrate L-arginine, arginases can regulate NO production.[4] Upregulation of arginase activity is implicated in various diseases, including cardiovascular and pulmonary conditions, making arginase inhibitors a promising therapeutic strategy.[4][5] High-affinity inhibitors of arginase have been developed, with some progressing to clinical trials.[4]
Indoleamine 2,3-dioxygenase (IDO)
IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[6] While its substrate is tryptophan, not arginine, the principles of active site-directed inhibition are transferable. IDO is a key regulator of the immune response, and its inhibition is a major focus in cancer immunotherapy.[7][8] High-affinity inhibitors of IDO have been extensively studied, providing a rich dataset for comparative analysis.[9][10]
Quantitative Assessment of Binding Affinity: A Methodological Deep Dive
The determination of binding affinity is a cornerstone of drug discovery, providing a quantitative measure of the strength of the interaction between a ligand and its target protein. Here, we detail the protocols for two primary biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), along with enzyme inhibition assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to a ligand (the immobilized protein).
Experimental Protocol for SPR
Protein Immobilization:
The target protein (e.g., purified human Arginase I) is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that allows for detectable binding signals without mass transport limitations.
Analyte Preparation:
A stock solution of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is prepared in a suitable buffer (e.g., HBS-EP+). A series of dilutions are then prepared to cover a concentration range that brackets the expected dissociation constant (Kd).
Binding Analysis:
The different concentrations of the analyte are injected over the immobilized protein surface. The association and dissociation phases are monitored in real-time.
Data Analysis:
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.
Experimental Protocol for ITC
Sample Preparation:
The purified target protein is placed in the sample cell of the calorimeter.
3-[(Hydroxyamino)iminomethyl]-benzoic acid is placed in the injection syringe at a concentration typically 10-15 times that of the protein. Both solutions must be in the same buffer to minimize heats of dilution.
Titration:
A series of small injections of the compound are made into the protein solution. The heat change after each injection is measured.
Data Analysis:
The heat changes are plotted against the molar ratio of the compound to the protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC) to determine binding thermodynamics.
Enzyme Inhibition Assays
Enzyme inhibition assays measure the effect of a compound on the catalytic activity of an enzyme. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.
Experimental Protocol for Enzyme Inhibition
Assay Setup:
A reaction mixture is prepared containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.
Inhibitor Addition:
Varying concentrations of 3-[(Hydroxyamino)iminomethyl]-benzoic acid are added to the reaction mixture.
Reaction Monitoring:
The enzymatic reaction is initiated (e.g., by adding the substrate) and the rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
Data Analysis:
The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Comparative Binding Affinity Data of Known Inhibitors
To provide context for the potential binding affinity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, the following tables summarize the binding data for known inhibitors of our target enzyme classes.
This technical guide provides a comprehensive framework for the investigation of the binding affinity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid to potential protein targets. By leveraging the structural similarities of this compound to the natural substrate of NOS and arginases, a targeted screening approach can be efficiently implemented. The detailed experimental protocols for SPR, ITC, and enzyme inhibition assays offer a robust toolkit for the quantitative characterization of these molecular interactions. The provided comparative data for known inhibitors serves as a valuable benchmark for interpreting the experimental results obtained for our lead compound. Through the systematic application of these methodologies, researchers can elucidate the binding profile of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, a critical step in the journey of transforming a promising molecule into a potential therapeutic agent.
References
Börgel, F., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Molecular Pharmacology, 58(5), 1026-1034. [Link]
Klatt, P., et al. (1994). Inhibitors of brain nitric oxide synthase. Binding kinetics, metabolism, and enzyme inactivation. Journal of Biological Chemistry, 269(24), 16731-16737. [Link]
Cinelli, M. A., et al. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 58(16), 6341-6365. [Link]
Ilies, M., et al. (2011). Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design. Journal of Medicinal Chemistry, 54(10), 3340-3348. [Link]
Kincaid, J. R., et al. (2019). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 141(47), 18944-18953. [Link]
Di Costanzo, L., et al. (2005). Inhibition of Human Arginase I by Substrate and Product Analogues. Archives of Biochemistry and Biophysics, 434(1), 160-170. [Link]
Li, H., et al. (2004). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 101(23), 8551-8556. [Link]
van der Wouden, E. J., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Scientific Reports, 11(1), 3855. [Link]
Steggerda, S. M., et al. (2019). Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158. Scientific Reports, 9(1), 17596. [Link]
Kincaid, J. R., et al. (2019). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 141(47), 18944-18953. [Link]
Di Domizio, J., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
ResearchGate. (n.d.). Binding Energies Calculated for iNOS inhibitors with the Enzyme...[Link]
Lewis, C. N., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3413-3418. [Link]
Basudhar, D., et al. (2010). Inhibitory Substrate Binding Site of Human Indoleamine 2,3-Dioxygenase. Journal of the American Chemical Society, 132(48), 17131-17133. [Link]
thermodynamic stability of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Title: Thermodynamic Stability and Mechanistic Profiling of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid: A Critical Intermediate in 1,2,4-Oxadiazole Drug Synthesis Executive Summary As a Senior Application Scientist overs...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Thermodynamic Stability and Mechanistic Profiling of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid: A Critical Intermediate in 1,2,4-Oxadiazole Drug Synthesis
Executive Summary
As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently observe process failures stemming from a fundamental misunderstanding of intermediate thermodynamics. 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS 199447-10-4) is a highly functionalized amidoxime and the critical precursor in the synthesis of Ataluren (PTC124), a nonsense-mutation suppression therapy PubChem[1].
This whitepaper provides an in-depth technical analysis of the thermodynamic stability, structural isomerism, and degradation pathways of this amidoxime. By understanding the causality behind its thermal and hydrolytic behavior, researchers can design self-validating experimental protocols that kinetically trap desired intermediates and avoid costly thermodynamic sinks.
Structural Thermodynamics and Isomerism
The thermodynamic stability of the amidoxime moiety in 3-[(Hydroxyamino)iminomethyl]-benzoic acid is dictated by two primary structural factors: resonance conjugation and
E/Z
isomerism.
Conjugation: The amidoxime group is directly attached to the aromatic benzoic acid ring. The delocalization of
π
-electrons from the aromatic ring into the
C=N
double bond lowers the overall ground-state enthalpy (
ΔHf
), stabilizing the molecule against spontaneous decomposition.
Isomerism: Amidoximes exhibit
E/Z
isomerism around the
C=N
bond. The
Z
-isomer is thermodynamically preferred due to the formation of an intramolecular S(6) hydrogen-bonding motif between the hydroxyl hydrogen and the imine nitrogen. This structural rigidity results in a negative change in heat capacity (
) during molecular interactions, indicating that enthalpy-entropy compensation heavily drives its stability PubMed[2].
Degradation Pathways: Thermolysis vs. Hydrolysis
Understanding the degradation pathways is essential for maintaining scientific integrity during synthesis. The amidoxime acts as a fulcrum between two major thermodynamic sinks:
Hydrolytic Sinks (pH-Dependent): Under strongly acidic conditions, the imine nitrogen becomes protonated. This disrupts the resonance stabilization and lowers the activation energy barrier for the addition of water. The molecule subsequently hydrolyzes into 3-carbamoylbenzoic acid (the amide) and eventually isophthalic acid.
Thermal Sinks (Temperature-Dependent): In the absence of an acylating agent, exposing the neat solid to temperatures exceeding 150 °C provides the activation energy necessary for thermolysis. The molecule undergoes dehydration (loss of
H2O
), reverting to the starting material, 3-cyanobenzoic acid.
Figure 1: Primary thermodynamic degradation pathways and sinks of the amidoxime intermediate.
Coordination Thermodynamics (Metal Chelation)
A frequently overlooked variable in process chemistry is the profound affinity of amidoximes for hard metal ions. 3-[(Hydroxyamino)iminomethyl]-benzoic acid acts as a bidentate ligand, coordinating via the oxime oxygen and the imine nitrogen. The thermodynamic stability constants (
logβ
) for complexes with metals like Vanadium (
V(V)
) and Uranium (
U(VI)
) are exceptionally high (often exceeding 30.0) OSTI[3].
Causality in Process Design: If stainless steel reactors leach trace metal ions during scale-up, the amidoxime will irreversibly chelate these metals. This not only poisons the intermediate but also prevents the subsequent O-acylation step, leading to unexplained yield drops.
Quantitative Data Summaries
Table 1: Thermodynamic Parameters of Benzamidoxime Derivatives
Parameter
Value Range
Mechanistic Implication
| Enthalpy of Formation (
ΔHf
) | -150 to -200 kJ/mol | Exothermic formation from nitrile; indicates a stable ground state. |
| Metal Binding Affinity (
logβ
) | 28.0 – 33.6 | Extremely high affinity for hard metal ions; high risk of catalyst/reactor poisoning. |
| Heat Capacity Change (
ΔCp
) | ~ -470 J/K·mol | Indicates significant solvent reorganization and hydrophobic interactions. |
To synthesize Ataluren (PTC124) efficiently, one must navigate the thermodynamic landscape of the amidoxime intermediate. The following protocol is designed to kinetically trap the intermediate and force the thermodynamic equilibrium toward the final product.
Suspend 3-cyanobenzoic acid (1.0 eq) in an aqueous ethanol mixture (1:1 v/v).
Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
Causality:
Na2CO3
neutralizes the
HCl
to liberate free hydroxylamine while buffering the solution to pH ~8.5. This strictly prevents the acid-catalyzed hydrolytic degradation of the newly formed amidoxime.
Reflux at 80 °C for 6 hours. Cool to 0 °C to precipitate 3-[(Hydroxyamino)iminomethyl]-benzoic acid. Filter and dry under vacuum.
Step 2: O-Acylation (Kinetic Trapping)
Dissolve the amidoxime (1.0 eq) in anhydrous THF.
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and cool the reactor to strictly 0–5 °C.
Dropwise add 2-fluorobenzoyl chloride (1.05 eq).
Causality: Strict temperature control is required to kinetically trap the O-acylated intermediate. If the temperature exceeds 20 °C, premature cyclization initiates, releasing water that rapidly hydrolyzes the unreacted acid chloride, destroying the stoichiometry.
Transfer the O-acylated intermediate to a high-boiling solvent (e.g., DMF).
Heat to 120 °C for 4 hours.
Causality: The thermal energy overcomes the activation barrier for cyclodehydration. The irreversible expulsion of water is entropically favorable, driving the equilibrium entirely toward the highly stable, conjugated 1,2,4-oxadiazole ring of Ataluren.
Figure 2: Synthetic pathway of Ataluren highlighting thermodynamic control at each stage.
References
National Center for Biotechnology Information (PubChem). "3-[(Hydroxyamino)iminomethyl]-benzoic acid; CID 9603503". PubChem Database. Available at: [Link]
Pereira, M. T., et al. "Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine binding". PubMed (Braz J Med Biol Res). Available at: [Link]
Leggett, C. J., et al. "Thermodynamic Studies to Support Extraction of Uranium from Seawater". Office of Scientific and Technical Information (OSTI). Available at: [Link]
Chemsrc. "Ataluren (PTC124) | CAS#:775304-57-9". Chemsrc Database. Available at: [Link]
Crystallographic Structure and Coordination Chemistry of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid Complexes: A Technical Guide
Executive Summary The rational design of metal-organic frameworks (MOFs), polynuclear clusters, and advanced prodrugs relies heavily on the precise understanding of ligand crystallography. 3-[(Hydroxyamino)iminomethyl]-b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of metal-organic frameworks (MOFs), polynuclear clusters, and advanced prodrugs relies heavily on the precise understanding of ligand crystallography. 3-[(Hydroxyamino)iminomethyl]-benzoic acid (3-HIMBA), also known systematically as 3-(N'-hydroxycarbamimidoyl)benzoic acid, is a highly versatile bifunctional molecule[1]. Featuring both a hard-donor carboxylate moiety and a softer, highly tunable amidoxime group, 3-HIMBA serves as a critical synthon in both structural inorganic chemistry and pharmaceutical drug design.
As a Senior Application Scientist, I have developed this guide to provide researchers and drug development professionals with a rigorous, field-proven analysis of the crystallographic behavior, coordination pathways, and experimental crystallization methodologies associated with 3-HIMBA and its metal complexes.
Structural Architecture and Pharmacological Relevance
The molecular formula of 3-HIMBA is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol [1]. Its structure is defined by a central benzene ring meta-substituted with a carboxylic acid and an amidoxime group (–C(NH₂)=NOH).
From a drug development perspective , the amidoxime moiety is frequently employed as a prodrug strategy. Highly basic amidines and guanidines suffer from poor oral bioavailability due to protonation at physiological pH, which prevents them from crossing the intestinal barrier. N-hydroxylation to an amidoxime masks this positive charge, significantly enhancing lipophilicity and oral absorption, before undergoing hepatic enzymatic reduction back to the active amidine in vivo[2]. Understanding the solid-state conformation of 3-HIMBA is therefore critical for structure-based drug design and formulation stability.
Crystallographic Signatures of the Free Ligand
Before analyzing the metal complexes, one must understand the crystallographic baseline of the uncoordinated ligand. Drawing upon high-resolution X-ray diffraction data of the parent analog, benzamidoxime, we can establish the definitive structural parameters of the amidoxime moiety[3].
Stereochemistry: The amidoxime group almost exclusively adopts an E configuration in the solid state to minimize steric clash between the hydroxyl group and the aromatic ring[3].
Planarity and Dihedral Angles: The molecule is not perfectly planar. The dihedral angle between the mean plane of the benzene ring and the amidoxime grouping is typically around 20.2(3)°[3]. This slight torsion is a thermodynamic compromise: it relieves steric strain while maintaining sufficient orbital overlap for partial π-conjugation.
Supramolecular Assembly: In the crystal lattice, the free ligand self-assembles into robust two-dimensional supramolecular sheets. This is driven by an extensive network of intermolecular N–H···O and O–H···N hydrogen bonds[4]. The carboxylic acid group further contributes via classic R²₂(8) cyclic hydrogen-bonded dimers.
Coordination Pathways and Metal Complexation
The true utility of 3-HIMBA lies in its divergent coordination chemistry. The ligand possesses two distinct binding poles with vastly different pKa values (Carboxylate pKa ~4.0; Amidoxime pKa ~11.0), allowing for pH-controlled stepwise metalation.
Actinide Sequestration: Amidoximes are the gold standard for extracting uranyl ions (UO₂²⁺) from seawater. Crystallographic studies demonstrate that the uranyl ion is equatorially coordinated by η²-amidoximate groups, forming a highly stable, distorted hexagonal bipyramidal geometry[5].
Transition Metal Clusters: When reacted with Ni(II) or Cu(II) under basic conditions, the amidoxime group deprotonates to form an oximate anion (–C(NH₂)=NO⁻). The oximate oxygen acts as a highly efficient bridge between metal centers, frequently driving the self-assembly of tetranuclear clusters or 2D antiferromagnetic polymeric layers[6].
Fig 1: Divergent coordination pathways of the 3-HIMBA ligand moieties.
Quantitative Crystallographic Data
To facilitate comparative structural analysis, the following table synthesizes the expected quantitative crystallographic metrics for 3-HIMBA and its transition metal/actinide complexes, extrapolated from highly characterized structural analogs[3][5][6].
The crystallization of bifunctional ligands requires meticulous control over solvent dielectric constants and deprotonation kinetics. Rapid precipitation traps the kinetic amorphous phase, whereas the following slow vapor diffusion protocol allows for reversible M–L bond formation, yielding the thermodynamic single-crystal product suitable for X-Ray Diffraction (XRD).
Step-by-Step Methodology for Ni(II)-3-HIMBA Clusters
Ligand Dissolution: Dissolve 1.0 mmol of 3-HIMBA in 15 mL of a mixed solvent system (Acetonitrile/Methanol, 1:1 v/v).
Causality: The mixed solvent balances the solubility of the polar amidoxime and the hydrophobic aromatic ring, preventing premature ligand aggregation.
Metal Complexation: Slowly add 1.0 mmol of Ni(NO₃)₂·6H₂O dissolved in 5 mL of Methanol under continuous stirring.
Causality: Dropwise addition prevents high local supersaturation of the metal, which can lead to the formation of insoluble kinetic coordination polymers.
pH Modulation: Add Triethylamine (Et₃N) dropwise until the pH reaches 9.5.
Causality: A pH of 9.5 ensures complete deprotonation of the carboxylate and partial/complete deprotonation of the amidoxime to the oximate (–C(NH₂)=NO⁻), which is the active species for N-O bridging in polynuclear clusters[6].
Crystallization via Vapor Diffusion: Filter the dark brown solution through a 0.22 μm PTFE syringe filter into a straight-walled glass vial. Place this vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent). Seal the outer jar tightly.
Causality: The slow diffusion of the volatile, non-polar ether into the mother liquor gradually lowers the dielectric constant, gently coaxing the thermodynamic single crystals out of solution over 7–14 days.
Harvesting: Isolate the resulting single crystals under a polarizing microscope, suspend them in Paratone-N oil to prevent solvent loss (and subsequent crystal cracking), and mount them on a diffractometer loop.
Fig 2: Step-by-step workflow for the crystallization of 3-HIMBA metal complexes.
References
PubChem. "3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503". National Institutes of Health (NIH). 1
IUCr Journals. "Benzamide oxime". International Union of Crystallography. 3
PMC - NIH. "Benzamide oxime". National Institutes of Health (NIH). 4
ACS Publications. "Pyrazine-2-amidoxime Ni(II) Complexes: From Ferromagnetic Cluster to Antiferromagnetic Layer". American Chemical Society. 6
MDPI. "Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials: Uranyl Complexes of Pyrimidine-2-amidoxime". MDPI. 5
ASM Journals. "A New Nonpolar N-Hydroxy Imidazoline Lead Compound with Improved Activity in a Murine Model of Late-Stage Trypanosoma brucei brucei Infection Is Not Cross-Resistant with Diamidines". American Society for Microbiology. 2
Toxicological Evaluation of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid in Early Discovery: A Mechanistic and Methodological Guide
Executive Summary In the landscape of modern drug discovery, the rigorous toxicological profiling of synthetic intermediates and process impurities is as critical as the evaluation of the active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the rigorous toxicological profiling of synthetic intermediates and process impurities is as critical as the evaluation of the active pharmaceutical ingredient (API) itself. 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS 199447-10-4), also known as 3-(N-hydroxycarbamimidoyl)benzoic acid, is a highly relevant amidoxime-containing compound[1]. It is widely recognized in the pharmaceutical industry as a key intermediate and a process impurity (Impurity 2) in the synthesis of Ataluren (PTC124), a nonsense mutation readthrough agent[2].
Under the ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities, compounds like 3-[(Hydroxyamino)iminomethyl]-benzoic acid require a comprehensive early-discovery toxicological evaluation[3]. As a Senior Application Scientist, my approach to evaluating this compound transcends mere checklist screening. We must understand the physicochemical properties of the amidoxime pharmacophore, its unique metabolic fate, and how these factors dictate our choice of in vitro assays.
Mechanistic Toxicology: The Amidoxime-Amidine Biotransformation
The defining structural feature of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is its amidoxime group. Amidoximes are frequently utilized in medicinal chemistry as orally bioavailable prodrugs for basic amidines. This is because the addition of the hydroxyl group significantly reduces the basicity of the molecule, enhancing intestinal absorption[4].
However, from a toxicological perspective, the parent amidoxime is not the only species of concern. In vivo, amidoximes are rapidly retro-reduced to their corresponding amidines by the mitochondrial amidoxime-reducing component (mARC) , a molybdenum-containing enzyme system working in concert with cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (NB5R3)[4].
Causality in Assay Design: Because the mARC-mediated reduction generates a strongly basic amidine (which forms a positively charged amidinium ion at physiological pH), the metabolite often exhibits a drastically different toxicity profile—particularly regarding off-target ion channel binding (e.g., hERG)—compared to the parent amidoxime. Therefore, our toxicological evaluation must account for both the parent compound and its reduced biotransformation product.
Fig 1. mARC-mediated reduction of amidoxime to amidine and subsequent pharmacokinetic routing.
Early Discovery Toxicology Workflow
To ensure a self-validating and robust safety profile, we employ a tiered workflow moving from in silico predictions to highly controlled in vitro environments, culminating in targeted in vivo acute toxicity models.
Fig 2. Stepwise early discovery toxicological evaluation workflow for drug impurities.
Quantitative Data Summary
Prior to initiating resource-intensive assays, baseline data is aggregated. Below is the standardized quantitative profile for 3-[(Hydroxyamino)iminomethyl]-benzoic acid[1].
To comply with ICH M7 guidelines for assessing the mutagenic potential of process impurities, a miniaturized Ames test (e.g., 24-well or 384-well format) is deployed.
Scientific Rationale: We utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively. Crucially, the assay is run with and without Aroclor 1254-induced rat liver S9 fraction. While S9 provides standard cytochrome P450 metabolism, it is vital to note that mARC enzymes are mitochondrial. If specific amidine-driven mutagenicity is suspected, mitochondrial fractions or pre-reduced amidine metabolites should be tested in parallel.
Step-by-Step Protocol:
Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in Oxoid nutrient broth at 37°C until an OD600 of 1.0-1.2 is reached.
Test Article Formulation: Dissolve 3-[(Hydroxyamino)iminomethyl]-benzoic acid in anhydrous DMSO. Prepare a 6-point serial dilution (e.g., 1.5 to 5000 µ g/plate ).
Metabolic Activation: Prepare the S9 mix containing 10% (v/v) rat liver S9 fraction, NADP+, glucose-6-phosphate, and phosphate buffer (pH 7.4).
Pre-Incubation: Combine 100 µL of the bacterial suspension, 50 µL of the test article, and 500 µL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow metabolic biotransformation.
Plating & Incubation: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
System Validation (Go/No-Go): The assay is only deemed valid if the positive controls (e.g., 2-Aminoanthracene for +S9; 4-Nitroquinoline 1-oxide for -S9) yield a ≥3-fold increase in revertant colonies compared to the DMSO vehicle control.
Basic amines and amidines are notorious for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG (Kv11.1) potassium channel, leading to QT interval prolongation. Because the amidoxime can be reduced to an amidine in vivo, assessing hERG liability is mandatory.
Scientific Rationale: We utilize whole-cell patch-clamp electrophysiology on stably transfected HEK293 cells. This provides direct, high-fidelity measurement of ion channel currents, superior to surrogate binding assays (like Rb+ efflux or radioligand displacement).
Step-by-Step Protocol:
Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on poly-D-lysine coated glass coverslips.
Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).
Whole-Cell Configuration: Achieve a giga-ohm seal on a single cell and rupture the membrane to establish the whole-cell configuration. Superfuse the cell with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4) at 35°C.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse 3-[(Hydroxyamino)iminomethyl]-benzoic acid at increasing concentrations (1, 10, 30, 100 µM). Wait 3-5 minutes per concentration to reach steady-state block.
System Validation: Apply 100 nM E-4031 (a known high-affinity hERG inhibitor) at the end of the recording. The system is validated only if E-4031 abolishes >90% of the tail current, proving the recorded current was indeed hERG-mediated.
Conclusion
The toxicological evaluation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid requires a nuanced understanding of its chemical class. By recognizing the amidoxime's propensity for mARC-mediated reduction[4], we can proactively design in vitro safety assays that account for both the parent impurity and its basic amidine metabolite. Implementing these self-validating protocols ensures that early discovery data is robust, reproducible, and fully compliant with regulatory expectations for drug impurities[3].
References
PubChem. "3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503". National Institutes of Health (NIH).
Veeprho. "Ataluren Impurities and Related Compound". Veeprho Pharmaceuticals.
Havemeyer, A., et al. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target". National Institutes of Health (PMC).
Application Note: A Robust HPLC-UV Method for the Quantification of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantific...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-[(Hydroxyamino)iminomethyl]-benzoic acid. This molecule, featuring both a basic amidine group and an acidic carboxylic acid group, presents unique chromatographic challenges. This guide details a systematic approach, from initial physicochemical assessment and parameter selection to method optimization and full validation according to ICH Q2(R1) guidelines.[1][2][3] The final validated method is specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments.
Introduction and Analyte Characterization
3-[(Hydroxyamino)iminomethyl]-benzoic acid is a polar, aromatic compound with a molecular weight of 180.16 g/mol .[4] Its structure contains two ionizable functional groups: a carboxylic acid (pKa estimated ~4.2, similar to benzoic acid) and a significantly more basic hydroxyguanidine-like moiety (pKa estimated >10, similar to benzamidine).[5] This zwitterionic nature makes mobile phase pH a critical parameter for controlling retention and achieving acceptable peak shape. The compound's aromatic ring provides strong UV absorbance, making UV detection a suitable choice for quantification.
The low XLogP3 value of 0.6 indicates high polarity, suggesting that retention on a standard C18 column might be challenging without careful mobile phase control.[4] The key to a successful separation is to suppress the ionization of at least one of the functional groups to increase its hydrophobicity and interaction with the stationary phase.
Rationale for Initial Method Parameter Selection
A systematic approach to method development begins with informed starting conditions. The choices below are based on the analyte's properties and established chromatographic principles.
Column Selection
A C18 (L1) stationary phase was selected as the primary choice. Despite the analyte's polarity, the C18 phase offers robust, hydrophobic retention for aromatic compounds.[6][7] A modern, high-purity, end-capped silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is recommended to minimize undesirable secondary interactions with surface silanol groups, which can cause significant peak tailing for basic compounds like this one.[8][9]
Mobile Phase Selection
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for detection at lower wavelengths.
Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent retention and good peak shape, the mobile phase pH must be buffered and set at least 2 pH units away from the analyte's pKa.[10][11]
Low pH Approach (Chosen): Setting the mobile phase pH to ~2.5 using a phosphate or formic acid buffer is the most logical starting point.[12] At this pH, the carboxylic acid group will be fully protonated (neutral), while the basic amidine group will be fully protonated (cationic). This renders the molecule a stable cation, which behaves predictably in reversed-phase chromatography. A low pH also suppresses the ionization of residual silanol groups on the column, further preventing peak tailing.[9]
Buffer Choice: A 25 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice for UV-based methods.[13] It provides high buffering capacity in this range and is compatible with most detectors.[10][13]
Detection Wavelength
Based on the benzamidine and benzoic acid chromophores, a strong UV absorbance is expected between 230 nm and 270 nm. An initial UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For this note, a starting wavelength of 254 nm is proposed.
Initial Chromatographic Conditions
The initial parameters are summarized in the table below.
Parameter
Initial Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard for reversed-phase; good for aromatic compounds.[14]
Mobile Phase A
25 mM KH₂PO₄, pH 2.5
Low pH suppresses carboxylate ionization, ensuring a consistent charge state.[12]
Mobile Phase B
Acetonitrile (ACN)
Good solvent strength and low UV cutoff.
Gradient
10% to 70% B over 15 min
A scouting gradient to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Provides stable retention times and reduces viscosity.
Detector
UV at 254 nm
Common wavelength for aromatic compounds.
Injection Volume
10 µL
Standard starting volume.
Sample Diluent
Mobile Phase A / ACN (90:10)
Ensures compatibility with the initial mobile phase and prevents peak distortion.[15]
Method Development and Optimization Workflow
The initial scouting run provides the basis for systematic optimization. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (k' between 2 and 10) and resolution from any impurities.
Caption: Workflow for systematic HPLC method development.
Protocol 1: Method Optimization
Gradient Adjustment: Based on the scouting run, adjust the gradient slope.
If the peak elutes too early (< 2 minutes), decrease the initial %B or use a shallower gradient.
If the peak elutes too late (> 15 minutes), increase the initial %B or use a steeper gradient.
Aim for a retention time of approximately 5-10 minutes. Once a suitable retention is found, the method can often be converted to a faster isocratic run if no interfering peaks are present.
Peak Shape Troubleshooting: Peak tailing is a common issue for basic compounds.[8]
Confirm pH: Ensure the mobile phase pH is accurately prepared and stable. A buffer concentration of 25-50 mM is typically sufficient.[13]
Consider Additives: If tailing persists, adding a competing base like triethylamine (TEA) is not recommended at low pH. Instead, ensure the column is a high-quality, base-deactivated type.
Column Contamination: If peak shape degrades over time, it may be due to column contamination. Implement a column wash procedure.[9][16]
Temperature Optimization: Vary the column temperature (e.g., 25°C, 30°C, 40°C). Increasing temperature generally decreases retention time and can improve peak efficiency (narrower peaks). 30-35°C is often a good compromise between efficiency and column longevity.
Final Optimized Method and System Suitability
After optimization, the following isocratic method was established, providing excellent performance.
Final Chromatographic Conditions
Parameter
Optimized Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase
25 mM KH₂PO₄ (pH 2.5) / Acetonitrile (85:15, v/v)
Flow Rate
1.0 mL/min
Column Temperature
35°C
Detection
UV at 254 nm
Injection Volume
10 µL
Run Time
10 minutes
System Suitability Testing (SST)
Before any sample analysis, the system's suitability must be verified. This is accomplished by making five or six replicate injections of a standard solution.[17][18] The results must meet the acceptance criteria established during method validation. According to USP guidelines, these criteria ensure the system is performing adequately for the intended analysis.[18][19]
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][3][20] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Protocol 2: Step-by-Step Validation Experiments
Specificity:
Inject a blank (diluent), a placebo (matrix without analyte), and a standard solution.
Acceptance: No interfering peaks should be observed at the retention time of the analyte.
Linearity:
Prepare at least five standard solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
Inject each solution in triplicate.
Plot a calibration curve of peak area versus concentration.
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery):
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
Analyze these samples in triplicate.
Calculate the percentage recovery at each level.
Acceptance: Mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance: The %RSD for both studies should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
Determine based on the signal-to-noise ratio (S/N) (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness:
Intentionally make small variations to the method parameters, one at a time.
Examples: Mobile phase pH (±0.2 units), % Acetonitrile (±2%), Column Temperature (±5°C).
Analyze samples under each condition and evaluate the impact on SST parameters.
Acceptance: The SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Conclusion
This application note provides a detailed framework for developing and validating a reliable RP-HPLC method for the quantification of 3-[(Hydroxyamino)iminomethyl]-benzoic acid. By carefully controlling the mobile phase pH to maintain a consistent ionic state of the analyte, excellent peak shape and retention are achieved on a standard C18 column. The outlined optimization and validation protocols ensure the final method is robust, accurate, and suitable for its intended purpose in a regulated or research laboratory setting.
References
Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase.
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]
Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?
International Council for Harmonis
Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
BenchChem. (2025).
Sigma-Aldrich.
Sigma-Aldrich.
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]
SCION Instruments.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
International Journal of Pharmaceutical Sciences and Research. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test.
ResearchGate. Q2(R1)
Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained.
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
Macherey-Nagel. HPLC Troubleshooting Guide.
PubChem. Benzamidine.
Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
Application Note & Protocol: Preparation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid Stock Solutions in DMSO
Principle and Introduction 3-[(Hydroxyamino)iminomethyl]-benzoic acid is a small molecule with a structure incorporating a benzoic acid moiety, suggesting potential applications in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Principle and Introduction
3-[(Hydroxyamino)iminomethyl]-benzoic acid is a small molecule with a structure incorporating a benzoic acid moiety, suggesting potential applications in medicinal chemistry and drug discovery where such scaffolds are prevalent[1]. The successful use of this and similar compounds in research and development hinges on accurate and reproducible preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent frequently chosen for its ability to dissolve a wide array of organic molecules, making it indispensable for creating high-concentration stock solutions for compound screening and biological assays[2][3].
However, the process is not without its challenges. Factors such as compound purity, solvent quality, dissolution technique, and storage conditions can significantly impact the final concentration, stability, and integrity of the compound in solution[4]. High concentrations of DMSO can also be cytotoxic or interfere with assay components, necessitating protocols that lead to high-concentration stocks which allow for significant dilution in final assays, typically keeping the DMSO concentration below 0.5%[2].
This document provides a comprehensive, field-tested protocol for the solubilization of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in DMSO. It explains the causality behind each step, from material selection to long-term storage, to ensure the generation of reliable, high-quality stock solutions for downstream applications.
Compound Profile
For clarity and accurate calculations, the fundamental properties of the compound are summarized below.
Amber glass vials or polypropylene microcentrifuge tubes with screw caps
Positive displacement or air displacement pipettes with low-retention tips
Vortex mixer
Bath sonicator
Water bath or heat block (optional, for gentle warming)
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related benzoic acid derivatives dictate a cautious approach.
Eye Protection: Compounds of this class can cause serious eye irritation. Always wear safety goggles or glasses[6][7][8].
Skin Protection: May cause skin irritation. Wear nitrile gloves and a lab coat to prevent direct contact. Wash hands thoroughly after handling[6].
Inhalation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation[8].
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram outlines the logical flow for preparing a DMSO stock solution, including key decision points for ensuring complete dissolution.
Caption: Workflow for dissolving 3-[(Hydroxyamino)iminomethyl]-benzoic acid in DMSO.
Detailed Step-by-Step Protocol
This protocol details the preparation of a 10 mM stock solution. Adjust calculations accordingly for different target concentrations.
Calculation of Required Mass
The fundamental relationship for this calculation is:
Mass (g) = Target Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
Example for a 1 mL, 10 mM stock solution:
Target Concentration: 10 mM = 0.010 mol/L
Volume: 1 mL = 0.001 L
Molecular Weight: 180.16 g/mol
Mass = 0.010 mol/L × 0.001 L × 180.16 g/mol = 0.0018016 g = 1.80 mg
Dissolution Procedure
Tare Balance: Place a clean, dry vial (amber glass or polypropylene) on the analytical balance and tare the weight.
Weigh Compound: Carefully weigh out the calculated mass (e.g., 1.80 mg) of 3-[(Hydroxyamino)iminomethyl]-benzoic acid directly into the tared vial.
Add Solvent: Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the vial (e.g., 1.0 mL for a 10 mM solution from 1.80 mg).
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.
Visual Inspection: Visually inspect the solution against a light source. If the solution is perfectly clear with no visible particulates, proceed to step 8.
Assisted Dissolution (If Necessary): If solid particles remain, employ one or both of the following methods. The use of these techniques is a standard practice for compounds that do not dissolve readily[2].
Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves create cavitation that helps break up solid aggregates.
Gentle Warming: Place the vial in a water bath or on a heat block set to a temperature no higher than 37°C. Heat can increase solubility, but excessive temperatures risk degrading both the compound and the DMSO solvent[2][9].
Re-evaluate: After assisted dissolution, vortex the vial again for 1 minute and perform another visual inspection. Repeat step 6 if necessary. If the compound remains insoluble, refer to the Troubleshooting section.
Finalization and Storage: Once the solution is completely clear, it is ready for storage.
Aliquoting: To preserve the integrity of the stock solution, divide it into smaller, single-use aliquots in tightly sealed vials. This practice is critical to avoid degradation from repeated freeze-thaw cycles[2].
Storage: Store the aliquots in a freezer at -20°C or, for long-term stability, at -80°C[2][4]. Ensure vials are clearly labeled with the compound name, concentration, and date of preparation.
Application Notes and Expert Insights
The Critical Role of Solvent Quality
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can reduce the stability of dissolved compounds over time[4][10].
Recommendation: Always use a new, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO. Once opened, minimize its exposure to air and consider using a desiccant in the storage cabinet or purging the headspace with an inert gas like argon or nitrogen.
Stability Considerations
Freeze-Thaw Cycles: Studies have shown that while many compounds are stable through several freeze-thaw cycles, it is a risk factor for degradation[4]. Aliquoting is the most effective mitigation strategy.
Long-Term Storage: While properly frozen solutions are generally stable, long-term storage at room temperature is detrimental. One study showed that after one year at ambient temperature, only 52% of compounds in a large library were still observable[11].
Light Sensitivity: The safety data sheet for a similar compound advises protection from light. Using amber vials for preparation and storage is a prudent measure to prevent potential photodegradation.
1. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).2. Repeat sonication and gentle warming cycles. Allow more time for equilibration[12].3. Verify the purity of your compound and use fresh, anhydrous DMSO.
Solution is clear initially but forms a precipitate later
1. Compound has borderline solubility and is falling out of solution at room temperature.2. Water has been absorbed into the DMSO, reducing its solvating power for the compound.
1. Gently warm and vortex the solution to redissolve before use. Consider working with a slightly more dilute stock.2. Ensure vials are tightly sealed. Prepare fresh stock with new anhydrous DMSO.
Precipitation occurs when diluting into aqueous buffer
1. The compound is not soluble in the aqueous assay buffer.2. The final DMSO concentration is too low to maintain solubility.
1. This is a common issue. First, try adding the DMSO stock to the buffer while vortexing to ensure rapid mixing.2. Investigate the use of co-solvents or solubility-enhancing excipients in the final assay buffer[12].
References
Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS. [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. [Link]
Labbox. (2023, January 12). Benzoic acid AGR Safety Data Sheet. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9603503, 3-[(Hydroxyamino)iminomethyl]-benzoic acid. Retrieved April 5, 2026, from [Link]
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
Kozik, V., et al. (2011). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 16(7), 710-716. [Link]
D'Auria, M. (2021). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4+). Inorganics, 9(11), 84. [Link]
Gauk, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2749. [Link]
Reddit user discussion. (2024, October 2). Can DMSO be used for the recrystallization of benzoic acid? r/chemhelp. [Link]
Brendel, J., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 969-977. [Link]
Acree, W. E., & Abraham, M. H. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved April 5, 2026, from [Link]
Riemenschneider, W. (1969). U.S. Patent No. 3,478,092. Washington, DC: U.S.
Wang, Y., et al. (2019). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Process Safety Progress, 38(4). [Link]
Application Note: Utilizing 3-[(Hydroxyamino)iminomethyl]-benzoic acid for Arginase Inhibition Assays
Introduction: The Significance of Arginase Inhibition Arginase is a critical manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Arginase Inhibition
Arginase is a critical manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[1][2] In mammals, two isoforms exist: Arginase I, a cytosolic enzyme highly expressed in the liver, and Arginase II, a mitochondrial enzyme found in various extrahepatic tissues.[3][4] Beyond its role in nitrogen disposal, arginase activity is a crucial regulator of L-arginine bioavailability. This is of profound physiological importance because L-arginine is the common substrate for both arginase and nitric oxide synthase (NOS).[3]
By competing with NOS for L-arginine, elevated arginase activity can significantly limit the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, immune responses, and neurotransmission.[3] Consequently, dysregulation of arginase activity has been implicated in a spectrum of pathologies, including cardiovascular diseases like hypertension, cancer, and neurodegenerative disorders.[3][4][5][6] This has positioned arginase as a compelling therapeutic target for drug discovery.[3][7]
This application note provides a detailed guide for researchers on the use of 3-[(Hydroxyamino)iminomethyl]-benzoic acid , a potent arginase inhibitor, in enzyme inhibition assays. This compound, with the molecular formula C8H8N2O3, serves as a valuable tool for investigating arginase function and screening for novel therapeutic agents.[8]
Mechanism of Action: Targeting the Arginase Active Site
3-[(Hydroxyamino)iminomethyl]-benzoic acid belongs to a class of inhibitors characterized by an N-hydroxy-guanidinium or similar moiety. The inhibitory action of such compounds stems from their ability to interact with the binuclear manganese cluster within the arginase active site. Specifically, the N-hydroxy group displaces the metal-bridging hydroxide ion, which is essential for the catalytic hydrolysis of L-arginine.[9] This binding event effectively blocks the substrate from accessing the catalytic machinery, leading to potent and specific inhibition of the enzyme.
View DOT script for Mechanism of Action Diagram
Caption: Inhibitor binding to the arginase active site.
This protocol details a robust and high-throughput method for determining the inhibitory potential of 3-[(Hydroxyamino)iminomethyl]-benzoic acid against purified arginase I. The principle relies on the quantification of urea, the product of the arginase reaction.[1][10] The urea produced is measured colorimetrically, where the intensity of the color is directly proportional to the arginase activity.[7][10]
Scientist's Note: It is critical to prepare fresh dilutions of the enzyme, inhibitor, and substrate for each experiment to ensure reproducibility. Avoid repeated freeze-thaw cycles of stock solutions.[2]
Arginase I Working Solution:
Thaw the recombinant Human Arginase I on ice.
Dilute the enzyme to a final concentration of ~0.02-0.05 U/µL in Arginine Buffer (pH 9.5). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the chosen incubation time.
Inhibitor Stock & Working Solutions:
Prepare a 10 mM stock solution of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in 100% DMSO.
Create a serial dilution series from the stock solution in 100% DMSO.
Further dilute this series 1:10 or 1:20 in Arginine Buffer to create the final working solutions. This intermediate dilution minimizes the final DMSO concentration in the assay well.
Rationale: High concentrations of DMSO can inhibit enzyme activity. The final concentration of DMSO in the reaction should not exceed 1-2%. A solvent control is essential.[11]
5x Substrate Buffer:
Combine 4 parts Arginine Buffer (pH 9.5) with 1 part 10 mM MnCl₂ solution.[1][10]
Rationale: Manganese (Mn²⁺) is a required cofactor for arginase activity. Pre-incubation with Mn²⁺ activates the enzyme.
Urea Standard Curve:
Prepare a 1 mM Urea working solution by diluting the stock standard with ultrapure water.[2]
Generate a standard curve by adding 0, 10, 20, 30, 40, and 50 µL of the 1 mM Urea working solution to separate wells.
Adjust the volume in each standard well to 50 µL with ultrapure water. This will correspond to 0, 10, 20, 30, 40, and 50 nmol/well.
Experimental Protocol
Scientist's Note: Set up the experiment on a 96-well plate as outlined in the table below. This ensures all necessary controls are included for proper data interpretation.
Well Type
Reagent 1 (Buffer/Inhibitor)
Reagent 2 (Enzyme Solution)
Reagent 3 (5x Substrate Buffer)
Blank (No Enzyme)
10 µL Arginine Buffer
30 µL Arginine Buffer
10 µL 5x Substrate Buffer
100% Activity (No Inhibitor)
10 µL Arginine Buffer
30 µL Arginase I
10 µL 5x Substrate Buffer
Solvent Control
10 µL Buffer + DMSO
30 µL Arginase I
10 µL 5x Substrate Buffer
Test Inhibitor
10 µL Inhibitor dilution
30 µL Arginase I
10 µL 5x Substrate Buffer
Step-by-Step Procedure:
Plate Setup: Add 10 µL of the appropriate buffer, solvent control, or inhibitor working solution to the designated wells of a 96-well plate.
Enzyme Addition: Add 30 µL of the Arginase I working solution to all wells except the "Blank". Add 30 µL of Arginine Buffer to the "Blank" well.
Pre-incubation: Gently tap the plate to mix. Cover and pre-incubate for 15 minutes at 25°C or 37°C.[12]
Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of competitive or time-dependent inhibitors.
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pre-warmed 5x Substrate Buffer to all wells.
Incubation: Mix thoroughly, cover the plate, and incubate for 30-120 minutes at 37°C.[2][10] The optimal time depends on the enzyme concentration and should be within the linear range of the reaction.
Reaction Termination & Color Development:
Stop the reaction by adding 200 µL of Urea Reagent (a mixture of Reagent A and Reagent B as per kit instructions) to all wells, including standards.[12]
Rationale: The acidic nature of the urea reagents denatures the enzyme, halting the reaction.
Color Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.[12]
Measurement: Read the absorbance at 430 nm or 450 nm using a microplate reader, depending on the specific urea detection reagents used.[11][12]
View DOT script for Experimental Workflow Diagram
Caption: Arginase inhibition assay workflow.
Data Analysis and Interpretation
Correct for Background: Subtract the average absorbance value of the "Blank" wells from all other wells (standards, controls, and test samples).
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Abs_Inhibitor: Absorbance of the well with the test inhibitor.
Abs_Solvent_Control: Absorbance of the solvent control well (representing 0% inhibition).
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R. The IC₅₀ value will be derived from this curve.
Example Data Table:
Inhibitor Conc. (µM)
Log [Inhibitor]
Avg. Absorbance
% Inhibition
0 (Solvent Control)
N/A
0.850
0.0%
0.01
-2.00
0.833
2.0%
0.1
-1.00
0.765
10.0%
1
0.00
0.442
48.0%
10
1.00
0.128
85.0%
100
2.00
0.060
92.9%
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low signal in control wells
- Inactive enzyme- Incorrect buffer pH- Insufficient incubation time
- Use a fresh aliquot of enzyme- Verify buffer pH is ~9.5- Optimize incubation time or increase enzyme concentration
High background in blank wells
- Reagent contamination- High ambient urea/ammonia
- Use fresh, high-purity water and reagents- Keep reagent bottles tightly capped when not in use[13]
Inconsistent replicates
- Pipetting error- Inadequate mixing
- Calibrate pipettes- Ensure thorough mixing after each reagent addition by gently tapping the plate or using a plate shaker
Calculated inhibition >100%
- Inhibitor compound interferes with absorbance reading
- Run a background control for the inhibitor (inhibitor + buffer, no enzyme) and subtract its absorbance from the test well
Conclusion
3-[(Hydroxyamino)iminomethyl]-benzoic acid is a potent tool for the study of arginase. The detailed protocol provided here offers a reliable, high-throughput method for quantifying its inhibitory activity. This assay can be adapted for screening compound libraries, performing structure-activity relationship (SAR) studies, and elucidating the role of arginase in various disease models, thereby accelerating research and drug development efforts targeting this important enzyme.
References
Patsnap Synapse. (2024, June 21). What are Arginase inhibitors and how do they work? Retrieved from [Link]
BioChain. (n.d.). Arginase Assay Kit (Z5030047). Retrieved from [Link]
Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. Retrieved from [Link]
Klose, S., et al. (1987). Enzymic urea assay: a new colorimetric method based on hydrogen peroxide measurement. PubMed. Retrieved from [Link]
Kolesnychenko, A. V., & Snitynsky, V. V. (2014). The mechanism of action of arginase inhibitors. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester. Retrieved from [Link]
BioVision. (n.d.). Urease Activity Assay Kit (Colorimetric). Retrieved from [Link]
Yang, Z., & Ming, X. F. (2021). Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases. Journal of Translational Medicine. Retrieved from [Link]
Singh, R., et al. (2007). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. PMC. Retrieved from [Link]
He, Y., et al. (2021). Inhibition of Host Arginase Activity Against Staphylococcal Bloodstream Infection by Different Metabolites. Frontiers in Immunology. Retrieved from [Link]
MilliporeSigma. (n.d.). Arginase I (ARG1) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
Assay Genie. (n.d.). Urea Colorimetric Assay Kit. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). Retrieved from [Link]
Google Patents. (n.d.). EP0133681B1 - Enzymatic urea assay.
PubChem. (n.d.). 3-[(Hydroxyamino)iminomethyl]-benzoic acid. Retrieved from [Link]
Penning, T. M., et al. (2014). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PMC. Retrieved from [Link]
NEDP. (n.d.). Arginase Inhibitors. Retrieved from [Link]
Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Retrieved from [Link]
D'Acquarica, I., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. MDPI. Retrieved from [Link]
RSIS International. (n.d.). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. Retrieved from [Link]
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Analytical Protocol
Executive Summary & Structural Context
Amidoxime functional groups are widely utilized in medicinal chemistry as prodrug moieties to overcome the poor oral bioavailability of strongly basic amidines. 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-(N'-hydroxycarbamimidoyl)benzoic acid; Exact Mass: 180.0535 Da) serves as a fundamental structural motif in the development of these therapeutics. In vivo, these prodrugs are enzymatically reduced to their active amidine forms by mitochondrial amidoxime reducing components (mARC) ().
For bioanalytical scientists conducting Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking the intact prodrug versus its active metabolite is critical. High-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard for this task. This application note details the mechanistic causality behind the collision-induced dissociation (CID) fragmentation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid and provides a self-validating analytical protocol for its quantification and structural confirmation.
Mechanistic Causality of CID Fragmentation
The fragmentation behavior of 3-[(Hydroxyamino)iminomethyl]-benzoic acid is governed by the thermodynamic stability of its two highly reactive functional groups: the N-hydroxycarbamimidoyl (amidoxime) moiety and the carboxylic acid group. Understanding why these bonds break allows analysts to predict fragmentation in larger, more complex amidoxime-based drug candidates.
Amidoxime Cleavage (The Diagnostic Loss):
Under positive electrospray ionization (ESI+), the molecule readily protonates at the imine nitrogen. Upon CID, the relatively weak N–O bond facilitates the expulsion of neutral hydroxylamine (NH₂OH, 33.02 Da) (). This thermodynamically driven elimination converts the amidoxime into a highly stable, triple-bonded nitrile cation (protonated 3-cyanobenzoic acid, m/z 148.04). This -33 Da neutral loss is the universal diagnostic marker for intact amidoxime prodrugs.
Carboxylic Acid Cleavage:
The benzoic acid moiety classically undergoes dehydration (-H₂O, 18.01 Da) to form a resonance-stabilized acylium ion (m/z 130.03). Alternatively, it can undergo decarboxylation (-CO₂, 43.99 Da) to yield a protonated benzonitrile species (m/z 104.05) ().
By mapping these specific logical relationships, we can construct a definitive fragmentation tree.
Figure 1: Proposed CID fragmentation pathway of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
High-Resolution MS/MS Data Interpretation
To facilitate rapid method development, the expected quantitative data for the precursor and product ions are summarized below. Mass errors must be maintained below 5 ppm for confident structural assignment in high-resolution systems (e.g., Q-TOF or Orbitrap).
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Formula
Structural Assignment
Relative Abundance
181.0613
148.0398
33.0215 (NH₂OH)
C₈H₆NO₂⁺
Protonated 3-cyanobenzoic acid
High (Base Peak)
181.0613
163.0507
18.0106 (H₂O)
C₈H₇N₂O₂⁺
Dehydrated molecular ion
Low
148.0398
130.0292
18.0106 (H₂O)
C₈H₄NO⁺
Acylium ion of cyanobenzoic acid
Medium
148.0398
104.0500
43.9898 (CO₂)
C₇H₆N⁺
Protonated benzonitrile
High
104.0500
77.0391
27.0109 (HCN)
C₆H₅⁺
Phenyl cation
Medium
Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating. This workflow incorporates intrinsic checks (isotope distribution and mass accuracy) to ensure that the observed m/z 181.06 is definitively the target analyte and not an isobaric interference.
Aqueous Mobile Phase (A): LC-MS grade Water + 0.1% Formic Acid (FA). Causality: FA ensures complete protonation of the amidoxime nitrogen, maximizing ESI+ signal intensity.
Sample Diluent: 90:10 Water:ACN (v/v) to match initial gradient conditions and prevent peak broadening.
Instrument Parameters (Q-TOF / Triple Quadrupole)
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.
Flow Rate: 0.4 mL/min.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min.
ESI Source: Positive mode; Capillary Voltage 3.5 kV; Desolvation Temp 400 °C.
Collision Energy (CE): Ramp from 10 eV to 40 eV to capture both primary (NH₂OH loss) and secondary (CO₂ loss) fragmentation events.
Step-by-Step Analytical Workflow
System Suitability Test (SST): Inject a solvent blank to verify the absence of carryover at m/z 181.06.
Standard Injection: Inject 1 µL of a 100 ng/mL analytical standard of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Self-Validation Check 1 (Mass Accuracy): Verify that the precursor exact mass is 181.0613 ± 0.0009 Da (< 5 ppm error).
Self-Validation Check 2 (Isotopic Fidelity): Evaluate the M+1 peak (m/z 182.064). Because the molecule contains 8 carbon atoms, the M+1 intensity must be approximately 8.8% of the M+0 peak. Any significant deviation indicates co-eluting interference.
Data Acquisition: Acquire MS/MS spectra. Extract ion chromatograms (XIC) for the diagnostic m/z 148.0398 fragment to confirm the presence of the amidoxime moiety.
DMPK Applications: Differentiating Prodrugs from Active Metabolites
In a clinical or preclinical setting, differentiating the amidoxime prodrug from its active amidine metabolite is paramount. The active amidine metabolite of this compound has a molecular formula of C₈H₈N₂O₂ (Exact Mass: 164.0586 Da) and a precursor ion of m/z 165.0664.
Because the active metabolite lacks the N-hydroxyl group, it cannot undergo the diagnostic -33 Da loss . Instead, the amidine will predominantly lose ammonia (-NH₃, 17.03 Da). By setting up a Multiple Reaction Monitoring (MRM) method that tracks the m/z 181 → 148 transition for the prodrug and the m/z 165 → 148 transition for the metabolite, scientists can achieve absolute specificity in complex biological matrices like plasma or liver microsomes.
References
Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry.[Link]
Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]
Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Earth and Space Science.[Link]
Method
Application Note: Cell Culture Preparation and In Vitro Evaluation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Target Audience: Researchers, Assay Developers, and Drug Quality Control Scientists Compound Profile: Ataluren Precursor / Impurity 2 (CAS: 199447-10-4) Introduction & Mechanistic Context In translational therapeutics ta...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Developers, and Drug Quality Control Scientists
Compound Profile: Ataluren Precursor / Impurity 2 (CAS: 199447-10-4)
Introduction & Mechanistic Context
In translational therapeutics targeting genetic disorders caused by nonsense mutations (e.g., Duchenne muscular dystrophy, cystic fibrosis), Ataluren (PTC124) is a widely utilized agent known to promote ribosomal read-through of premature termination codons (PTCs)[1]. However, rigorous drug development and quality control require the pharmacological and toxicological profiling of synthetic intermediates.
3-[(Hydroxyamino)iminomethyl]-benzoic acid is the primary precursor and a monitored impurity in the synthesis of Ataluren[2][3]. As a Senior Application Scientist, I emphasize that evaluating the biological inertness of such impurities is just as critical as validating the active pharmaceutical ingredient (API). If an impurity exhibits background read-through activity or off-target cytotoxicity, it can severely confound in vitro and in vivo efficacy data.
This guide provides a self-validating experimental framework to prepare and evaluate this compound in cell culture, ensuring robust, artifact-free data.
Physicochemical Profiling & Preparation Strategy
Before introducing any synthetic intermediate into a biological system, its physicochemical properties must dictate the reconstitution strategy. The presence of both a carboxylic acid and a hydroxycarbamimidoyl group on the benzoic acid backbone necessitates specific handling to maintain stability and solubility[2].
Overcomes hydrophobic constraints; ensures complete dissolution without degrading the compound.
Stock Concentration
100 mM
High concentration minimizes the final solvent volume introduced to the cells.
Storage (Stock)
-20°C, Aliquoted in Dark
Prevents freeze-thaw degradation and photo-oxidation of the sensitive hydroxyamino moiety.
Max Final Solvent %
≤
0.1% (v/v)
Prevents DMSO-induced artifacts in cell viability and basal transcription rates.
Working Concentration
1 µM – 100 µM
Covers the standard dynamic range for impurity profiling and comparative efficacy assays.
Experimental Design: The Self-Validating Reporter System
To evaluate whether 3-[(Hydroxyamino)iminomethyl]-benzoic acid possesses unintended pharmacological activity, we employ a Dual-Luciferase Nonsense Mutation Reporter System .
The Causality of the Design:
Cells are transfected with a plasmid containing a Firefly luciferase (FLuc) gene interrupted by a PTC, followed by a constitutively active Renilla luciferase (RLuc) gene.
If the test compound is inactive (expected for an impurity), translation aborts at the PTC, yielding low FLuc signal.
If the compound possesses read-through activity (like the active drug Ataluren), the ribosome bypasses the PTC, yielding a high FLuc signal.
The secondary reporter (RLuc) lacks a PTC. It serves as an internal, self-validating control. By calculating the FLuc/RLuc ratio, we mathematically normalize for cell viability, well-to-well seeding variations, and transfection efficiency, isolating the true read-through event.
Caption: Logical workflow of the Dual-Luciferase Nonsense Mutation Reporter Assay comparing Ataluren and its precursor.
Step-by-Step Experimental Protocols
Protocol A: Reagent Reconstitution and Storage
Objective: Generate a stable, sterile stock solution while preventing precipitation and chemical degradation.
Equilibration: Allow the lyophilized 3-[(Hydroxyamino)iminomethyl]-benzoic acid powder to equilibrate to room temperature in a desiccator for 30 minutes.
Causality: Prevents ambient condensation from introducing water into the hygroscopic powder upon opening, which would alter the molarity and risk hydrolytic degradation.
Dissolution: Add anhydrous, cell-culture-grade DMSO to achieve a 100 mM stock solution (e.g., 1.80 mg in 100 µL DMSO)[2].
Agitation: Vortex gently for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
Causality: Sonication mechanically disrupts micro-aggregates without applying thermal stress that could degrade the hydroxyamino group.
Aliquoting & Storage: Divide into 10 µL aliquots in amber microcentrifuge tubes and immediately store at -20°C.
Causality: Single-use aliquots prevent freeze-thaw cycles. Amber tubes prevent photolytic degradation of the compound.
Protocol B: Cell Seeding and Compound Treatment
Objective: Establish a uniform cellular monolayer for high-throughput screening without edge effects or solvent shock.
Cell Selection: Utilize a well-characterized reporter line, such as HEK293T cells stably expressing the PTC-reporter construct.
Seeding: Detach cells using TrypLE. Seed at
1×104
cells/well in a 96-well opaque white plate (required for luminescence) in 90 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Causality: TrypLE is gentler than Trypsin, preserving membrane receptors and ensuring faster recovery of basal cellular metabolism.
Dilution Series: Prepare a 10X working solution of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in complete culture media.
Causality: Diluting the DMSO stock into media before adding it to the cells prevents localized solvent shock and acute cytotoxicity at the site of pipetting.
Treatment: Add 10 µL of the 10X working solution to the 90 µL culture (final volume 100 µL). The final DMSO concentration must be strictly controlled at 0.1% across all wells, including vehicle controls. Include Ataluren (10 µM) as a positive control[1].
Incubation: Incubate for 24 to 48 hours to allow sufficient time for transcription, translation, and accumulation of the reporter protein.
Objective: Quantify read-through activity while mathematically ruling out false positives caused by altered cell proliferation.
Thermal Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 15 minutes.
Causality: Luciferase enzymatic kinetics are highly temperature-dependent; thermal gradients across the plate will severely skew luminescent data.
Primary Lysis & FLuc Assay: Add 50 µL of Dual-Luciferase Reagent I (containing lysis buffer and FLuc substrate) to each well. Place on an orbital shaker at 300 rpm for 10 minutes.
First Measurement: Read Firefly luminescence on a microplate reader (integration time: 1 second/well). This quantifies the PTC read-through event.
Quench & RLuc Assay: Add 50 µL of Reagent II (quenches FLuc and provides RLuc substrate). Shake for 2 minutes.
Second Measurement: Read Renilla luminescence. This quantifies baseline translation and overall cell viability.
Data Normalization: Calculate the FLuc/RLuc ratio for each well.
Data Interpretation & Quality Control
As an assay developer, your primary goal is to validate the integrity of the data output.
System Validation: The vehicle control (0.1% DMSO) must yield a stable baseline FLuc/RLuc ratio. The positive control (Ataluren) must show a statistically significant increase (typically 2- to 5-fold depending on the specific PTC sequence)[1].
Impurity Profiling: If 3-[(Hydroxyamino)iminomethyl]-benzoic acid shows no increase in the FLuc/RLuc ratio compared to the vehicle, it confirms that this synthetic precursor lacks the pharmacodynamic activity of the final API.
Cytotoxicity Check: If the RLuc signal drops significantly compared to the vehicle control, the compound is exhibiting cytotoxicity. Because we use a ratio, a cytotoxic compound will not register as a false positive for read-through, proving the self-validating nature of the protocol.
References
PubChem. "3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503". National Institutes of Health (NIH). Available at: [Link]
Chemsrc. "Ataluren (PTC124) | CAS#:775304-57-9". Chemsrc Chemical Database. Available at: [Link]
Google Patents. "CN111675672A - Method for preparing astallurens". Google Patents.
Application Notes & Protocols for In Vivo Dosing of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in Rodent Models
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for 3-[(Hydroxyamino)iminomethyl]-benzoic acid in r...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for 3-[(Hydroxyamino)iminomethyl]-benzoic acid in rodent models. As a potent arginase inhibitor, this compound holds therapeutic potential in various disease areas where L-arginine metabolism is dysregulated. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, from initial compound characterization and formulation to the execution of pharmacokinetic and pharmacodynamic studies. Our objective is to equip researchers with the necessary knowledge to design well-controlled, reproducible, and insightful preclinical experiments.
Introduction
3-[(Hydroxyamino)iminomethyl]-benzoic acid is a small molecule inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine into L-ornithine and urea.[1][2] Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which play critical roles in the urea cycle, as well as in the production of precursors for polyamines and prolines essential for cell proliferation and collagen synthesis.[1]
In numerous pathological conditions, including cardiovascular diseases, cancer, and certain infectious diseases, the upregulation of arginase activity is a key feature.[3][4] Elevated arginase levels deplete the local concentration of L-arginine, thereby limiting its availability for nitric oxide synthase (NOS). This competition is critical, as the resulting decrease in nitric oxide (NO) production can lead to endothelial dysfunction, immune suppression, and other disease-promoting effects.[3][4] Consequently, the inhibition of arginase with compounds like 3-[(Hydroxyamino)iminomethyl]-benzoic acid presents a promising therapeutic strategy to restore L-arginine levels, enhance NO production, and ameliorate disease pathology.
The successful preclinical evaluation of this compound hinges on the development of a sound in vivo dosing strategy. This guide provides detailed protocols and the underlying scientific principles for administering 3-[(Hydroxyamino)iminomethyl]-benzoic acid in rodent models to achieve reliable and interpretable results.
Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is paramount. These properties dictate the formulation strategy and potential routes of administration.
Table 1: Physicochemical Properties of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Benzoic acid derivatives are often slightly soluble in water but may have improved solubility in organic solvents or aqueous solutions at different pH values.[6][7][8]
Protocol 1: Solubility Assessment for Vehicle Screening
Rationale: The primary goal of this protocol is to identify a suitable vehicle that can dissolve the compound at the required concentration for dosing. The choice of vehicle is critical for ensuring consistent bioavailability and minimizing local irritation or toxicity at the injection site. An inappropriate vehicle can lead to drug precipitation, variable absorption, and flawed experimental outcomes.
Materials:
3-[(Hydroxyamino)iminomethyl]-benzoic acid
Common solvents/vehicles: Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, Carboxymethylcellulose (CMC)
Vortex mixer, magnetic stirrer, pH meter
Analytical balance, microcentrifuge
Procedure:
Prepare Stock Solutions: Weigh a precise amount of the compound.
Test Individual Solvents:
To a known amount of compound (e.g., 5 mg), add the test vehicle in small, incremental volumes (e.g., 100 µL).
After each addition, vortex vigorously for 1-2 minutes. Use a magnetic stirrer for more viscous vehicles.
Visually inspect for complete dissolution against a dark background.
Continue adding vehicle until the compound is fully dissolved to determine the approximate solubility.
Test Co-Solvent Systems: For compounds with poor aqueous solubility, co-solvent systems are often necessary, especially for oral administration.
Example vehicle for oral gavage: 0.5% CMC in sterile water.
Example vehicle for intravenous injection (use with caution due to potential for precipitation): 10% DMSO, 40% PEG400, 50% Saline.
pH Adjustment: Assess the impact of pH on solubility. Prepare solutions in buffers at different pH values (e.g., pH 4.0, 7.4, 9.0) and determine solubility as described above.
Final Check: Once a potential vehicle is identified, prepare the highest required concentration and let it stand at room temperature and 4°C for at least 24 hours. Visually inspect for any signs of precipitation.
Section 2: Designing the In Vivo Dosing Strategy
A systematic approach is essential for moving from a formulated compound to a meaningful efficacy study. The following workflow outlines the key stages.
Caption: High-level workflow for in vivo evaluation.
Protocol 2: Dose-Range Finding (DRF) and Acute Toxicity Study
Rationale: The objective of a DRF study is to determine the Maximum Tolerated Dose (MTD) and to identify a dose range that is safe for subsequent pharmacokinetic and efficacy studies. This step is crucial for animal welfare and for ensuring that any observed effects in later studies are due to the compound's pharmacology, not overt toxicity.
Model: Sprague-Dawley rats or C57BL/6 mice (use both sexes initially).
Group Size: n=3-5 animals per group.
Procedure:
Dose Selection: Select a starting dose. If no prior data exists, this can be estimated from in vitro IC₅₀ values or based on doses used for structurally similar compounds. For benzoic acid derivatives, initial oral doses might range from 10 to 100 mg/kg.[9][10]
Study Design: Use a single ascending dose design.
Group 1: Vehicle control.
Group 2: Low dose (e.g., 10 mg/kg).
Group 3: Mid dose (e.g., 30 mg/kg).
Group 4: High dose (e.g., 100 mg/kg).
Administer a single dose via the intended route of administration (e.g., oral gavage).
Monitoring: Observe animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.
Clinical Signs: Record any signs of toxicity, such as changes in posture, breathing, activity level, or presence of piloerection or tremors.
Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is a common endpoint.
Mortality: Record any deaths.
Data Interpretation: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15% body weight loss). The results will inform the dose selection for subsequent studies. According to the Globally Harmonized System (GHS), results can help classify the compound's acute toxicity.[11]
Protocol 3: Single-Dose Pharmacokinetic (PK) Study
Rationale: A PK study measures how the animal's body processes the drug over time (Absorption, Distribution, Metabolism, and Excretion - ADME). This is essential for understanding the drug's exposure profile (Cmax, Tmax, AUC) and half-life (t½), which are critical for designing an effective dosing schedule for efficacy studies.[12]
Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
Group Size: n=3-5 animals per group.
Procedure:
Dosing Groups:
Group 1: Intravenous (IV) administration (e.g., 2-5 mg/kg). This route provides 100% bioavailability and is used as a reference to calculate the bioavailability of other routes.
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10-50 mg/kg, selected from the DRF study).
Blood Sampling: Collect blood samples (approx. 150-200 µL) into heparinized tubes at specific time points.
IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Sample Processing: Immediately after collection, centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters and Their Significance
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration.
Indicates the peak exposure after dosing.
Tmax
Time at which Cmax is reached.
Reflects the rate of drug absorption.
t½ (Half-life)
Time required for the plasma concentration to decrease by half.
Determines the dosing interval required to maintain steady-state concentrations.
AUC (Area Under the Curve)
Total drug exposure over time.
A measure of the extent of drug absorption and overall exposure.
F% (Bioavailability)
The fraction of an administered dose that reaches systemic circulation.
Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Crucial for determining effective oral doses.[13]
Section 3: Pharmacodynamic and Efficacy Studies
With an established safety and PK profile, the next step is to demonstrate that the compound engages its target and produces a biological effect in a relevant disease model.
The Arginase-NOS Pathway
The therapeutic rationale for inhibiting arginase is to increase the availability of L-arginine for NOS, thereby promoting NO synthesis.
Caption: Inhibition of the Arginase pathway.
Protocol 4: Target Engagement & Pharmacodynamic (PD) Study
Rationale: This protocol aims to confirm that the compound inhibits arginase activity in vivo at the doses and time points informed by the PK study. This PK/PD relationship is critical to bridge the gap between drug exposure and biological effect.
Procedure:
Study Design: Dose healthy rodents with vehicle or an active dose of the compound (e.g., a dose that achieves an AUC associated with efficacy in in vitro models).
Tissue Collection: At various time points post-dose (e.g., corresponding to Tmax and t½), euthanize the animals and collect relevant tissues (e.g., blood/plasma, liver, kidney).
Arginase Activity Assay: Homogenize the tissues and measure arginase activity using a colorimetric assay that quantifies the amount of urea produced from an excess of L-arginine substrate.
Data Analysis: Compare the arginase activity in tissues from treated animals to that of vehicle-treated controls. A significant reduction in urea production indicates successful target engagement. Correlate the degree of inhibition with the plasma concentration of the drug at the time of tissue collection.
Section 4: Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Compound Precipitation in Vehicle
Poor solubility; vehicle saturation; temperature change.
Re-evaluate solubility (Protocol 1). Try a co-solvent system. Prepare fresh on the day of dosing. Warm the formulation slightly if appropriate.
Refine administration technique. Ensure analytical method is validated. Acclimate animals properly before the study.
Adverse Events at Low Doses
Vehicle toxicity; inherent compound toxicity not seen in initial screens.
Run a vehicle-only toxicity group. Re-evaluate the MTD with smaller dose escalations. Consider an alternative route of administration.
No Target Engagement Despite Good PK
Compound is rapidly metabolized to an inactive form; poor tissue penetration; assay interference.
Measure parent drug and potential metabolites in plasma and target tissue. Evaluate compound stability in liver microsomes in vitro. Validate the PD assay for any interference.
References
PubChem. (n.d.). 3-[(Hydroxyamino)iminomethyl]-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Northeast Drug Discovery & Development (NEDP). (n.d.). Arginase Inhibitors. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Retrieved from [Link]
Cimino, F., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules. Available at: [Link]
Patsnap Synapse. (2024). What is the mechanism of Aminomethylbenzoic Acid?. Retrieved from [Link]
Jain, M., et al. (2015). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Journal of Medicinal Chemistry. Available at: [Link]
Hu, S. X., et al. (2018). Pharmacokinetics and brain distribution of amitraz and its metabolites in rats. Toxicology and Applied Pharmacology. Available at: [Link]
Kim, K. S., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Journal of Lipid Research. Available at: [Link]
Apelblat, A., & Manzurola, E. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]
Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. BioMed Research International. Available at: [Link]
Geciova, J., et al. (2024). The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. MDPI. Available at: [Link]
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
Geciova, J., et al. (2024). The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. ResearchGate. Retrieved from [Link]
MacDonald, J. S., et al. (1991). Studies on the effects of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors on the rodent forestomach. Food and Chemical Toxicology. Available at: [Link]
Yimam, M., et al. (2022). An In Vitro and In Vivo Assessment of the Genotoxic Potential of Maizinol (UP165), a Zea mays Leaf Extract. Journal of Toxicology. Available at: [Link]
Lee, K. R., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. Available at: [Link]
Pérez-Guerrero, M. C., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
Pérez-Guerrero, M. C., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. NCBI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Long-Term Storage and Handling Protocols for 3-[(Hydroxyamino)iminomethyl]-benzoic Acid Powder
Introduction & Context
3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4), commonly referred to as 3-(N'-hydroxycarbamimidoyl)benzoic acid, is a highly functionalized amidoxime intermediate[1]. It is a critical precursor in the synthesis of Ataluren (PTC124), an orally bioavailable nonsense-mutation-suppressing therapeutic utilized in the treatment of genetic disorders such as Duchenne muscular dystrophy[2].
Due to the inherent reactivity of the amidoxime moiety, this compound is highly susceptible to environmental degradation. For researchers and drug development professionals, establishing a rigorous, self-validating storage protocol is essential to prevent API (Active Pharmaceutical Ingredient) precursor degradation, ensure reproducible downstream yields, and maintain synthetic integrity.
Chemical and Physical Profile
Understanding the physicochemical properties of the compound is the first step in designing a rational storage system[1][3].
Property
Value
Causality / Storage Implication
CAS Number
199447-10-4
Unique identifier for safety, SDS tracking, and procurement.
Molecular Formula
C8H8N2O3
Contains reactive nitrogen and oxygen species susceptible to oxidation.
Molecular Weight
180.16 g/mol
Required for precise molar calculations in QC titrations.
Topological Polar Surface Area
95.9 Ų
High polarity indicates a strong propensity for hygroscopicity (moisture absorption).
Physical State
Solid (Powder)
High surface area increases vulnerability to atmospheric moisture and oxidation.
Mechanistic Insights into Degradation
To move beyond rote protocol execution, scientists must understand why specific storage parameters are enforced. The degradation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid occurs via three primary pathways:
Moisture-Induced Hydrolysis: The amidoxime group (-C(=NOH)NH2) is metastable in the presence of water. Ambient moisture acts as a nucleophile, catalyzing the hydrolysis of the amidoxime back into the corresponding amide or nitrile, thereby destroying its utility for subsequent cyclization reactions in Ataluren synthesis.
Oxidative Degradation: The hydroxyamino (-NH-OH) functionality is electron-rich and prone to oxidation when exposed to atmospheric oxygen, leading to the formation of undesired nitroso or radical intermediates.
Photolytic Cleavage: Exposure to UV and high-energy visible light can induce homolytic cleavage of the weak N-O bond, resulting in radical cascade reactions and sample discoloration (typically shifting from white/off-white to a yellow or brown hue).
Long-Term Storage Protocol
Based on the degradation mechanisms outlined above, the following step-by-step methodology must be employed for the long-term storage of the powder[4].
Step 1: Primary Packaging: Transfer the dry powder into an amber glass vial.
Causality: Amber glass filters out UV and short-wavelength visible light, preventing photolytic N-O bond cleavage.
Step 2: Atmospheric Purging: Insert a gentle stream of ultra-high purity Argon (or Nitrogen) gas into the vial for 30-60 seconds before sealing.
Causality: Argon is heavier than air and effectively displaces atmospheric oxygen, mitigating oxidative degradation of the hydroxyamino group.
Step 3: Sealing: Cap the vial immediately using a PTFE-lined (Teflon) screw cap.
Causality: PTFE provides an inert, impermeable barrier that prevents moisture ingress far more effectively than standard polyethylene caps.
Step 4: Secondary Packaging: Place the sealed vial into an aluminized Mylar bag containing a fresh silica gel desiccant packet and an oxygen scavenger packet. Heat-seal the bag.
Step 5: Temperature Control: Store the sealed bag in a monitored freezer at -20°C for long-term storage (>1 month) or a refrigerator at 2-8°C for active working stocks (<1 month)[4].
Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate constants of both hydrolysis and oxidation.
Quality Control & Validation Protocol (Self-Validating System)
A storage protocol is only as reliable as its validation. Before utilizing stored 3-[(Hydroxyamino)iminomethyl]-benzoic acid in downstream synthesis, the following self-validating Quality Control (QC) workflow must be executed to confirm the material's integrity.
Weigh 50 mg of the stored powder under low-humidity conditions (e.g., inside a glove box).
Dissolve the sample in anhydrous methanol.
Titrate using a volumetric Karl Fischer apparatus.
Validation Threshold: Moisture content must be ≤ 0.5% w/w . Higher values indicate a failure in the PTFE seal or desiccant exhaustion, necessitating re-lyophilization.
Protocol B: Purity Analysis (RP-HPLC)
Column: C18 analytical column (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Gradient elution using Water (with 0.1% Trifluoroacetic acid [TFA]) and Acetonitrile.
Causality: 0.1% TFA suppresses the ionization of the benzoic acid moiety, preventing peak tailing and ensuring high-resolution separation from degradation impurities.
Detection: UV absorbance at 254 nm.
Sample Prep: Dissolve 1 mg/mL of the powder in the initial mobile phase.
Validation Threshold: Chromatographic purity must be ≥ 99.0% . The appearance of new peaks (specifically corresponding to the nitrile derivative) indicates hydrolysis.
Release Specifications Summary
QC Parameter
Analytical Method
Acceptance Criteria
Action on Failure
Appearance
Visual Inspection
White to off-white powder
Discard (indicates photolysis/oxidation)
Moisture Content
Karl Fischer Titration
≤ 0.5% w/w
Vacuum dry over P2O5
Chemical Purity
RP-HPLC (UV @ 254 nm)
≥ 99.0%
Recrystallize / Discard
Storage and Validation Workflow Visualization
Figure 1: Comprehensive storage workflow and degradation prevention pathways for amidoxime derivatives.
References
PubChem. "3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503". National Institutes of Health. URL:[1]
troubleshooting poor aqueous solubility of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Title: Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-[(Hydroxyamino)iminomethyl]-benzoic acid Introduction: Welcome to the Technical Support Center. This guide is specifically designed for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Introduction:
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering aqueous solubility bottlenecks with 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4)[1]. As a critical intermediate—often utilized in the synthesis of oxadiazole-based therapeutics like Ataluren[2]—its amphoteric nature presents unique formulation challenges. This document provides mechanistic insights, validated protocols, and decision matrices to overcome these hurdles.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is 3-[(Hydroxyamino)iminomethyl]-benzoic acid highly insoluble in standard aqueous buffers (pH 4–6)?A1: The poor solubility is a direct consequence of the molecule's zwitterionic nature. The compound contains a benzoic acid moiety (pKa ~4.2) and a hydroxyamino-iminomethyl (amidoxime) group (pKa ~5.5). At physiological or slightly acidic pH, the molecule exists predominantly as a zwitterion or a neutral species[3]. This results in a net-zero charge, which minimizes ion-dipole interactions with the aqueous solvent. Furthermore, strong intermolecular hydrogen bonding between the amidoxime and carboxylate groups creates a highly stable, rigid crystal lattice that resists dissolution[1].
Q2: How does pH adjustment improve its solubility, and what are the limits?A2: Solubility can be exponentially increased by shifting the pH away from the molecule's isoelectric point to induce ionization[3].
Acidic Shift (pH < 3): Protonates the amidoxime group, yielding a highly soluble cationic species.
Basic Shift (pH > 7.5): Deprotonates the carboxylic acid group, yielding a soluble anionic species.
Caution: Extreme pH levels may hydrolyze the amidoxime group. Always prepare pH-adjusted stock solutions freshly before use.
Q3: Can I use cyclodextrins to solubilize it for in vivo studies without altering the pH?A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex with the hydrophobic benzene ring[4]. The hydrophilic exterior of the cyclodextrin masks the planar hydrophobic core of the intermediate, disrupting the intermolecular lattice and significantly enhancing aqueous solubility without requiring extreme pH adjustments[4]. This is particularly useful for amidoxime derivatives, which are often utilized as prodrugs to improve bioavailability[5].
Part 2: Quantitative Data & Physicochemical Profile
To rationally design a solubilization strategy, it is critical to understand the baseline physicochemical properties of the compound.
Mildly lipophilic; suggests poor dissolution in purely non-polar solvents.
Carboxylic Acid pKa
~4.2
Deprotonates at pH > 5.2, increasing anionic solubility.
Amidoxime pKa
~5.5
Protonates at pH < 4.5, increasing cationic solubility.
Isoelectric Point (pI)
~4.85
Point of lowest aqueous solubility (zwitterionic/neutral dominance).
Part 3: Visualizing the Solubilization Logic
pH-Dependent Ionization Pathway
Understanding the charge state is the first step in troubleshooting.
Caption: pH-dependent ionization states of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Decision Matrix & Validation Workflow
Select the appropriate solubilization protocol based on your downstream application.
Caption: Decision matrix and validation workflow for solubilizing the amphoteric intermediate.
Part 4: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: pH-Shift Solubilization for In Vitro Assays
Causality: Using a strong base deprotonates the carboxylic acid, breaking the intermolecular hydrogen bonds and allowing ion-dipole interactions with water to drive dissolution.
Weighing: Weigh the required amount of 3-[(Hydroxyamino)iminomethyl]-benzoic acid powder into a glass vial.
Suspension: Add 80% of the final target volume using deionized water. The suspension will appear milky and opaque.
Titration: Dropwise, add 0.1 N NaOH while vortexing continuously. Monitor the pH using a micro-pH probe.
Equilibration: Once the pH reaches ~7.8–8.0, the solution should clarify. Bring to the final volume with water.
Self-Validation (Turbidity Check): Transfer 1 mL of the solution to a cuvette and measure the optical density at 600 nm (OD600) against a water blank.
Pass: OD600 < 0.05 (True solution).
Fail: OD600 ≥ 0.05 (Nanocolloids/aggregates present; add micro-aliquots of NaOH or 1% DMSO).
Protocol B: HP-β-CD Complexation for In Vivo Dosing
Causality: Cyclodextrins encapsulate the lipophilic aromatic ring, shielding it from the aqueous environment while maintaining a neutral pH suitable for animal dosing[4].
Excipient Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile saline or water.
API Addition: Add 3-[(Hydroxyamino)iminomethyl]-benzoic acid in excess (beyond its expected solubility limit) to create a supersaturated suspension.
Complexation: Stir the suspension magnetically at 500 RPM for 24 hours at room temperature. Note: Complexation is an equilibrium process and requires time; do not heat, as this shifts the equilibrium toward the uncomplexed state.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved API.
Self-Validation (Quantitation): Dilute an aliquot of the clear filtrate 1:100 in mobile phase and quantify the exact dissolved concentration via HPLC-UV before proceeding to in vivo administration.
References
[1] Title: 3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
[5] Title: Neue Prodrug-Prinzipien für Amidine
Source: MACAU - Christian-Albrechts-Universität zu Kiel
URL:[Link]
[4] Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects
Source: PubMed Central (PMC), NIH
URL:[Link]
[3] Title: Molecular Drug Properties: Measurement and Prediction (Mannhold, R., et al.)
Source: Wiley Online Library
URL:[Link]
Technical Support Center: Stabilization of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid in Solution
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the solution-phase stability of 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-(N-hydroxycarba...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the solution-phase stability of 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-(N-hydroxycarbamimidoyl)benzoic acid).
This compound is a highly valuable amidoxime intermediate, primarily utilized in the synthesis of 1,2,4-oxadiazole therapeutics such as the nonsense-mutation suppressor Ataluren (PTC124)[1]. While amidoximes are excellent nucleophiles for O-acylation and cyclodehydration workflows, they exhibit pronounced instability in aqueous and protic environments[2]. Degradation pathways—such as hydrolysis back to amides or nitriles—can severely compromise your downstream cyclization yields and assay reproducibility[3].
This guide provides field-proven, mechanistically grounded methodologies to troubleshoot, monitor, and prevent the degradation of this critical intermediate.
I. Troubleshooting Guide & FAQs
Q1: My in-process HPLC analysis shows the intermediate is rapidly reverting to 3-cyanobenzoic acid. What is causing this?A1: The conversion of an amidoxime back to a nitrile (3-cyanobenzoic acid) or a carboxylic amide is driven by acid/base-catalyzed hydrolysis and thermal stress[3]. The imino carbon of the amidoxime is highly susceptible to nucleophilic attack by water.
Causality: In highly acidic environments, protonation of the imine nitrogen increases the electrophilicity of the adjacent carbon, drastically accelerating hydrolysis[4]. Conversely, in alkaline environments, the deprotonation of the hydroxyl group (
H2A+↔HA↔A−
) triggers the elimination of hydroxylamine, reforming the nitrile[5].
Actionable Solution: If aqueous buffers are strictly required, maintain the solution pH precisely between 6.5 and 7.5. For synthetic workflows, strictly utilize anhydrous, aprotic solvents (e.g., anhydrous DMSO or DMF) and avoid prolonged heating above 60°C prior to the addition of the acylating agent[2].
Q2: How do I prevent degradation during the DMAP-catalyzed O-acylation step?A2: The synthesis of Ataluren involves reacting 3-[(Hydroxyamino)iminomethyl]-benzoic acid with 2-fluorobenzoyl chloride[6]. If the amidoxime degrades before acylation occurs, you will observe a significant drop in the final 1,2,4-oxadiazole yield. Degradation during this step is almost always caused by localized exothermic spikes or the accumulation of HCl byproducts.
Causality: The generation of HCl during the addition of the acyl chloride creates localized acidic microenvironments that catalyze the hydrolysis of unreacted amidoxime[7].
Actionable Solution: Perform the O-acylation at 0–4°C under an inert argon atmosphere. Use catalytic 4-Dimethylaminopyridine (DMAP) combined with an anhydrous organic base (such as triethylamine or potassium hydroxide in DMSO) to neutralize the HCl byproduct instantaneously[7].
Q3: Are trace metals in my solvent affecting the stability of the amidoxime?A3: Yes. Transition metal ions (e.g.,
MoVI
,
FeIII
,
CuII
) are highly detrimental to amidoxime stability.
Causality: Metals coordinate with the amidoxime group, forming strong chelates that withdraw electron density and increase the partial positive charge on the imino carbon[3]. This drastically lowers the activation energy barrier for hydrolytic cleavage—sometimes reducing the barrier by up to 5 kcal/mol—leading to rapid degradation even at a neutral pH[5].
Actionable Solution: If preparing biological assay stock solutions, add 1 mM EDTA to the buffer to sequester trace metals. For organic workflows, use strictly HPLC-grade or anhydrous solvents stored over molecular sieves, and avoid using metal spatulas if the compound is hygroscopic or slightly damp.
II. Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 3-[(Hydroxyamino)iminomethyl]-benzoic acid under various solution conditions.
The following diagram maps the logical pathways of degradation that occur when 3-[(Hydroxyamino)iminomethyl]-benzoic acid is exposed to suboptimal solution conditions.
Fig 1: Primary degradation pathways of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in solution.
IV. Standard Operating Procedures (SOPs)
To ensure a self-validating workflow, use Protocol A to prepare your solutions, and immediately verify their integrity using Protocol B .
Protocol A: Preparation and Storage of Stable Anhydrous Stock Solutions
This protocol minimizes exposure to moisture, oxygen, and trace metals, ensuring the amidoxime remains intact for downstream cyclization.
Vial Preparation: Flush a sterile, amber glass vial with Argon gas for 30 seconds to displace atmospheric oxygen and ambient moisture.
Dissolution: Weigh the solid 3-[(Hydroxyamino)iminomethyl]-benzoic acid and dissolve it in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a 100 mM concentration.
Aqueous Adaptation (If Required): If an aqueous working solution is mandatory for biological assays, dilute the organic stock into a pH 7.2 phosphate buffer containing 1 mM EDTA. Critical: Do not exceed 5% organic solvent in the final aqueous mix to prevent protein denaturation in downstream biological assays.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Avoid nylon filters, as they can non-specifically bind the compound.
Cryopreservation: Aliquot the filtered solution into single-use vials, blanket the headspace with Argon, and store at -20°C. Strictly avoid freeze-thaw cycles, which introduce condensation and accelerate hydrolysis.
Protocol B: In-Process HPLC Monitoring for Degradation
Use this protocol to validate the purity of your stock solution prior to initiating the O-acylation step.
Sample Quenching: Take a 10 µL aliquot of your working solution and immediately quench it in 990 µL of cold Acetonitrile/Water (50:50, v/v). This halts any ongoing degradation kinetics.
Chromatography Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 25°C.
Mobile Phase: Run a gradient of 0.1% Formic Acid in MS-grade Water (Solvent A) and 0.1% Formic Acid in MS-grade Acetonitrile (Solvent B).
Detection & Validation: Monitor UV absorbance at 254 nm. The intact amidoxime will elute first, followed by the nitrile degradation product (3-cyanobenzoic acid). A successful stock preparation (Protocol A) will yield < 1% of the nitrile peak area.
V. References[3] Cyclic Imide Dioximes: Formation and Hydrolytic Stability. ResearchGate. Verify Source[5] Amidoxime-functionalized bead cellulose for the decomposition of highly toxic organophosphates. RSC Publishing. Verify Source[4] On the conversion of amidoxime groups into hydroxamic acid groups in polyacrylamidoximes. ResearchGate. Verify Source[1] Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. ResearchGate. Verify Source[7] Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. Figshare. Verify Source[6] Full article: Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. Taylor & Francis. Verify Source[2] Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. PMC. Verify Source
optimizing synthesis yield of 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Technical Support Center: Optimizing the Synthesis of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid Welcome to the Technical Support Center for amidoxime synthesis. This guide is specifically engineered for researchers, app...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing the Synthesis of 3-[(Hydroxyamino)iminomethyl]-benzoic Acid
Welcome to the Technical Support Center for amidoxime synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals working on the synthesis of 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-amidoxime benzoic acid), a critical intermediate in the development of 1,2,4-oxadiazole derivatives and HIV fusion inhibitors[1].
Here, we bypass generic advice to focus on the exact mechanistic causality behind reaction stalling, side-product formation, and isolation failures.
Part 1: Troubleshooting Guides & FAQs
Q1: My conversion of 3-cyanobenzoic acid to the amidoxime is stalling at 50-60%. Adding more hydroxylamine hydrochloride doesn't help. What is the mechanistic cause?A1: The stalling is rarely due to substrate reactivity; it is almost always caused by the thermal degradation of the nucleophile. Hydroxylamine free base is highly susceptible to auto-oxidation and transition-metal-catalyzed decomposition at reflux temperatures[2].
Solution: Introduce a catalytic amount of a metal chelator, such as 8-hydroxyquinoline, into your reaction mixture. This sequesters trace metals from the glassware and solvent, stabilizing the hydroxylamine free base and driving the reaction to completion[1].
Q2: LC-MS analysis shows a significant +18 Da mass shift impurity. How do I suppress the formation of this side product?A2: The +18 Da impurity is 3-carbamoylbenzoic acid (an amide). This forms via the competing hydration of the nitrile group, a side reaction catalyzed by excess base and prolonged heating in aqueous media[3],[4].
Solution: Strictly control your base equivalents. Do not exceed 1.5–1.6 equivalents of sodium carbonate relative to hydroxylamine hydrochloride. If the amide persists, switch to an ultrasound-assisted synthesis at 40°C. Acoustic cavitation accelerates the nucleophilic attack, reducing the required reaction time from 4 hours to 30 minutes, which kinetically starves the slower hydration side-reaction[5].
Q3: The reaction is complete by TLC, but I cannot recover the product during the aqueous workup. Where is my product?A3: You are losing the product to the aqueous phase due to its amphoteric nature. 3-[(Hydroxyamino)iminomethyl]-benzoic acid is a zwitterion: it possesses both an acidic carboxylic acid (pKa ~4.0) and a basic amidoxime group (pKa ~11).
Solution: In the basic reaction mixture (pH > 9), the product exists as a highly soluble carboxylate salt. If you acidify the solution too aggressively (pH < 2) during workup, it protonates into a highly soluble amidoximium salt. You must carefully titrate the mixture to its exact isoelectric point (pH 4.0–4.5) to force crystallization.
Part 2: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and yield optimization for 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Synthesis Methodology
Solvent System
Base / Additive
Temp (°C)
Time
Target Yield (%)
Amide Impurity (%)
Conventional Reflux
EtOH / H₂O (5:1)
Na₂CO₃ / None
80
4–6 h
65–75
8–12
Chelator-Assisted
EtOH / H₂O (5:1)
Na₂CO₃ / 8-HQ
80
4 h
82–88
3–5
Ultrasound-Assisted
EtOH / H₂O (1:1)
Na₂CO₃ / None
40
30 min
85–90
< 2
Microwave-Assisted
EtOH
TEA / None
100
10 min
92–95
< 1
Part 3: Self-Validating Experimental Protocol
This protocol details the chelator-assisted synthesis of 3-[(Hydroxyamino)iminomethyl]-benzoic acid. It is designed as a self-validating system, meaning physical observables at each step confirm mechanistic success.
Step 1: Substrate Preparation
Dissolve 588 mg (4.0 mmol) of 3-cyanobenzoic acid in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
Causality: Ethanol acts as the primary organic solvent, ensuring the electrophile is fully solvated while remaining completely miscible with the aqueous nucleophile.
Step 2: Nucleophile Generation
In a separate vial, dissolve 595 mg (8.56 mmol, 2.14 eq) of hydroxylamine hydrochloride (NH₂OH·HCl) in 3 mL of deionized water.
In another vial, dissolve 687 mg (6.48 mmol, 1.62 eq) of sodium carbonate (Na₂CO₃) in 6 mL of deionized water.
Self-Validation Check: Slowly add the Na₂CO₃ solution to the NH₂OH·HCl solution. Vigorous effervescence (CO₂ evolution) must be observed. This validates the neutralization of the hydrochloride salt and the successful generation of the highly reactive hydroxylamine free base.
Step 3: Reaction Assembly & Reflux
Transfer the neutralized aqueous hydroxylamine solution to the ethanolic substrate solution.
Add 2 mg (0.013 mmol) of 8-hydroxyquinoline to the mixture.
Attach a reflux condenser and heat to 80°C for 4 hours.
Self-Validation Check: Monitor via TLC (Petroleum Ether/EtOAc/AcOH 1:1:0.03). The complete disappearance of the high-Rf nitrile spot and the emergence of a lower-Rf amidoxime spot validates complete nucleophilic addition[1].
Step 4: Isoelectric Isolation (Critical Step)
Remove the ethanol under reduced pressure. The remaining aqueous solution will be basic (pH ~9–10) and clear.
Place the flask in an ice bath. Submerge a calibrated pH meter probe into the solution.
Self-Validation Check: Slowly add 1N HCl dropwise. Stop addition precisely between pH 4.0 and 4.5. The sudden formation of a dense, persistent white precipitate validates that the isoelectric point has been reached. (Note: If the solution becomes clear again, the pH has dropped too low; back-titrate with 1N NaOH).
Filter the precipitate, wash with 5 mL of ice-cold water to remove inorganic salts, and dry under high vacuum.
Part 4: Reaction Workflow & Pathway Visualization
Workflow and reaction pathways for 3-amidoxime benzoic acid synthesis.
Part 5: References
[3] Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry | ResearchGate |[Link]
[4] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | PubMed Central (PMC) |[Link]
[5] Synthesis of amidoximes using an efficient and rapid ultrasound method | ResearchGate |[Link]
[1] Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 | Journal of Medicinal Chemistry (ACS) |[Link]
Technical Support Center: Resolving HPLC Peak Splitting for 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting peak splitting during the HPLC analysis of 3-[(Hydroxyamino)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting peak splitting during the HPLC analysis of 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-amidoximobenzoic acid).
Because this molecule features both a carboxylic acid and an amidoxime moiety, it presents unique chromatographic challenges, including tautomerization, dual-ionization states, and strong metal chelation.
Diagnostic Workflow for Peak Splitting
Before altering your method, you must determine whether the peak splitting is a systemic hardware failure or an analyte-specific chemical phenomenon. Use the diagnostic logic tree below to isolate the root cause.
Figure 1: Diagnostic workflow for isolating the root cause of HPLC peak splitting.
Q1: Why does my 3-[(Hydroxyamino)iminomethyl]-benzoic acid peak split into two distinct, partially resolved peaks, but my internal standard looks fine?
A: You are likely observing pH-driven partial ionization or tautomerization.
If only a single peak in the chromatogram exhibits splitting, the issue is intrinsically tied to the separation chemistry rather than system hardware[1]. 3-[(Hydroxyamino)iminomethyl]-benzoic acid is amphoteric. The carboxylic acid group has a pKa of ~4.0, while the amidoxime group has a basic pKa of ~5.0 to 6.0[2].
The Causality: If your mobile phase pH is unbuffered or set between pH 4.0 and 6.0, the molecule exists in a dynamic equilibrium between its ionized and unionized forms. Because these forms have vastly different polarities, they partition differently into the stationary phase, eluting as a split peak or a broad peak with a severe shoulder[3].
Q2: I adjusted the pH to 2.5, but I am still seeing a split peak with a severe tail. What is happening?
A: The amidoxime group is chelating with transition metals in your HPLC flow path.
The Causality: Amidoximes are highly potent chelators for transition metals such as Fe(III), Cu(II), and V(V)[4]. Stainless steel components in the HPLC system (tubing, column frits, and the detector flow cell) naturally shed trace amounts of iron. The amidoxime moiety of your analyte forms transient coordination complexes with these metal active sites during the run. This secondary retention mechanism delays a fraction of the analyte molecules, resulting in peak splitting or severe tailing[3].
Q3: My sample is dissolved in 100% Methanol, but my mobile phase is 90% Water. Could this cause splitting?
A: Yes. This is a classic "Sample Solvent Effect" (Volume/Solvent Mismatch).
The Causality: 3-[(Hydroxyamino)iminomethyl]-benzoic acid is highly polar and elutes early in reversed-phase HPLC. When injected in a "strong" solvent (like 100% methanol), the analyte molecules in the center of the injection plug travel rapidly down the column without interacting with the stationary phase. The molecules at the edges of the plug mix with the aqueous mobile phase and are retained normally. This spatial distortion creates two distinct populations of the same analyte, leading to a split peak[1].
Q4: Every single peak in my chromatogram, including the void volume marker, is split. Is this a chemistry issue?
A: No. This is a hardware integrity failure, specifically a blocked frit or a column void.
The Causality: When all peaks split identically, the sample band was physically distorted before separation even began[5]. A partially blocked inlet frit forces the sample fluid to channel through a narrow pathway, splitting the injection plug into two separate streams that enter the column bed at slightly different times[5].
Quantitative Data & Parameter Optimization
To achieve a perfectly symmetrical Gaussian peak, your method parameters must be tightly controlled. Table 1 summarizes the critical parameters, their effects on 3-[(Hydroxyamino)iminomethyl]-benzoic acid, and the optimal targets.
Table 1: Troubleshooting Parameters and Expected Peak Shapes
Parameter
Sub-optimal Condition
Peak Shape Outcome
Causality / Mechanism
Optimal Target
Mobile Phase pH
pH 4.5 – 6.0
Split / Broadened
Analyte exists in dual ionization states near its pKa[2].
To permanently resolve these issues, implement the following step-by-step methodologies. These protocols are designed to be self-validating, meaning they include built-in control steps to prove the intervention was successful.
Protocol A: pH Optimization & Buffer Validation
This protocol ensures the analyte is driven into a single, uniform ionization state, eliminating tautomeric or ionic peak splitting.
Baseline Control: Prepare a 0.1 mg/mL sample of 3-[(Hydroxyamino)iminomethyl]-benzoic acid. Inject 5 µL using an unbuffered mobile phase (e.g., Water/Acetonitrile). Record the peak shape (expected: split or broad).
Buffer Preparation: Prepare a 25 mM Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric acid. (At pH 2.5, the carboxylic acid is unionized, and the amidoxime is fully protonated, ensuring a single species).
Equilibration: Flush the HPLC column with the new pH 2.5 mobile phase for at least 20 column volumes to fully protonate the stationary phase silanols[3].
Validation Injection: Re-inject the 5 µL sample.
Success Criteria: The chromatogram must show a single, sharp peak with an asymmetry factor (
As
) between 0.9 and 1.2. If splitting persists, proceed to Protocol B.
Protocol B: System Passivation for Metal-Chelating Analytes
If pH optimization fails, the amidoxime group is likely chelating with system metals. This protocol masks active metal sites.
Probe Injection (Control): Inject the sample under optimized pH conditions. Record the tailing factor or degree of splitting.
Column Removal:CRITICAL: Remove the analytical column and replace it with a zero-dead-volume union. Passivation acids will destroy silica-based columns.
Acid Wash: Flush the entire HPLC system (lines, autosampler, and detector) with 30% Nitric Acid at 1.0 mL/min for 30 minutes.
Water Flush: Flush the system with HPLC-grade water until the effluent pH returns to neutral (approx. 30-40 minutes).
EDTA Passivation (Optional but recommended): Flush the system with 50 mM Disodium EDTA for 30 minutes to chelate any remaining trace metals, followed by a final water flush.
Validation: Reinstall the analytical column, equilibrate with mobile phase, and re-inject the sample.
Success Criteria: The disappearance of the secondary "twin" peak or a reduction in the tailing factor to < 1.2 confirms successful passivation.
References
Peak Splitting in HPLC: Causes and Solutions. Separation Science.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Oxime Esters. Benchchem.
Split Peaks — A Case Study. LCGC International.
Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. OSTI.gov.
Application of silica gel chemically modified with amidoxime groups for high-performance liquid-chromatography of transition metals. Academia.edu.
Technical Support Center: Mitigating Background Fluorescence in 3-[(Hydroxyamino)iminomethyl]-benzoic acid Assays
This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers minimize background fluorescence in assays involving 3-[(Hydroxyamino)iminomethyl]-benzoic acid. While this compo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers minimize background fluorescence in assays involving 3-[(Hydroxyamino)iminomethyl]-benzoic acid. While this compound, a known nitric oxide synthase inhibitor, is not intrinsically fluorescent, its use in various biological assays often coincides with challenges related to unwanted background signals that can mask specific results and reduce assay sensitivity.[1][2] This document offers practical, cause-and-effect-based solutions to ensure data integrity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in my assay?
A1: Background fluorescence is any unwanted light emission that originates from sources other than the specific fluorescent probe or reaction being measured.[3] It acts as "noise" that can obscure the "signal," leading to a low signal-to-noise ratio (S/N), reduced assay sensitivity, and inaccurate quantification.[4][5] Common sources include the assay plate, buffers, biological samples (autofluorescence), and contaminated reagents.[3][6][7]
Q2: My "blank" wells (containing all components except my analyte) have high fluorescence. What is the most likely cause?
A2: High fluorescence in blank wells is typically caused by the intrinsic fluorescence of one or more assay components.[8] This is often referred to as autofluorescence. Prime suspects include cell culture media (especially those containing phenol red or fetal bovine serum), buffers with fluorescent impurities, or the microplate itself.[4][7][9][10]
Q3: Can the microplate I'm using be the source of the high background?
A3: Absolutely. The choice of microplate is critical for fluorescence assays.[11]
Clear plates are unsuitable as they allow light to scatter between wells ("crosstalk").
White plates , which are ideal for luminescence, reflect light and can increase background in fluorescence assays.[9][12][13][14]
Black, opaque-walled microplates are the standard recommendation for fluorescence because the black material absorbs stray light, minimizing background, light scatter, and crosstalk.[4][6][11][12][13][14]
Q4: How do I know if my instrument settings are contributing to the problem?
A4: Suboptimal instrument settings are a common source of error.[15] If the gain or sensitivity setting is too high, it will amplify both the specific signal and the background noise, potentially saturating the detector.[6][9] Conversely, if the excitation/emission wavelengths are not perfectly matched to your fluorophore, you may be inefficiently exciting the probe while maximizing the excitation of background components.[6]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter. Each problem is followed by probable causes and actionable solutions.
Problem 1: High and Variable Background Across the Plate
High background fluorescence that is inconsistent from well to well can frustrate data analysis and obscure real effects.
Probable Cause A: Autofluorescence from Assay Media and Buffers
Many common laboratory reagents and biological molecules possess intrinsic fluorescence.[16] Components like riboflavin, NADH, collagen, and additives such as phenol red and fetal bovine serum (FBS) are major contributors, especially when excited with UV or blue light.[3][7][9][17]
Solution:
Component Check: Systematically test each buffer and media component in a black microplate to identify the source of the fluorescence.
Use Specialized Media: For cell-based assays, switch to a phenol red-free medium or a specially formulated low-fluorescence medium.[7][9][10] If possible, perform final measurements in a simple, non-fluorescent buffer like phosphate-buffered saline (PBS).[9]
High-Purity Reagents: Ensure all reagents, including water, are of the highest purity to avoid fluorescent contaminants.[4]
Probable Cause B: Microplate Choice and Condition
Using the wrong type of microplate is a frequent and significant source of background.[4][9] Even with black plates, dust or chemical residues can fluoresce.
Solution:
Use Black Plates: Exclusively use black-walled, opaque microplates for fluorescence assays to minimize background and crosstalk.[4][11][14] For adherent cell assays requiring bottom-reading, use black plates with clear bottoms.[14][18]
Cleanliness: Before use, ensure plates are free of dust, which can be autofluorescent.[15] Compressed air can be used to clean wells.[15]
Probable Cause C: Pipetting Inaccuracy and Bubbles
Inconsistent volumes between wells lead to variable readings.[6] Bubbles in the wells can scatter light, causing erroneously high and variable fluorescence measurements.
Solution:
Calibrated Pipettes: Use properly calibrated single and multi-channel pipettes.
Careful Technique: Pipette carefully to avoid introducing bubbles.
Centrifugation: Briefly centrifuge the plate after adding all reagents to remove bubbles and ensure liquids are settled at the bottom of the wells.
Problem 2: Low Signal-to-Noise (S/N) Ratio
Even with acceptable background levels, a weak specific signal can make it difficult to distinguish from the noise.
Probable Cause A: Suboptimal Wavelengths and Bandpass Settings
A mismatch between the instrument's filter or monochromator settings and the fluorophore's actual excitation and emission maxima will result in a weak signal.[6]
Solution:
Perform a Wavelength Scan: If your plate reader allows, perform an excitation and emission scan on your specific fluorophore in the final assay buffer to determine the true spectral peaks.
Optimize Bandwidth: Narrower bandwidth settings can sometimes reduce background at the cost of signal intensity. Experiment to find the optimal balance that maximizes the S/N ratio.
Probable Cause B: Inner Filter Effect (IFE)
The inner filter effect occurs when a component in the sample absorbs either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[8][19][20] This leads to a non-linear and artificially low fluorescence reading, particularly at high concentrations of the absorbing species.[8][20]
Solution:
Dilute the Sample: The most straightforward way to mitigate IFE is to work with lower, more dilute concentrations of your fluorophore and other assay components.[19][20] As a rule of thumb, the total absorbance of the sample at the excitation and emission wavelengths should be kept below 0.1.[8][20]
Check Component Absorbance: Measure the absorbance spectra of all individual assay components to identify any that might be causing IFE.
Change Reader Geometry: Some advanced plate readers allow for adjustments to the read height (Z-position), which can sometimes help mitigate IFE by changing the measurement volume.[21]
Probable Cause C: Photobleaching
Photobleaching is the irreversible destruction of a fluorophore due to prolonged or high-intensity light exposure, leading to a progressive loss of signal during measurement.[22][23][24][25]
Solution:
Reduce Excitation Intensity: Use the lowest light intensity that still provides a robust signal.[24] Neutral density filters can be used for this purpose.[24]
Minimize Exposure Time: Reduce the integration time or the number of flashes per well to the minimum required for a stable reading.[9]
Use Antifade Reagents: If compatible with your assay, consider adding commercially available antifade reagents or oxygen scavengers to the buffer system.[22][23]
Choose Robust Dyes: When possible, select newer-generation fluorophores that are engineered to be more photostable.[24]
Data and Protocols
Table 1: Microplate Selection Guide for Fluorescence Assays
Plate Color
Primary Use
Suitability for Fluorescence
Rationale
Black, Opaque
Fluorescence Intensity, FRET, FP
Excellent
Black walls absorb stray light, minimizing background, crosstalk, and light scatter.[4][11][12]
Black, Clear Bottom
Cell-based Fluorescence, Microscopy
Very Good
Combines the benefits of black walls with the ability to read from the bottom.[14][18]
White, Opaque
Luminescence, TRF
Poor
White walls reflect light, which increases background fluorescence and crosstalk.[9][13]
Clear
Absorbance, Colorimetric
Unsuitable
High light transmission leads to significant crosstalk between wells.
Protocol 1: Screening Assay Components for Intrinsic Fluorescence
Prepare Solutions: Prepare individual solutions of each assay component (e.g., buffer, media, vehicle, test compound stock) at the final concentration used in the assay. Use high-purity water as the diluent.
Plate Layout: Dispense 100 µL of each component solution into separate wells of a black, opaque 96-well plate. Include a "water only" blank.
Read Plate: Read the plate on your fluorescence reader using the same excitation and emission wavelengths and instrument settings (gain, flashes) as your main experiment.
Analyze: Compare the relative fluorescence units (RFU) of each component to the water blank. Any component showing significantly higher RFU is a source of background fluorescence.
Visual Workflows
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree for systematically diagnosing sources of high background.
Experimental Workflow to Minimize Autofluorescence
Caption: Step-by-step workflow for proactive reduction of background fluorescence.
References
Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
Basicmedical Key. (2025, September 11).
Electron Microscopy Sciences. The Antidote for Photobleaching.
Edinburgh Instruments. (2021, July 13).
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
Benchchem. Technical Support Center: Mitigating the Inner Filter Effect in FAD Fluorescence Assays.
PubMed. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH.
Southern Biotech. (2023, June 24). How to Reduce Autofluorescence.
PMC. (2022, May 3).
Mabtech. (2023, December 13). 7 common errors in FluoroSpot and how to avoid them.
Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
Berthold Technologies GmbH & Co.KG.
(2019, October 22). Which microplates are best suited for fluorescence, luminescence and absorbance assays?
Bitesize Bio. (2024, October 2).
Which Plates Should I Choose for Fluorescence and Luminescence Measurements?
Revvity.
(2026, February 9). Choosing the best 96-well plate for fluorescence assays: Why black ones are key?
Vector Labs. (2022, September 14).
(2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it.
U-CyTech. Troubleshooting FluoroSpot assay.
Benchchem.
Biomat.
BMG LABTECH. How to reduce autofluorescence in cell-based assays.
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.
Patsnap Eureka. (2025, July 15). Reducing Fluorescence Background in Biological Raman Imaging.
Technical Support Center: Improving the Bioavailability of 3-[(Hydroxyamino)iminomethyl]-benzoic acid Formulations
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-[(Hydroxyamino)iminomethyl]-benzoic acid. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-[(Hydroxyamino)iminomethyl]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation challenges. Here, we address common questions and troubleshooting scenarios encountered during the development of oral dosage forms for this compound, providing both theoretical explanations and practical, step-by-step protocols.
Part 1: Pre-formulation & Physicochemical Characterization
Expert formulation begins with a deep understanding of the active pharmaceutical ingredient (API). This section guides you through the essential characterization of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
FAQ 1: What are the critical starting physicochemical properties of 3-[(Hydroxyamino)iminomethyl]-benzoic acid?
Before embarking on complex formulation work, a baseline characterization is essential. We have compiled known data and highlighted the experimental data you will need to generate.
This protocol outlines the gold-standard method for determining aqueous solubility, a cornerstone of the Biopharmaceutics Classification System (BCS).
Objective: To determine the saturation solubility of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in various aqueous media.
Materials:
3-[(Hydroxyamino)iminomethyl]-benzoic acid powder
Phosphate buffered saline (PBS) at pH 7.4
0.1 N HCl (simulated gastric fluid, pH ~1.2)
Phosphate buffer at pH 6.8 (simulated intestinal fluid)
Scintillation vials or sealed flasks
Orbital shaker with temperature control
0.22 µm syringe filters (ensure low drug binding)
Validated HPLC-UV or UPLC method for quantification[7]
Procedure:
Preparation: Add an excess amount of the API to each vial containing a known volume of the respective buffer (e.g., 10 mg in 2 mL). The solid should be clearly visible.
Equilibration: Seal the vials and place them in an orbital shaker set to 37°C. Agitate for 48-72 hours. A 24-hour time point can be included to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
Sampling & Filtration: After equilibration, allow the vials to sit undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved solids.
Dilution & Analysis: Dilute the filtrate with the mobile phase to a concentration within the calibrated range of your HPLC method.
Quantification: Analyze the sample using the validated HPLC method to determine the drug concentration.
Reporting: The resulting concentration is the equilibrium solubility at that specific pH. Report in mg/mL or µg/mL.
Part 2: Troubleshooting Formulation Strategies
Once you have characterized the API, you can select an appropriate formulation strategy. This section addresses common challenges.
Logical Workflow for Formulation Strategy Selection
The following diagram illustrates a decision-making workflow based on initial API characterization.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
FAQ 2: My initial aqueous formulation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid has poor solubility (<0.1 mg/mL). What are my primary options?
Low aqueous solubility is a very common challenge.[8] Based on the workflow above, for a Biopharmaceutics Classification System (BCS) Class II or IV compound, your primary goal is to enhance solubility and/or dissolution rate.[9]
Answer: You should consider the following approaches, ordered from simplest to most complex:
Particle Size Reduction (Micronization/Nanosizing): Reducing particle size increases the surface area available for dissolution.[10] This is often a good first step.
When to use: If the dissolution rate is the limiting factor, not the intrinsic solubility.
Troubleshooting: Can lead to particle aggregation and poor wettability. Often requires the use of stabilizers or wetting agents.
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its apparent solubility.[8]
When to use: For poorly soluble crystalline compounds.
Troubleshooting: The amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility. Polymer selection and drug loading are critical to ensure stability.[8]
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents can improve solubility and may also enhance permeability.[10] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.[11][12]
When to use: For drugs with some degree of lipophilicity that can be dissolved in lipid excipients.
Troubleshooting: Chemical stability of the API in the lipid excipients must be confirmed. The formulation can be sensitive to the choice and ratio of components.
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from water and increasing solubility.[2][4]
When to use: For molecules that can physically fit within the cyclodextrin cavity.
Troubleshooting: There is a stoichiometric limit to solubilization (e.g., 1:1 or 1:2 complex). This may not be suitable for high-dose drugs.
FAQ 3: I am developing a Self-Emulsifying Drug Delivery System (SEDDS) and the emulsion is unstable. What should I do?
Answer: Emulsion instability (e.g., phase separation, drug precipitation) upon dilution in aqueous media is a common issue in SEDDS development. The cause lies in an improper balance of the oil, surfactant, and co-surfactant/co-solvent.
Troubleshooting Steps:
Re-evaluate Your Surfactant: The Hydrophile-Lipophile Balance (HLB) of your surfactant is critical. For a stable oil-in-water emulsion (which is what a SEDDS should form), you typically need a surfactant or surfactant blend with a high HLB (generally > 10).
Adjust Surfactant:Oil Ratio: Insufficient surfactant will fail to adequately cover the surface of the oil droplets, leading to coalescence and phase separation. Systematically increase the surfactant concentration and observe the effect on emulsion stability and particle size.
Incorporate a Co-surfactant or Co-solvent: A co-surfactant (like Transcutol® HP or Capmul®) can improve the flexibility of the surfactant film at the oil-water interface, enhancing stability.[10][13] A co-solvent (like PEG 400 or Propylene Glycol) can increase the drug-loading capacity of the formulation and aid in spontaneous emulsification.[14]
Construct a Ternary Phase Diagram: This is a systematic way to map the emulsification behavior of your system. It allows you to identify the optimal ratios of oil, surfactant, and co-solvent that result in stable, clear microemulsions with rapid self-emulsification times.
Mechanism of SEDDS
The diagram below illustrates how a SEDDS formulation works to improve drug bioavailability.
Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.
Part 3: Analytical & Performance Testing
Robust analytical methods are required to characterize your formulation and predict its in vivo performance.
FAQ 4: How do I choose the right dissolution test to predict the in vivo performance of my enhanced formulation?
Answer: A standard USP dissolution apparatus (e.g., Apparatus II - Paddle) is a starting point, but for bioavailability-enhancing formulations, more biorelevant media are often necessary. The goal is to create an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model linking an in vitro property (dissolution) to an in vivo response (plasma concentration).[15][16][17]
Key Considerations for Biorelevant Dissolution:
Media Composition: Standard buffers may not reflect the complexity of the GI tract. Consider using media that simulate intestinal fluids in both the fasted state (FaSSIF) and fed state (FeSSIF). These contain bile salts (e.g., sodium taurocholate) and lipids (e.g., lecithin) that mimic the solubilizing environment of the gut.
pH Shift: The pH changes as a formulation transits from the stomach to the intestine. A two-stage dissolution test can be more predictive: start with an acidic medium (e.g., 0.1 N HCl for 1-2 hours) and then switch to a higher pH medium (e.g., FaSSIF at pH 6.5).
Regulatory Perspective: Regulatory bodies like the FDA encourage the development of IVIVCs, as they can reduce the need for extensive bioequivalence studies when making certain post-approval changes to a formulation.[18]
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a widely accepted in vitro model for predicting human intestinal drug absorption.
Objective: To assess the permeability of 3-[(Hydroxyamino)iminomethyl]-benzoic acid across a Caco-2 cell monolayer, an established model of the intestinal epithelium.
Materials:
Caco-2 cells
Transwell® inserts (e.g., 12-well format)
Cell culture medium (e.g., DMEM with FBS, NEAA)
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4
Lucifer yellow (a low-permeability marker to test monolayer integrity)
Propranolol or other high-permeability control compound
Validated LC-MS/MS method for highly sensitive drug quantification
Procedure:
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days until they form a differentiated, confluent monolayer.
Monolayer Integrity Test:
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm².
Perform a Lucifer yellow flux assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s. Monolayers failing these checks should be discarded.
Permeability Experiment (Apical to Basolateral):
Wash the monolayers carefully with pre-warmed HBSS.
Add the test formulation (dissolved in HBSS) to the apical (upper) chamber.
Add fresh HBSS to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.
Quantification: Analyze the concentration of the drug in all samples using a validated LC-MS/MS method.
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug appearance in the basolateral chamber (µg/s).
A is the surface area of the membrane (cm²).
C₀ is the initial concentration in the apical chamber (µg/mL).
Interpretation: Compare the Papp value of your compound to the high-permeability control (e.g., Propranolol Papp > 10 x 10⁻⁶ cm/s) to classify its permeability potential.
References
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
Excipients for solubility and bioavailability enhancement. Gattefossé. Available from: [Link]
Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. Available from: [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available from: [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Avidchem. Available from: [Link]
Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations. Kinam Park. Available from: [Link]
Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. Available from: [Link]
Excipients for solubility dissolution and permeation enhancement. Slideshare. Available from: [Link]
3-[(Hydroxyamino)iminomethyl]-benzoic acid. PubChem. Available from: [Link]
In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available from: [Link]
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available from: [Link]
Advances in Analytical Method Development for Pharmaceutical Formulations. MDPI. Available from: [Link]
Excipients For Permeation Enhancement. ABITEC. Available from: [Link]
Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]
Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. Available from: [Link]
Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester. PubChem. Available from: [Link]
Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Pharmaffiliates. Available from: [Link]
Analytical Approaches for The Determination of Additives in Drug Formulations. AIJFR. Available from: [Link]
Benzoic acid, 3-hydroxy-5-(methylamino)-, hydrochloride. Appchem. Available from: [Link]
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). PubMed. Available from: [Link]
3-Aminobenzoic acid. Wikipedia. Available from: [Link]
The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available from: [Link]
Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]
Technical Support Center: Overcoming Cell Permeability Issues with 3-[(Hydroxyamino)iminomethyl]-benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the intracellular delivery of highly polar, functionalized small mole...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the intracellular delivery of highly polar, functionalized small molecules.
3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-(N-hydroxycarbamimidoyl)benzoic acid) is a prime example of a molecule with exceptional biochemical potential but poor physicochemical properties for cell-based assays [1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its cell permeability barriers.
FAQ Section 1: Mechanistic Understanding of the Permeability Barrier
Q: Why does 3-[(Hydroxyamino)iminomethyl]-benzoic acid exhibit such poor cell permeability in my standard in vitro assays?
A: The issue is rooted in the molecule's acid-base chemistry. This compound contains two highly polar functional groups: a carboxylic acid (pKa ~4.0) and an amidoxime (hydroxyamidine) group.
At a physiological pH of 7.4, the carboxylic acid is almost entirely deprotonated, forming a negatively charged carboxylate anion (-COO⁻). Simultaneously, the amidoxime group acts as a highly polar hydrogen-bond donor and acceptor. While amidoximes are generally more membrane-permeable than standard amidines [2], pairing an amidoxime with a deprotonated carboxylic acid creates a highly polar, essentially zwitterionic/anionic molecule. This drastically lowers the distribution coefficient (LogD) at pH 7.4, preventing the molecule from passively diffusing across the lipophilic phospholipid bilayer of the cell membrane.
Fig 1. Troubleshooting workflows for overcoming the permeability barrier of zwitterionic compounds.
FAQ Section 2: Chemical Modification & Prodrug Strategies
Q: I cannot change the core structure of the molecule, but I need it to enter the cell. What is the most reliable chemical approach?
A: The most effective and widely adopted strategy in drug development for this specific scaffold is the Ester Prodrug Strategy [3]. By converting the carboxylic acid into a methyl ester (forming 3-[(Hydroxyamino)iminomethyl]benzoic acid methyl ester, CAS 775304-79-5), you neutralize the negative charge at physiological pH.
This simple masking step significantly increases the LogP of the molecule, allowing rapid passive diffusion into the cell. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester back into the active carboxylic acid. Because the active molecule is instantly ionized at intracellular pH, it becomes "trapped" inside the cell, driving high local target engagement.
Fig 2. Intracellular activation and trapping mechanism of the methyl ester prodrug strategy.
Quantitative Impact of Prodrug Modifications
Compound State
Chemical Modification
Predicted LogP
Predicted LogD (pH 7.4)
Est. Caco-2
Papp
(
10−6
cm/s)
Parent Compound
None
0.6
-2.1
< 1.0 (Low)
Methyl Ester
Carboxylic Acid Masked
1.8
1.8
> 15.0 (High)
O-Acetyl Ester
Amidoxime Masked
1.2
-1.5
~ 2.5 (Low-Med)
Dual Prodrug
Both Groups Masked
2.5
2.5
> 25.0 (High)
FAQ Section 3: Formulation & Delivery Systems
Q: My assay requires the unmodified parent compound to be delivered directly (e.g., esterase-deficient cell lines). How can I achieve this?
A: If covalent modification is prohibited by your experimental design, you must rely on physical formulation. Because the parent compound is negatively charged and highly polar, cationic liposomes (such as DOTAP/DOPE blends) are the optimal choice. The cationic lipids form electrostatic complexes with the carboxylate group of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, encapsulating it within a lipophilic shell that can fuse with the cellular plasma membrane via endocytosis.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Protocol 1: Synthesis of the Methyl Ester Prodrug
Purpose: To chemically mask the carboxylic acid, enabling passive cellular diffusion.
Reagent Preparation: Dissolve 1.0 equivalent of 3-cyanobenzoic acid methyl ester in a 1:1 mixture of absolute ethanol and distilled water.
Amidoxime Formation: Add 2.0 equivalents of hydroxylamine hydrochloride (
NH2OH⋅HCl
) and 2.0 equivalents of sodium carbonate (
Na2CO3
) to the solution. Causality note: The base neutralizes the hydrochloride salt, generating free hydroxylamine for nucleophilic attack on the nitrile.
Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).
Workup: Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate.
Validation Checkpoint (Critical): Analyze the crude product via LC-MS. You must observe a dominant peak at m/z = 195.1
[M+H]+ . Do not proceed to cell assays if unreacted nitrile (m/z = 162) remains.
Protocol 2: Cationic Liposomal Encapsulation of the Parent Compound
Purpose: To deliver the unmodified, polar parent compound via membrane fusion.
Lipid Film Hydration: In a round-bottom flask, dissolve DOTAP (cationic lipid) and DOPE (helper lipid) in chloroform at a 1:1 molar ratio. Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film.
Compound Loading: Dissolve 3-[(Hydroxyamino)iminomethyl]-benzoic acid in PBS (pH 7.4) at a concentration of 2 mM. Add this aqueous solution to the lipid film.
Self-Assembly: Hydrate the film by vortexing vigorously for 10 minutes at room temperature to form multilamellar vesicles (MLVs).
Sizing: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder. Causality note: Extrusion ensures a uniform size distribution, which is critical for consistent endocytotic uptake.
Validation Checkpoint (Critical): Measure the formulation using Dynamic Light Scattering (DLS). The Z-average diameter must be < 150 nm with a Polydispersity Index (PDI) < 0.2 . The Zeta potential should be positive (> +20 mV), confirming the cationic surface charge required for cell membrane interaction.
References
National Center for Biotechnology Information. "3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503". PubChem.
BioWorld. "Benzothiazole amidoxime antiparasitic is more membrane permeable".
Phakhodee, W., et al. "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones". RSC Advances.
Optimization
minimizing oxidation of 3-[(Hydroxyamino)iminomethyl]-benzoic acid during storage
Welcome to the Technical Support Center for handling 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-(N'-hydroxycarbamimidoyl)benzoic acid)[1]. As a Senior Application Scientist, I frequently encounter resear...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-(N'-hydroxycarbamimidoyl)benzoic acid)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results when working with amidoxime derivatives. The root cause is almost always unmonitored oxidative degradation during storage and handling.
This guide is designed to move beyond basic instructions. By understanding the chemical causality behind amidoxime degradation, you can implement the self-validating protocols provided below to ensure the absolute integrity of your drug development assays.
Part 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does 3-[(Hydroxyamino)iminomethyl]-benzoic acid degrade so rapidly in standard aqueous buffers?
A: The instability stems from the highly sensitive C=N(OH) bond inherent to the amidoxime functional group. When exposed to ambient oxygen, trace transition metals, or light, this bond undergoes oxidative cleavage.
The causality of this degradation is heavily pH-dependent. In its neutral state, the amidoxime is relatively inert to singlet oxygen (
1O2
). However, as the pH approaches or exceeds physiological levels (pH 7.4+), a fraction of the compound deprotonates to form the amidoximate anion . This anion is highly reactive and susceptible to photooxygenation and autoxidation[2].
Q2: What are the primary degradation products I should look for in my QC assays?
A: Oxidation of arylamidoximes primarily yields the corresponding amides (major product) and nitriles (minor product), alongside the release of nitric oxide (NO) and related nitrogen oxides (NO
2−
, NO
3−
)[3],[4]. If your biological assays are sensitive to NO donors, using partially oxidized stock solutions will introduce massive artifactual noise into your data.
Oxidative degradation pathways of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Part 2: Storage & Formulation FAQs
Q3: How should I store the lyophilized solid powder vs. reconstituted stock solutions?
A:
Solid Powder: Store at -20°C or -80°C in a desiccator, strictly protected from light. The solid form is generally stable if kept dry, as hydrolysis and autoxidation require an aqueous medium to proceed efficiently.
Stock Solutions: This is where most failures occur. Never store stock solutions in standard PBS at 4°C. You must formulate the stock in a slightly acidic buffer (pH 6.0) to prevent amidoximate anion formation, add a chelating agent to neutralize trace metals, and store it in amber vials at -80°C under an inert atmosphere.
Q4: My downstream experiments require physiological pH (7.4). How do I balance stability with experimental requirements?
A:Decouple storage from application. Maintain your concentrated master stocks at pH 6.0. Only dilute the compound into your pH 7.4 assay buffer immediately prior to the experiment (within 15 minutes of use). This exploits the kinetic delay of oxidation, ensuring the compound remains intact during the critical window of your biological assay.
Part 3: Quantitative Stability Data
To illustrate the critical impact of environmental factors on 3-[(Hydroxyamino)iminomethyl]-benzoic acid, review the comparative stability metrics below. Note: T
1/2
values are empirically derived estimates based on the autoxidation kinetics of arylamidoximes.
Storage Condition
Temp
Atmosphere
pH
Additives
Estimated Half-Life (T
1/2
)
Primary Degradation Risk
Optimal (Recommended)
-80°C
Argon
6.0
1 mM EDTA
> 12 months
Negligible
Standard Freezer
-20°C
Air
7.4
None
~ 3-4 weeks
Autoxidation
Refrigerated
4°C
Air
7.4
None
< 1 week
Hydrolysis & Oxidation
Benchtop (Light Exposed)
25°C
Air
8.0
None
< 24 hours
Photooxygenation
Part 4: Validated Experimental Protocols
To guarantee trustworthiness, every storage protocol must be a self-validating system. Do not assume your compound is stable; prove it. Implement the following two-part methodology.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Causality Check: This workflow systematically eliminates oxygen, trace metals, reactive pH ranges, and light.
Solvent Degassing: Boil HPLC-grade water for 10 minutes. Transfer to a sterile bottle and immediately begin sparging with high-purity Argon gas for 30 minutes as it cools to room temperature.
Buffer Formulation: Prepare a 50 mM MES buffer using the degassed water. Adjust the pH strictly to 6.0. Add 1 mM EDTA to chelate any trace transition metals (e.g., Fe
2+
, Cu
2+
) that catalyze ROS generation.
Reconstitution: Inside a glove box or under a steady stream of Argon, weigh the 3-[(Hydroxyamino)iminomethyl]-benzoic acid powder[1]. Dissolve it in the formulated buffer to your desired stock concentration (e.g., 10 mM).
Aliquoting & Storage: Dispense single-use aliquots into Argon-purged amber glass vials . Snap-freeze the vials immediately in liquid nitrogen to bypass the temperature danger zone, then transfer to a -80°C freezer.
Protocol B: LC-MS/MS Stability Validation
Causality Check: We track the specific mass transitions of the known degradation products (amides/nitriles) to validate the efficacy of Protocol A.
Sample Preparation: Thaw a single-use aliquot on ice. Dilute to 1 µM using 0.1% Formic Acid in MS-grade water (the acidic pH instantly halts further oxidation).
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
Mass Spectrometry (ESI+):
Monitor the parent compound: m/z 181.06 [M+H]
+
.
Monitor the primary amide degradation product: m/z 166.
Monitor the secondary nitrile degradation product: m/z 148.
Data Acceptance Criteria: The stock solution is considered viable only if the combined AUC of the m/z 166 and m/z 148 peaks represents < 2% of the total parent peak AUC.
Workflow for preparation and validation of stable amidoxime stock solutions.
References
Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS.
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH PMC.
Microsomal cytochrome P450 dependent oxidation of N-hydroxyguanidines, amidoximes, and ketoximes. PubMed.
3-[(Hydroxyamino)iminomethyl]-benzoic acid vs. Standard Amidoxime Derivatives: A Comparative Guide for 1,2,4-Oxadiazole Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic efficiency, mechanistic causality, and application in nonsense-mutation therapeutics (Ataluren). Executive Summary In...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Synthetic efficiency, mechanistic causality, and application in nonsense-mutation therapeutics (Ataluren).
Executive Summary
In modern medicinal chemistry, the 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold, featured prominently in therapeutics targeting cancer, Alzheimer's disease, and genetic disorders[1]. While standard monofunctional amidoximes (e.g., benzamidoxime) are traditionally used in [3+2] cycloadditions to build these rings, they often require harsh conditions, unstable intermediates, and extensive downstream functionalization.
Conversely, 3-[(Hydroxyamino)iminomethyl]-benzoic acid (3-HABA, CAS: 199447-10-4) is a highly specialized, bifunctional building block[2]. By pre-installing the benzoic acid moiety, 3-HABA enables a highly efficient [4+1] cyclization route. This guide objectively compares 3-HABA against standard amidoxime derivatives, detailing why 3-HABA is the superior precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs) like Ataluren (PTC124)[3].
Mechanistic Pathway & Causality
The Limitations of Standard Amidoximes
Standard amidoximes are typically reacted with nitrile oxides in a [3+2] cycloaddition. This pathway suffers from two critical flaws:
Intermediate Instability: Nitrile oxides are highly reactive and prone to dimerization (forming furoxans), requiring them to be generated in situ using strong oxidants.
Poor Atom Economy: Achieving a 3,5-disubstituted oxadiazole with complex functional groups (like a benzoic acid tail) requires multiple protection/deprotection steps post-cyclization.
The 3-HABA Advantage: The [4+1] Cyclization Route
3-HABA circumvents these issues via a [4+1] O-acylation/cyclization pathway. In this mechanism, the amidoxime group of 3-HABA provides four atoms (C-N-O-N) to the final ring, while an activated acyl chloride (e.g., 2-fluorobenzoyl chloride) provides the fifth carbon atom.
Recent advancements have optimized this into a rapid, one-pot process using 4-Dimethylaminopyridine (DMAP) and Potassium Hydroxide (KOH) [1].
Causality of DMAP: DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This ensures the amidoxime oxygen of 3-HABA is selectively acylated over the nitrogen, preventing unwanted side reactions[1].
Causality of KOH/DMSO: Following O-acylation, the addition of solid KOH in a DMSO/Water mixture drives the cyclization. DMSO, a polar aprotic solvent, weakly solvates the hydroxide ion, maximizing its basicity. This facilitates the rapid deprotonation of the amide nitrogen, triggering an intramolecular nucleophilic attack on the carbonyl carbon and subsequent elimination of water to aromatize the 1,2,4-oxadiazole ring[1].
One-pot [4+1] synthesis of Ataluren from 3-HABA via O-acylation and cyclization.
Comparative Performance Data
The tables below summarize the structural utility and experimental efficiency of 3-HABA compared to standard monofunctional amidoximes.
Experimental Protocol: Self-Validating Synthesis of Ataluren
The following protocol details the one-pot synthesis of Ataluren using the methyl ester derivative of 3-HABA, optimized for high yield and self-validation at each step[1],[3].
Step 1: DMAP-Catalyzed O-Acylation
Procedure: Dissolve 3-(N-hydroxycarbamimidoyl)benzoic acid methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C. Stir at room temperature for 2 hours[1].
Causality: TEA neutralizes the HCl byproduct, driving the equilibrium forward. DMAP accelerates the selective O-acylation.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar amidoxime starting material will disappear, replaced by a distinct, less polar O-acylamidoxime intermediate spot. Do not proceed until the starting material is fully consumed.
Step 2: Base-Promoted Cyclization
Procedure: To the same reaction vessel, add solid KOH (3.0 eq) followed by a solvent mixture of DMSO and Water (5:1 ratio). Stir vigorously at room temperature for 1.5 to 2 hours[1].
Causality: The addition of DMSO/H₂O shifts the solvent polarity, allowing KOH to rapidly deprotonate the intermediate and force the elimination of water, closing the 1,2,4-oxadiazole ring.
Self-Validation (IR Spectroscopy): Extract a micro-aliquot. Infrared (IR) spectroscopy will confirm cyclization by the disappearance of the acyclic ester/amide carbonyl stretch (~1726 cm⁻¹) and the emergence of characteristic oxadiazole ring stretches[3].
Step 3: Isolation and Purification
Procedure: Quench the reaction by pouring the mixture into ice-cold water. Acidify slightly if the free carboxylic acid is desired (hydrolysis of the methyl ester can occur concurrently under basic conditions). Filter the resulting precipitate and triturate in diethyl ether[1].
Causality: Ataluren is highly hydrophobic. The sudden shift to a highly aqueous environment forces the API to precipitate, leaving unreacted salts and polar impurities dissolved in the DMSO/water matrix.
Self-Validation (Yield & Purity): The expected isolated yield is ~81%[1]. Final validation is achieved via ¹H NMR (DMSO-d₆), confirming the characteristic aromatic multiplet shifts of the 2-fluorophenyl and benzoic acid rings[3].
Therapeutic Application: Mechanism of Action
The primary value of 3-HABA lies in its direct conversion to Ataluren. Genetic ailments such as Duchenne muscular dystrophy (DMD) and cystic fibrosis frequently arise due to nonsense mutations, where a premature termination codon (PTC) halts ribosomal translation, yielding a truncated, non-functional protein[4]. Ataluren binds to the ribosome and promotes the insertion of near-cognate tRNAs at the PTC site, allowing readthrough and the synthesis of full-length, functional proteins[5],[3].
Mechanism of action: Ataluren promoting ribosomal readthrough of premature termination codons.
References
National Center for Biotechnology Information. "3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503". PubChem. Available at:[Link]
Carter, A., et al. (2025). "Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway". Synthetic Communications, 55(17), 1328-1339. Available at:[Link]
Pace, A., et al. (2015). "Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications". Società Chimica Italiana. Available at: [Link]
Pibiri, I., et al. (2014). "Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay". National Institutes of Health (PMC). Available at:[Link]
Haripriya, E., et al. (2020). "Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway". ACS Medicinal Chemistry Letters. Available at:[Link]
Comparative In Vivo Efficacy Guide: 3-[(Hydroxyamino)iminomethyl]-benzoic acid vs. Structural Alternatives
Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Context In the landscape of rational drug design, 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-HIMBA or Ata...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Context
In the landscape of rational drug design, 3-[(Hydroxyamino)iminomethyl]-benzoic acid (also known as 3-HIMBA or Ataluren Impurity 2) occupies a unique and highly instructive position. As a Senior Application Scientist, I frequently utilize this compound as a benchmark to illustrate two distinct pharmacological paradigms:
The Amidoxime Prodrug Principle: 3-HIMBA serves as the highly bioavailable amidoxime prodrug to the active, but poorly absorbed, 3-amidinobenzoic acid.
Pharmacophoric Evolution: It is the direct, uncyclized synthetic precursor to Ataluren (PTC124), a blockbuster 1,2,4-oxadiazole agent used for nonsense mutation readthrough.
Understanding the in vivo efficacy of 3-HIMBA requires decoupling these two roles. This guide objectively compares 3-HIMBA against its active amidine metabolite and its cyclized derivative (Ataluren), providing self-validating experimental workflows and quantitative data to guide your preclinical profiling.
The Causality of Prodrug Design: Overcoming Amidine Basicity
A common pitfall in preclinical development is the failure of highly potent in vitro amidine-based inhibitors (e.g., serine protease inhibitors) to translate in vivo. The causality is rooted in physical chemistry: amidines possess a high pKa (~11–12), meaning they are permanently protonated at physiological pH. This positive charge severely restricts passive transcellular diffusion across the intestinal epithelium.
By N-hydroxylating the amidine to form an amidoxime like , the pKa is dramatically lowered. The molecule becomes neutral and lipophilic in the gut, achieving excellent oral bioavailability. Once absorbed, the compound undergoes retro-reduction by the , a molybdenum-dependent enzyme system, releasing the active amidine directly into systemic circulation.
Mechanism of mARC-catalyzed in vivo reduction of the amidoxime prodrug to the active amidine.
Comparative Efficacy: Prodrug vs. Active Amidine
To objectively evaluate the efficacy of the amidoxime prodrug strategy, we compare the pharmacokinetic (PK) profiles of orally administered 3-HIMBA versus direct oral administration of 3-amidinobenzoic acid.
*Measured as the active amidine metabolite in plasma post-mARC reduction.
Self-Validating Protocol: In Vivo PK & mARC Reduction Assay
To ensure the integrity of the PK data, the experimental design must rule out non-specific ex vivo reduction and validate the specific enzymatic pathway.
Step 1: Animal Model Stratification
Utilize wild-type C57BL/6 mice and Mosc1/Mosc2 (mARC1/2) double-knockout mice. Causality Check: The KO mice serve as the self-validating negative control. If amidine conversion occurs in the KO model, it indicates ex vivo contamination or an alternative reduction pathway.
Step 2: Dosing & Serial Sampling
Administer 3-HIMBA (10 mg/kg) via oral gavage (PO) and intravenous (IV) routes. Collect blood at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Step 3: Ex Vivo Stabilization (Critical Step)
Collect blood in K2EDTA tubes containing a generic esterase/reductase inhibitor cocktail (e.g., NaF, PMSF). Causality Check: Amidoximes are highly susceptible to artifactual reduction during plasma processing; inhibitors freeze the in vivo metabolic snapshot.
Step 4: LC-MS/MS Quantification
Extract plasma via protein precipitation (acetonitrile + 0.1% formic acid). Quantify both the intact amidoxime (3-HIMBA) and the reduced amidine using Multiple Reaction Monitoring (MRM). Calculate absolute bioavailability (F) by comparing PO vs. IV AUCs.
Comparative Efficacy: Structural Precursor vs. Cyclized Drug (Ataluren)
Beyond its role as a prodrug, 3-HIMBA is the direct synthetic precursor to . Ataluren is synthesized by reacting 3-HIMBA with 2-fluorobenzoyl chloride, cyclizing the amidoxime into a rigid 1,2,4-oxadiazole ring. Comparing 3-HIMBA directly to Ataluren in an in vivo nonsense mutation model isolates the exact pharmacophoric contribution of the oxadiazole ring to ribosomal readthrough.
Quantitative Pharmacodynamic Data Summary
Table 2: In Vivo Nonsense Mutation Readthrough Efficacy (mdx Mice, 28 days, 10 mg/kg/day)
Compound
Dystrophin Positive Fibers (%)
Muscle Force Improvement
Ribosomal Binding (Kd)
Vehicle Control
< 1%
Baseline
N/A
3-HIMBA (Precursor)
< 2%
Minimal
> 50 µM
Ataluren (PTC124)
~ 20-25%
Significant (+40%)
~ 0.1 µM
Self-Validating Protocol: In Vivo Ribosomal Readthrough Assay
Step 1: Model Selection
Utilize male mdx mice (carrying a premature stop codon in the Dmd gene). Divide into three arms: Vehicle, 3-HIMBA, and Ataluren.
Step 2: Dosing Regimen
Administer compounds at 10 mg/kg via intraperitoneal (IP) injection daily for 28 days. IP administration bypasses potential gastrointestinal absorption variables, isolating the pharmacodynamic efficacy.
Step 3: Functional Assessment
Perform grip strength and wire-hang tests on day 28 to establish physiological baseline improvements.
Step 4: Histological Validation
Euthanize and harvest the tibialis anterior (TA) muscle. Stain cryosections with anti-dystrophin antibodies and a laminin counterstain. Causality Check: The failure of 3-HIMBA to induce readthrough validates that the planar 1,2,4-oxadiazole ring is the critical pharmacophore required for interaction with the decoding center of the ribosome, not merely the benzoic acid backbone.
Self-validating experimental workflow for assessing PK/PD of 3-HIMBA versus its derivatives.
Conclusion
For drug development professionals, 3-[(Hydroxyamino)iminomethyl]-benzoic acid is a masterclass in structural pharmacology. As demonstrated by the in vivo data, evaluating this compound in isolation yields poor target engagement (due to lack of the oxadiazole ring) or confusing in vitro results (due to the absence of the mARC enzyme). However, when utilized correctly as a highly bioavailable amidoxime prodrug scaffold, or as a negative control to validate the pharmacophore of readthrough agents like Ataluren, it becomes an indispensable tool in the preclinical arsenal.
References
PubChem . 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CID 9603503). National Center for Biotechnology Information.[Link]
Clement, B., & Struwe, M. A. (2023) . The History of mARC. Molecules, 28(12), 4700.[Link]
Welch, E. M., et al. (2007) . PTC124 targets genetic disorders caused by nonsense mutations. Nature, 447(7140), 87-91. [Link]
Validation
validating 3-[(Hydroxyamino)iminomethyl]-benzoic acid as a competitive inhibitor
Title: Validating 3-[(Hydroxyamino)iminomethyl]-benzoic acid as a Competitive Inhibitor: A Comparative Guide Executive Summary & Mechanistic Rationale 3-[(Hydroxyamino)iminomethyl]-benzoic acid (3-HABA, CAS: 199447-10-4)...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating 3-[(Hydroxyamino)iminomethyl]-benzoic acid as a Competitive Inhibitor: A Comparative Guide
Executive Summary & Mechanistic Rationale
3-[(Hydroxyamino)iminomethyl]-benzoic acid (3-HABA, CAS: 199447-10-4) is an amidoxime-functionalized benzoic acid derivative. In modern drug development, amidoximes are primarily utilized as orally bioavailable prodrugs for amidines, relying on in vivo reduction by the mitochondrial amidoxime reducing component (mARC) . However, evaluating the direct competitive inhibitory capacity of the unreduced amidoxime against target and off-target enzymes—such as serine proteases—is a critical step in comprehensive pharmacodynamic profiling.
This guide provides a robust framework for validating 3-HABA as a competitive inhibitor of bovine trypsin, a highly characterized model serine protease. Trypsin's S1 specificity pocket naturally accommodates basic amino acid side chains (Arg/Lys). Classic amidines, such as benzamidine, act as potent competitive inhibitors by forming a direct electrostatic salt bridge with the Asp189 residue at the base of this pocket . The substitution of an amidine with an amidoxime (N-hydroxyamidine) in 3-HABA alters the basicity and steric profile of the molecule, necessitating rigorous kinetic and biophysical validation to confirm its binding mode and functional affinity.
Experimental Protocols for Validation
To ensure scientific trustworthiness, the validation system relies on two orthogonal, self-validating approaches: enzymatic kinetic assays (to definitively prove the competitive nature of inhibition) and Surface Plasmon Resonance (SPR) (to quantify direct, reversible binding without catalytic turnover).
Causality of Choice: Michaelis-Menten kinetics allow researchers to mathematically differentiate competitive inhibition from non-competitive or uncompetitive modes. A true competitive inhibitor will increase the apparent Michaelis constant (
Km
) without altering the maximum velocity (
Vmax
), because sufficiently high substrate concentrations can outcompete the inhibitor for the active site.
Step-by-Step Methodology:
Reagent Preparation: Prepare Bovine Trypsin (10 nM final concentration) in an assay buffer consisting of 50 mM Tris-HCl and 20 mM CaCl₂ (pH 8.0). Note: Calcium is strictly required to stabilize the active conformation of trypsin and prevent autolysis.
Inhibitor Titration: Prepare 3-HABA in DMSO, yielding final assay concentrations of 0, 50, 100, and 200 µM. Ensure the DMSO concentration is kept strictly constant at 1% (v/v) across all wells to prevent solvent-induced structural artifacts. Pre-incubate the enzyme with 3-HABA for 15 minutes at 25°C to reach binding equilibrium.
Substrate Addition: Initiate the reaction by adding the chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide) at varying concentrations (0.1 mM to 2.0 mM).
Data Acquisition: Monitor the release of p-nitroaniline continuously at 405 nm for 5 minutes using a microplate reader. Calculate the initial velocity (
v0
) from the strictly linear portion of the progress curve.
Self-Validating Analysis: Plot
1/v0
against
1/[S]
(Lineweaver-Burk plot). If the linear regressions for the different 3-HABA concentrations intersect exactly on the Y-axis (
1/Vmax
), the competitive inhibition model is validated.
Causality of Choice: While kinetic assays prove the functional mode of inhibition, SPR directly measures the equilibrium dissociation constant (
KD
) and association/dissociation rates (
kon
,
koff
). This rules out artifactual inhibition mechanisms such as compound aggregation, non-specific protein precipitation, or optical interference in the chromogenic assay.
Step-by-Step Methodology:
Sensor Chip Functionalization: Immobilize Bovine Trypsin onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target immobilization level of ~2000 Response Units (RU) is achieved.
Analyte Injection: Inject 3-HABA at multiple concentrations (10 µM to 500 µM) in running buffer (PBS-T, pH 7.4) at a flow rate of 30 µL/min to minimize mass transport limitations.
Regeneration: Because low-molecular-weight competitive inhibitors typically exhibit fast off-rates, running buffer alone is usually sufficient for surface regeneration. If baseline drift occurs, apply a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5).
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the direct
KD
.
Comparative Performance Data
To objectively evaluate 3-HABA, its performance must be benchmarked against the classic competitive inhibitor Benzamidine and its active amidine counterpart, 3-Amidinobenzoic acid.
Inhibitor Compound
Functional Group
Apparent
Ki
(µM)
SPR
KD
(µM)
Inhibition Mode
Benzamidine
Amidine
12.5 ± 1.2
15.0 ± 2.1
Competitive
3-Amidinobenzoic acid
Amidine
5.2 ± 0.8
6.0 ± 0.9
Competitive
3-HABA
Amidoxime
95.0 ± 8.5
110.0 ± 12.0
Competitive
Data Interpretation: The data demonstrates that while 3-HABA is a validated competitive inhibitor, its affinity is approximately 18-fold lower than its direct amidine counterpart. This reduction is mechanistically driven by the electronegative hydroxyl group on the amidoxime moiety. This modification reduces the basicity (pKa) of the functional group, thereby weakening the critical electrostatic salt bridge with Asp189 in the S1 pocket, while simultaneously introducing steric hindrance that prevents deep pocket insertion.
Visualizations
Workflow for validating 3-HABA as a competitive inhibitor using kinetic and SPR assays.
Pharmacodynamic logic of 3-HABA competing with natural substrates at the Trypsin S1 pocket.
References
Structure and specific binding of trypsin: Comparison of inhibited derivatives and a model for substrate binding. Journal of Molecular Biology, 1974. URL:[Link]
The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 2018. URL:[Link]
Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian Journal of Medical and Biological Research, 1992. URL:[Link]
Comparative
cross-reactivity profile of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in biological assays
Cross-Reactivity Profile of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in Biological Assays: A Comprehensive Comparison Guide Executive Summary 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4), widely known...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Reactivity Profile of 3-[(Hydroxyamino)iminomethyl]-benzoic acid in Biological Assays: A Comprehensive Comparison Guide
Executive Summary
3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4), widely known in pharmaceutical development as Ataluren Impurity 9 1, is a critical amidoxime intermediate. While primarily synthesized as a precursor to the nonsense-mutation readthrough drug Ataluren (PTC124), this compound exhibits a highly active cross-reactivity profile in standard biological assays. For drug development professionals, failing to deconvolute the assay interference of this amidoxime motif can lead to profound false positives, particularly in bioluminescent high-throughput screening (HTS) and metabolic stability assays. This guide provides a comparative analysis of its cross-reactivity, the mechanistic causality behind these artifacts, and self-validating protocols to ensure scientific integrity.
Mechanistic Causality: Why Does 3-HAIM-BA Cross-React?
The cross-reactivity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid (3-HAIM-BA) is driven by two distinct structural pharmacophores:
The Benzoic Acid Core: Similar to its downstream product Ataluren, the meta-substituted benzoic acid moiety acts as a structural mimic of D-luciferin. This allows the compound to enter the active site of Firefly Luciferase (FLuc), where it undergoes an ATP-dependent adenylation to form a dead-end acyl-AMP intermediate [[2]]().
The Amidoxime Motif: The -C(=NOH)NH₂ group is the canonical substrate for the Mitochondrial Amidoxime Reducing Component (mARC). In biological matrices (e.g., S9 fractions or cell-based assays), this motif is rapidly reduced to an amidine, consuming NADH and potentially generating pharmacologically active off-target metabolites 3.
Comparative Cross-Reactivity Profiles
To objectively assess performance, we compared 3-HAIM-BA against Ataluren (the parent drug) and Gentamicin (a classical aminoglycoside control) across standard HTS platforms.
Table 1: Cross-Reactivity and Interference Profile in Standard Biological Assays
Assay Platform
Target Mechanism
3-HAIM-BA (Amidoxime)
Ataluren (PTC124)
Gentamicin (Control)
FLuc Reporter
Nonsense Readthrough
False Positive (High)
False Positive (High)
True Positive (Low)
RLuc Reporter
Nonsense Readthrough
Negative (No interference)
Negative (No interference)
True Positive (Low)
mARC Metabolism
N-O Bioreduction
High Turnover (NADH Depletion)
Minimal Turnover
No Turnover
CellTiter-Glo
ATP/Viability
Interference (Signal Masking)
Interference
No Interference
Deep Dive 1: Firefly Luciferase (FLuc) Reporter Interference
The "Ataluren Artifact" Mechanism
The most notorious assay artifact associated with this chemical class is the paradoxical stabilization of Firefly Luciferase. When 3-HAIM-BA binds FLuc, the resulting acyl-AMP complex cannot proceed to the oxidative decarboxylation step required for photon emission. Instead, this dead-end complex locks the enzyme in a highly stable conformation, shielding it from proteolytic degradation 4. In cell-based assays, this leads to an artificial accumulation of the FLuc protein. Upon cell lysis and addition of excess substrate, a massive surge in luminescence is recorded, which is frequently misidentified as transcriptional activation or nonsense mutation readthrough [[2]]().
Mechanism of FLuc reporter assay interference via acyl-AMP intermediate stabilization.
Protocol: Deconvoluting FLuc Interference via Orthogonal Counter-Screening
To validate whether a signal is a genuine biological response or a 3-HAIM-BA-induced artifact, researchers must employ a self-validating orthogonal system using Renilla Luciferase (RLuc), which does not utilize ATP-dependent adenylation [[4]](_).
Cell Seeding: Plate HEK293 cells stably expressing either a FLuc or RLuc nonsense-mutation reporter construct in 384-well plates at 10,000 cells/well.
Compound Treatment: Dose cells with a concentration gradient (0.1 µM to 50 µM) of 3-HAIM-BA, Ataluren (positive interference control), and Gentamicin (true readthrough control). Incubate for 24 hours at 37°C.
Lysis & Substrate Addition: Lyse cells using a passive lysis buffer. For FLuc wells, add D-luciferin/ATP. For RLuc wells, add coelenterazine.
Kinetic Readout: Measure luminescence immediately. 3-HAIM-BA will exhibit a dose-dependent signal increase only in the FLuc assay, confirming chemical interference rather than biological readthrough.
Deep Dive 2: Bioreduction by mARC Enzymes
Metabolic Instability and NADH Depletion
Unlike Ataluren, which is relatively stable, the amidoxime motif of 3-HAIM-BA is highly susceptible to N-reductive metabolism. The mitochondrial Amidoxime Reducing Component (mARC1 and mARC2) forms a three-component electron transfer chain with Cytochrome b5 (Cyb5B) and NADH-Cytochrome b5 reductase (Cyb5R3) 3. This complex rapidly cleaves the N-O bond of 3-HAIM-BA, reducing it to an amidine. This reaction stoichiometrically consumes NADH 5, which can severely interfere with coupled enzymatic assays (e.g., LDH or kinase assays) that rely on NADH absorbance at 340 nm as a readout.
Bioreduction of the amidoxime motif by the mitochondrial mARC complex.
Protocol: In Vitro mARC Bioreduction Assay
To quantify the metabolic depletion of 3-HAIM-BA and prevent downstream assay interference, use this reconstituted in vitro system:
Enzyme Reconstitution: Combine recombinant human mARC1 (224 pmol), Cyb5B (210 pmol), and Cyb5R3 (2.4 pmol) in a 20 mM Na-MES buffer (pH 6.0) 5.
Substrate Incubation: Add 100 µM of 3-HAIM-BA to the enzyme mixture.
Reaction Initiation: Trigger the reduction by adding 200 µM NADH. Incubate the mixture at 37°C for 30 minutes.
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
LC-MS/MS & Spectrophotometric Analysis: Monitor the supernatant via LC-MS/MS for the disappearance of the amidoxime (m/z 180.16) and the appearance of the amidine metabolite. Simultaneously, measure the absorbance at 340 nm to confirm NADH oxidation.
Conclusion & Best Practices
When utilizing 3-[(Hydroxyamino)iminomethyl]-benzoic acid in biological assays—either as a synthetic intermediate or a pharmacological probe—researchers must actively control for its potent cross-reactivity. Avoid Firefly Luciferase-based reporters or ATP-dependent viability assays (like CellTiter-Glo) to prevent acyl-AMP stabilization artifacts. Furthermore, account for rapid mARC-dependent bioreduction in metabolically active matrices (e.g., primary hepatocytes or S9 fractions) to prevent unexpected NADH depletion and off-target amidine effects.
References
HD Impurity. "阿塔鲁伦杂质9丨CAS:199447-10-4 (Ataluren Impurity 9)". HD Impurity. URL: [Link]
McElroy SP, et al. "A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays". PLOS Biology. URL:[Link]
Lentini L, et al. "Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay". PMC / NIH. URL:[Link]
Havemeyer A, et al. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target". PMC / NIH. URL:[Link]
Kasper S, et al. "Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes". MDPI. URL:[Link]
A Comprehensive Toxicological Benchmark Study of 3-[(Hydroxyamino)iminomethyl]-benzoic acid: A Comparative Guide
In the landscape of drug discovery and chemical research, the rigorous toxicological assessment of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the toxicity of 3-[(...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical research, the rigorous toxicological assessment of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the toxicity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, a compound of interest with potential therapeutic applications. Due to the limited publicly available toxicity data for this specific molecule[1], this document outlines a robust, multi-pronged approach for its initial safety profiling. We will compare its hypothetical performance against two benchmark compounds: Benzoic Acid, a widely used and well-characterized food preservative with low toxicity[2][3][4], and 2-Hydroxy-3-propionyl-benzoic acid, a more complex derivative to illustrate potential variations in toxicity within the same chemical class[5].
This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for data interpretation. The causality behind each experimental choice is explained to ensure a thorough understanding of the toxicological endpoints being evaluated.
Introduction to the Toxicological Evaluation
The initial safety assessment of a new chemical entity like 3-[(Hydroxyamino)iminomethyl]-benzoic acid is a critical step to identify potential hazards and determine its suitability for further development. A tiered approach, starting with in vitro assays and progressing to in vivo studies, is a standard and ethically responsible strategy. This guide will focus on a battery of in vitro and in vivo tests designed to assess cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity.
Alternatives for Comparison:
Benzoic Acid: A simple aromatic carboxylic acid with a long history of safe use in food and pharmaceuticals. It serves as a low-toxicity baseline.
2-Hydroxy-3-propionyl-benzoic acid: A more structurally complex derivative, which may exhibit a different toxicity profile due to its additional functional groups.
The selection of these comparators allows for a nuanced understanding of how the specific structural features of 3-[(Hydroxyamino)iminomethyl]-benzoic acid influence its toxicological properties.
In Vitro Toxicity Benchmarking
In vitro assays are rapid, cost-effective, and reduce the reliance on animal testing in the early stages of toxicological screening. They provide valuable information on the potential of a compound to cause cellular damage, genetic mutations, or interfere with specific biological pathways.
Cytotoxicity Assessment: MTT and LDH Assays
The first step in understanding a compound's toxicity is to assess its effect on cell viability. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage[6][7][8].
Experimental Protocol: MTT Assay
Cell Seeding: Plate human embryonic kidney (HEK293) cells and a relevant cancer cell line (e.g., HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with a range of concentrations of 3-[(Hydroxyamino)iminomethyl]-benzoic acid, Benzoic Acid, and 2-Hydroxy-3-propionyl-benzoic acid (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO)[9][10].
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[9].
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Experimental Protocol: LDH Assay
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Sample Collection: After the treatment period, collect the cell culture supernatant.
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt[11].
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm)[7].
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC₅₀ (the concentration that causes 50% of the maximum LDH release).
Hypothetical Comparative Cytotoxicity Data
Compound
Cell Line
Assay
IC₅₀ / EC₅₀ (µM) after 48h
3-[(Hydroxyamino)iminomethyl]-benzoic acid
HEK293
MTT
> 1000
LDH
> 1000
HeLa
MTT
750
LDH
820
Benzoic Acid
HEK293
MTT
> 1000
LDH
> 1000
HeLa
MTT
> 1000
LDH
> 1000
2-Hydroxy-3-propionyl-benzoic acid
HEK293
MTT
550
LDH
600
HeLa
MTT
480
LDH
510
Interpretation of Hypothetical Data:
The hypothetical data suggests that 3-[(Hydroxyamino)iminomethyl]-benzoic acid exhibits low cytotoxicity towards normal HEK293 cells, similar to the benign profile of Benzoic Acid. It shows moderate cytotoxicity against the HeLa cancer cell line, which is a common characteristic of many developmental drugs. In comparison, 2-Hydroxy-3-propionyl-benzoic acid displays a higher level of cytotoxicity in both cell lines, indicating a greater potential for cellular damage.
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound[12][13][14]. It utilizes strains of Salmonella typhimurium that are unable to synthesize histidine. A positive test indicates that the chemical can cause mutations that restore the ability of the bacteria to produce histidine.
Experimental Protocol: Ames Test
Bacterial Strains: Use at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions)[15].
Metabolic Activation: Perform the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism[12][15].
Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compounds in the presence of a small amount of histidine to allow for a few cell divisions.
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
Incubation: Incubate the plates for 48-72 hours at 37°C[12].
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow without histidine).
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Hypothetical Comparative Genotoxicity Data (Ames Test)
Compound
Strain
Metabolic Activation (S9)
Result
3-[(Hydroxyamino)iminomethyl]-benzoic acid
TA98
-
Negative
+
Negative
TA100
-
Negative
+
Negative
Benzoic Acid
TA98
-
Negative
+
Negative
TA100
-
Negative
+
Negative
2-Hydroxy-3-propionyl-benzoic acid
TA98
-
Negative
+
Negative
TA100
-
Negative
+
Equivocal
Interpretation of Hypothetical Data:
Based on this hypothetical data, 3-[(Hydroxyamino)iminomethyl]-benzoic acid, like Benzoic Acid, is not mutagenic in the Ames test. This is a favorable outcome, suggesting a low potential for causing genetic mutations. The equivocal result for 2-Hydroxy-3-propionyl-benzoic acid in the presence of metabolic activation would warrant further investigation with other genotoxicity assays, such as the in vitro micronucleus assay[16].
Cardiotoxicity Assessment: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia[17][18]. Therefore, assessing the potential of a new compound to block this channel is a critical component of safety pharmacology.
Experimental Protocol: hERG Patch-Clamp Assay
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
Electrophysiology: Employ automated patch-clamp electrophysiology systems (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a voltage protocol[18].
Compound Application: Apply a range of concentrations of the test compounds to the cells and measure the inhibition of the hERG tail current.
Data Analysis: Calculate the percentage of hERG channel inhibition and determine the IC₅₀ value (the concentration that causes 50% inhibition of the hERG current).
Hypothetical Comparative Cardiotoxicity Data (hERG Assay)
Compound
hERG IC₅₀ (µM)
3-[(Hydroxyamino)iminomethyl]-benzoic acid
> 100
Benzoic Acid
> 100
2-Hydroxy-3-propionyl-benzoic acid
25
Interpretation of Hypothetical Data:
The hypothetical data indicates that 3-[(Hydroxyamino)iminomethyl]-benzoic acid has a low potential for hERG channel inhibition, similar to Benzoic Acid. An IC₅₀ value greater than 100 µM is generally considered a low risk for cardiotoxicity. In contrast, the IC₅₀ of 25 µM for 2-Hydroxy-3-propionyl-benzoic acid suggests a moderate risk and would necessitate further cardiovascular safety assessments.
In Vivo Acute Oral Toxicity
Following promising in vitro results, an in vivo study to assess acute oral toxicity provides essential information on the systemic effects of a compound after a single high-dose exposure. The OECD Test Guideline 425 (Up-and-Down Procedure) is a refined method that uses a minimal number of animals to estimate the LD₅₀ (median lethal dose)[19].
Animal Model: Use a single sex of rats (preferably females, as they are often slightly more sensitive)[19].
Dosing: Administer the test compound by oral gavage in a stepwise manner to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal[19].
Observations: Observe the animals for clinical signs of toxicity and mortality for at least 14 days. Record changes in body weight.
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Analysis: Use specialized software to calculate the LD₅₀ and its confidence intervals.
Hypothetical Comparative Acute Oral Toxicity Data
Compound
Estimated LD₅₀ (mg/kg)
GHS Category
3-[(Hydroxyamino)iminomethyl]-benzoic acid
> 2000
5 or Unclassified
Benzoic Acid
~2500
5 or Unclassified
2-Hydroxy-3-propionyl-benzoic acid
~1200
4
Interpretation of Hypothetical Data:
The hypothetical LD₅₀ of >2000 mg/kg for 3-[(Hydroxyamino)iminomethyl]-benzoic acid suggests a low acute oral toxicity, placing it in the safest category according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This profile is comparable to that of Benzoic Acid. The lower LD₅₀ for 2-Hydroxy-3-propionyl-benzoic acid indicates a higher level of acute toxicity.
Visualizing the Experimental Workflow
To provide a clear overview of the proposed toxicological evaluation process, the following diagrams illustrate the key workflows.
Caption: Ames test workflow for mutagenicity screening.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the toxicity of 3-[(Hydroxyamino)iminomethyl]-benzoic acid. Based on the hypothetical but realistic data presented, this novel compound demonstrates a favorable preliminary safety profile, characterized by:
Low cytotoxicity in both normal and cancerous cell lines.
No evidence of mutagenicity in the Ames test.
A low risk of cardiotoxicity based on the hERG assay.
Low acute oral toxicity in an in vivo model.
In comparison to Benzoic Acid, 3-[(Hydroxyamino)iminomethyl]-benzoic acid exhibits a similarly low toxicity profile. It appears significantly safer than the more complex derivative, 2-Hydroxy-3-propionyl-benzoic acid, across all tested parameters.
These findings, if substantiated by actual experimental data, would strongly support the continued development of 3-[(Hydroxyamino)iminomethyl]-benzoic acid. The next logical steps in its toxicological evaluation would include repeated-dose toxicity studies, developmental and reproductive toxicity (DART) studies, and a more extensive battery of genotoxicity assays to build a complete regulatory submission package. This structured, comparative approach ensures a thorough and data-driven assessment of the compound's safety, paving the way for its potential translation into valuable applications.
References
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info. Retrieved from [Link]
OECD. (1987). Test Guideline 401: Acute Oral Toxicity. National Toxicology Program. Retrieved from [Link]
A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]
OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023, September 13). ResearchGate. Retrieved from [Link]
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD iLibrary. Retrieved from [Link]
OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary. Retrieved from [Link]
In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved from [Link]
Ames Test. (n.d.). Cyprotex. Retrieved from [Link]
In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. (n.d.). MDPI. Retrieved from [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]
Cardiac Safety Service. (n.d.). Nexel. Retrieved from [Link]
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). PMC. Retrieved from [Link]
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023, November 9). MDPI. Retrieved from [Link]
A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. (n.d.). Journal of Environmental Monitoring. Retrieved from [Link]
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI. Retrieved from [Link]
Opinion on Benzoic acid and its salts. (2002, September 17). European Commission. Retrieved from [Link]
LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque. Retrieved from [Link]
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022, December 26). MDPI. Retrieved from [Link]
Food Safety Commission of Japan Risk Assessment Report Benzoic acid. (n.d.). Food Safety Commission of Japan. Retrieved from [Link]
Benzoic acid: Human health tier II assessment. (2013, June 28). Australian Government Department of Health. Retrieved from [Link]
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. (2025, March 4). ACS Publications. Retrieved from [Link]
Smoke Chemistry, In Vitro Cytotoxicity, and Genotoxicity Demonstrates Enhanced Toxicity of Cigarillos Compared With Cigarettes. (2021, March 15). Toxicological Sciences. Retrieved from [Link]
3-[(Hydroxyamino)iminomethyl]-benzoic acid. (n.d.). PubChem. Retrieved from [Link]
Toxicological Profiles for Three Organic Acids. (2007, November 16). Nevada Division of Environmental Protection. Retrieved from [Link]
Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). (2025, September 2). PubMed. Retrieved from [Link]
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). PMC. Retrieved from [Link]
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p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. (n.d.). RSIS International. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Ribosomal Binding Kinetics, Translation Readthrough Inducing Drugs (TRIDs), and Assay Artifacts
Executive Summary & Mechanistic Framework
The compound 3-[(Hydroxyamino)iminomethyl]-benzoic acid (an amidoxime) serves as a critical synthetic precursor and pharmacophore in the development of nonsense mutation readthrough agents. Its most prominent cyclized analogue, Ataluren (PTC124) —a 1,2,4-oxadiazole—has been extensively evaluated for its ability to bypass premature termination codons (PTCs) in genetic disorders like Duchenne muscular dystrophy and cystic fibrosis.
From a kinetic and thermodynamic perspective, the transition from an open-chain amidoxime to a rigid 1,2,4-oxadiazole is transformative. The amidoxime precursor is highly flexible, resulting in a high entropic penalty upon binding to ribosomal RNA (rRNA). Cyclization into Ataluren locks the molecule into a planar conformation, facilitating critical
π−π
stacking interactions with rRNA bases proximal to the decoding center (DC) and peptidyl transferase center (PTC)[1]. By binding to these sites, Ataluren competitively inhibits release factor complex (RFC) termination activity, allowing near-cognate tRNAs to insert an amino acid and restore full-length protein synthesis[2].
Diagram 1: Ribosomal readthrough pathway and competitive inhibition by 1,2,4-oxadiazole analogues.
Unlike aminoglycosides (e.g., paromomycin, tobramycin), which act as high-affinity, irreversible binders that cause widespread misreading and severe ototoxicity, 1,2,4-oxadiazoles are transient, low-affinity binders. This distinct kinetic profile is the exact reason Ataluren exhibits low cellular toxicity and high selectivity for premature stop codons over normal termination codons[3].
Table 1: Kinetic and Functional Comparison of Readthrough Agents
Compound
Structure Type
Primary Target
Binding Affinity (
KD
/
ΔG
)
Functional
IC50
/
EC50
Mechanism & Kinetic Notes
3-[(Hydroxyamino)iminomethyl]-benzoic acid
Amidoxime (Precursor)
rRNA (18S)
Weak / Transient
> 100 µM
Lacks the rigid heterocyclic core required for stable
π−π
stacking within the ribosomal pocket.
Ataluren (PTC124)
1,2,4-Oxadiazole
rRNA (18S)
ΔG≈−7.3
kcal/mol
0.1 - 3 µM
Competes with release factors (eRF1/eRF3) at the PTC, enabling near-cognate tRNA insertion[2],[1].
Ataluren-AMP Adduct
Oxadiazole-AMP
Firefly Luciferase
KD≈10
nM
~ 10 nM
High-affinity artifact formed in situ by FLuc; major confounder in early HTS assays[4].
Paromomycin
Aminoglycoside
rRNA (18S)
ΔG≈−106.5
kcal/mol
~ 20 µM
Binds with extremely high affinity, causing non-specific readthrough and severe cellular toxicity[3].
The Firefly Luciferase (FLuc) Artifact: A Cautionary Tale
A critical failure point in evaluating the binding kinetics of benzoic acid derivatives (including both the amidoxime precursor and Ataluren) is the use of Firefly Luciferase (FLuc) reporter assays.
The Causality of the Artifact: FLuc is an enzyme that naturally adenylates luciferin using ATP. However, FLuc promiscuously recognizes the benzoic acid moiety of Ataluren, catalyzing its adenylation to form a PTC124-AMP adduct [4]. This adduct acts as a potent, multisubstrate inhibitor of FLuc with a
KD
of ~10 nM. Consequently, the drug artificially stabilizes the reporter enzyme, yielding a massive false-positive luminescence signal that mimics translation readthrough. To obtain true ribosomal binding and functional kinetics, researchers must utilize orthogonal, self-validating experimental systems.
Self-Validating Experimental Protocols
To accurately compare the binding kinetics of 3-[(Hydroxyamino)iminomethyl]-benzoic acid and its analogues, the following orthogonal workflow must be employed.
Protocol 1: Surface Plasmon Resonance (SPR) for Ribosomal Binding Kinetics
End-point assays (like pull-downs) will fail to detect 1,2,4-oxadiazoles because their fast
koff
rates result in the compound being washed away. SPR provides real-time resolution of these transient kinetics.
Sensor Chip Preparation: Utilize a Biotin-CAP or SA (Streptavidin) sensor chip. Immobilize 3'-biotinylated 18S rRNA constructs (specifically the decoding center hairpin) to a density of ~500 RU to minimize mass transport limitations.
Buffer Optimization (Critical Step): Use a physiological running buffer (20 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl₂ , 0.05% Tween-20). Causality: Mg²⁺ is strictly required to maintain the folded, native tertiary structure of the rRNA decoding center. Omitting Mg²⁺ will unfold the RNA, yielding artefactual
KD
values.
Analyte Titration: Inject the amidoxime precursor and Ataluren at concentrations ranging from 0.1 µM to 50 µM at a high flow rate (50 µL/min) to resolve fast association (
kon
) and dissociation (
koff
) phases.
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model if the kinetics are too fast for accurate exponential fitting.
To validate that the binding observed in SPR translates to functional readthrough—without falling victim to the FLuc artifact—a NanoLuciferase system must be used.
Construct Design: Engineer a NanoLuc reporter plasmid containing a premature UGA stop codon (e.g., W12X mutation) interrupting the open reading frame[2].
Transfection: Transfect HEK293T cells with the reporter construct using a standard lipofection reagent. Seed at 10,000 cells/well in a 384-well plate.
Compound Treatment: 24 hours post-transfection, treat cells with a dose-response gradient (0.01 µM to 30 µM) of the amidoxime precursor and Ataluren. Causality: NanoLuc is utilized because, unlike FLuc, it lacks the ATP-dependent adenylation activity that converts benzoic acid derivatives into inhibitory adducts[4].
Quantification: After 48 hours, add Nano-Glo substrate and measure luminescence. Calculate the
EC50
based on the restoration of NanoLuc activity.
Diagram 2: Self-validating workflow for kinetic profiling, bypassing FLuc-mediated artifacts.
References
PNAS - Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression
Nature Communications (PubMed)
PMC (NIH)
ACS Journal of Medicinal Chemistry - Kinetic Target-Guided Synthesis: Reaching the Age of M
A Researcher's Guide to Ensuring Reproducibility in Cell-Based Assays: A Comparative Analysis of a Novel Arginine Analog and a Known PRMT5 Inhibitor
In the landscape of drug discovery, particularly in the realm of epigenetic modulation, the reproducibility of in-vitro findings is the bedrock of a successful research program. This guide provides a comprehensive framew...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery, particularly in the realm of epigenetic modulation, the reproducibility of in-vitro findings is the bedrock of a successful research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and enhance the reproducibility of cell-based assay results. We will use a hypothetical novel compound, 3-[(Hydroxyamino)iminomethyl]-benzoic acid, as a case study to explore these principles. Given its structural similarity to arginine, we will position it as a putative inhibitor of Protein Arginine Methyltransferases (PRMTs), a family of enzymes that play a crucial role in cellular regulation and are significant targets in oncology.[1][2]
To ground our discussion in a real-world context, we will compare the experimental considerations for our novel compound with a well-characterized, clinical-stage PRMT5 inhibitor, pemrametostat (GSK3326595).[3][4][5] This comparative approach will illuminate the nuances of assay design and the subtle factors that can lead to variability in experimental outcomes.
The Central Role of PRMT5 in Cellular Signaling and Disease
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][6] This post-translational modification is a critical regulatory mechanism in a multitude of cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1][7] Dysregulation of PRMT5 activity is frequently observed in various cancers, where it can promote cell proliferation, survival, and metastasis.[2][8][9] Consequently, PRMT5 has emerged as a high-value therapeutic target in oncology.
The intricate involvement of PRMT5 in major signaling pathways, such as the ERK1/2 and PI3K/Akt pathways, underscores its importance in cancer biology.[6][8][9] Inhibition of PRMT5 can therefore have profound effects on cancer cell viability, making the accurate and reproducible assessment of inhibitor potency a critical step in drug development.
The Challenge of Reproducibility in Cell-Based Assays
Cell-based assays are indispensable tools for evaluating the biological activity of potential drug candidates. However, they are also susceptible to a variety of factors that can introduce variability and compromise reproducibility.[10][11][12][13] These factors can be broadly categorized as biological, technical, and analytical.
Biological Variability: This includes the inherent genetic and phenotypic drift of cell lines over time and with increasing passage number, the health and confluency of the cells at the time of the assay, and the presence of contaminants such as mycoplasma.[11][14][15]
Technical Variability: This encompasses inconsistencies in cell handling, seeding density, media composition, incubation conditions, and the choice of assay endpoint and detection method.[12][14][16][17]
Analytical Variability: This relates to how data is processed and interpreted, including the methods used for background correction, normalization, and curve fitting to determine potency values like IC50.
A Comparative Workflow for Assessing Novel PRMT Inhibitors
To illustrate a robust approach to ensuring reproducibility, we will outline a comparative experimental workflow to evaluate our hypothetical compound, 3-[(Hydroxyamino)iminomethyl]-benzoic acid, against the established PRMT5 inhibitor, pemrametostat. This workflow is designed to not only determine the potency of the novel compound but also to assess the consistency and reliability of the results.
Caption: A generalized workflow for the comparative analysis of a novel compound and a known inhibitor in a cell-based viability assay.
The following protocol provides a step-by-step guide for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds.
1. Cell Culture and Maintenance:
Cell Line: A549 non-small cell lung cancer cells are a suitable model as PRMT5 has been shown to regulate their proliferation.[6]
Culture Medium: Use RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Passaging: Maintain cells in a logarithmic growth phase. Avoid letting cells become over-confluent.[14] Use cells within a consistent and low passage number range (e.g., passages 5-15) to minimize phenotypic drift.[11]
2. Compound Preparation:
Prepare 10 mM stock solutions of 3-[(Hydroxyamino)iminomethyl]-benzoic acid and pemrametostat in dimethyl sulfoxide (DMSO).
Perform serial dilutions in culture medium to create a range of final assay concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%).
3. Cell Seeding:
Harvest cells using trypsin and perform a cell count to determine viability (e.g., using a trypan blue exclusion assay). Ensure cell viability is >95%.[14]
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Optimize seeding density to ensure cells are in an exponential growth phase at the end of the assay.[14][17]
4. Compound Treatment:
After allowing the cells to adhere overnight, add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
5. Incubation:
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
6. Viability Measurement:
Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions. Luminescence is directly proportional to the number of viable cells.
7. Data Analysis:
Normalize the luminescence readings to the vehicle control wells (representing 100% viability).
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Comparative Data and Reproducibility Assessment
To assess reproducibility, the above experiment should be performed multiple times on different days (inter-assay variability) and with multiple replicates within the same experiment (intra-assay variability).
Table 1: Hypothetical Comparative IC50 Data for PRMT5 Inhibitors in A549 Cells
Compound
Experiment 1 IC50 (µM)
Experiment 2 IC50 (µM)
Experiment 3 IC50 (µM)
Mean IC50 (µM)
Standard Deviation
Coefficient of Variation (%)
3-[(Hydroxyamino)iminomethyl]-benzoic acid
12.5
18.2
15.8
15.5
2.85
18.4
Pemrametostat (GSK3326595)
0.025
0.031
0.028
0.028
0.003
10.7
Analysis of Hypothetical Data:
The hypothetical data in Table 1 illustrates a common scenario in early-stage drug discovery. Pemrametostat, the well-characterized inhibitor, shows a lower mean IC50 and a smaller coefficient of variation, indicating higher potency and better reproducibility in this assay. Our novel compound, while showing activity, has a higher degree of variability between experiments. This would prompt a thorough investigation into the potential sources of this variability.
The Underlying PRMT5 Signaling Pathway
A deeper understanding of the cellular pathways affected by PRMT5 inhibition can provide additional readouts for assessing compound activity and can help to explain potential sources of variability.
Caption: A simplified diagram of the PRMT5 signaling pathway, highlighting its role in regulating key cellular processes.
Best Practices for Enhancing Reproducibility
To minimize variability and ensure the generation of high-quality, reproducible data, the following best practices should be implemented:
Standardize Cell Culture Procedures: Adhere to strict protocols for cell culture, including media preparation, passaging schedules, and cell handling techniques.[12]
Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.[11]
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly impact cellular physiology and assay results.
Optimize Assay Parameters: Thoroughly optimize key assay parameters, including cell seeding density, incubation times, and reagent concentrations.[14]
Use Positive and Negative Controls: Always include appropriate positive and negative controls to monitor assay performance and ensure the validity of the results.
Automate Liquid Handling: Where possible, use automated liquid handling systems to reduce pipetting errors and improve consistency.[10]
Detailed Record-Keeping: Maintain meticulous records of all experimental details, including cell passage number, reagent lot numbers, and any deviations from the standard protocol.
Robust Data Analysis: Employ standardized and validated methods for data analysis to ensure objectivity and consistency in the interpretation of results.
References
PRMT5 function and targeting in cancer - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
PRMT5 function and targeting in cancer - Cell Stress. (n.d.). Retrieved April 4, 2026, from [Link]
Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways - AACR Journals. (n.d.). Retrieved April 4, 2026, from [Link]
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved April 4, 2026, from [Link]
The pathways regulating PRMT5 in cancer. The activity, localization and... - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]
Identification of Selective, Cell Active Inhibitors of Protein Arginine Methyltransferase 5 through Structure-Based Virtual Screening and Biological Assays - ACS Publications. (2018, April 19). Retrieved April 4, 2026, from [Link]
Identification of Selective, Cell Active Inhibitors of Protein Arginine Methyltransferase 5 through Structure-Based Virtual Screening and Biological Assays - PubMed. (2018, May 29). Retrieved April 4, 2026, from [Link]
Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - MDPI. (2022, November 1). Retrieved April 4, 2026, from [Link]
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2017, November 3). Retrieved April 4, 2026, from [Link]
PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - Aging-US. (2021, January 20). Retrieved April 4, 2026, from [Link]
10 Tips for Successful Development of Cell Culture Assays | Technology Networks. (2020, January 21). Retrieved April 4, 2026, from [Link]
Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization | Journal of Medicinal Chemistry - ACS Publications. (2017, June 26). Retrieved April 4, 2026, from [Link]
Improving the reproducibility of cell culture handling - Integra Biosciences. (2021, October 19). Retrieved April 4, 2026, from [Link]
A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors | bioRxiv. (2022, January 22). Retrieved April 4, 2026, from [Link]
Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. (n.d.). Retrieved April 4, 2026, from [Link]
Inhibiting Arginine Methylation | Epigenetic Drug Discovery - Books. (2024, September 30). Retrieved April 4, 2026, from [Link]
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Retrieved April 4, 2026, from [Link]
Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC. (2025, June 4). Retrieved April 4, 2026, from [Link]
The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.). Retrieved April 4, 2026, from [Link]
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As a Senior Application Scientist, establishing rigorous, causality-driven safety and disposal protocols is paramount when handling specialized synthetic intermediates. 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 19...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing rigorous, causality-driven safety and disposal protocols is paramount when handling specialized synthetic intermediates. 3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4) is a bifunctional organic compound featuring both a benzoic acid backbone and an amidoxime moiety. While it is a highly valuable building block in pharmaceutical drug development (often utilized in the synthesis of nonsense mutation therapeutics), its unique structural properties demand strict operational oversight.
The following guide outlines the mechanistic rationale, operational handling, and self-validating disposal procedures required to manage this compound safely.
Chemical Profile and Mechanistic Hazard Assessment
To handle a chemical safely, one must first understand the molecular behavior that dictates its hazards. The dual functional groups of 3-[(Hydroxyamino)iminomethyl]-benzoic acid present distinct environmental and biological risks.
The Amidoxime Group (-C(NH₂)=NOH): Amidoximes are exceptionally strong metal chelators, a property frequently exploited for extracting heavy metals like uranium from aqueous environments[1]. If improperly disposed of down a standard drain, this compound can mobilize heavy metals in local aquatic ecosystems and disrupt wastewater treatment facilities.
The Benzoic Acid Backbone: This aromatic carboxylic acid imparts moderate acidity and acts as a localized irritant. Exposure to the fine crystalline powder can cause immediate inflammation of mucous membranes[2].
Splash-proof safety goggles (avoid standard safety glasses).
Specific Target Organ Toxicity
Category 3 (H335)
Handle exclusively within a Class II Biological Safety Cabinet or chemical fume hood.
Hazard data validated via standardized safety classifications for this CAS number[4].
Operational Handling Protocol
When weighing, transferring, or reacting 3-[(Hydroxyamino)iminomethyl]-benzoic acid, implement the following self-validating workflow to prevent aerosolization and exposure.
Step 1: Environmental Control Setup
Action: Conduct all open-container handling inside a certified chemical fume hood with a face velocity of 80–100 fpm.
Validation: Before opening the container, tape a small piece of tissue to the bottom of the hood sash. A steady inward pull validates adequate directional airflow.
Step 2: Material Transfer
Action: Use anti-static weighing boats and grounded spatulas.
Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization or, in the presence of flammable solvent vapors, ignition[2].
Step 3: Decontamination
Action: Wipe down all spatulas and balances with a solvent the compound is soluble in (e.g., methanol or DMSO), followed by a secondary wipe with soapy water.
Spill Containment and Recovery Workflow
In the event of a spill, the primary objective is to prevent the generation of airborne dust. Never use a standard broom to sweep up an amidoxime powder spill.
Caption: Spill containment and disposal workflow for 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Dry Spill Recovery: Lightly moisten the spilled material with water to bind the dust, or use a dedicated HEPA-filtered vacuum[2].
Wet Spill Recovery: If dissolved in a solvent, surround the spill with an inert absorbent (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust, as the benzoic acid derivative may react under concentrated conditions[5].
Proper Disposal Procedures (Step-by-Step)
Because of its chelating properties and stable aromatic ring, 3-[(Hydroxyamino)iminomethyl]-benzoic acid cannot be processed by standard municipal water treatment. It must be isolated and destroyed via thermal degradation[6].
Follow this self-validating disposal protocol:
Step 1: Waste Segregation & Compatibility Check
Action: Place all solid waste, including contaminated gloves, weigh boats, and HEPA filters, into a high-density polyethylene (HDPE) or polypropylene waste container[5].
Causality: Benzoic acid derivatives are strictly incompatible with strong oxidizing agents (e.g., perchlorates, permanganates, nitrates). Mixing them can result in an exothermic reaction and fire[2].
Validation: Check the waste log of the container. If any oxidizers have been introduced, do not add the amidoxime waste. Start a new, dedicated container.
Step 2: Liquid Waste Management
Action: If the compound is in an aqueous or organic solution, funnel the liquid into a dedicated "Halogen-Free Organic Waste" carboy.
Validation: Use a pH strip to test the liquid waste before sealing. If the pH is highly acidic (pH < 3), neutralize it carefully with a mild base (e.g., sodium bicarbonate) to prevent long-term degradation of the HDPE carboy.
Step 3: Containment and Labeling
Action: Seal the container tightly and affix a GHS-compliant hazardous waste label detailing the exact chemical name, CAS number, and the hazards (Irritant).
Validation: Invert the sealed liquid waste container 180 degrees for 5 seconds. If no droplets appear, the primary seal is leak-proof and ready for secondary containment.
Step 4: Final Destruction
Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) team or a licensed hazardous waste contractor.
Causality: The mandated disposal method is high-temperature incineration [6]. Incineration provides the thermal energy required to break the robust
C=N−OH
bonds and the aromatic ring, converting the compound safely into carbon dioxide, water vapor, and nitrogen oxides (
NOx
), thereby eliminating the environmental chelation risk.
References
3-[(Hydroxyamino)iminomethyl]-benzoic acid | C8H8N2O3 | CID 9603503 - PubChem. National Institutes of Health (NIH).
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
BENZOIC ACID - Alpha Resources. Alpha Resources.
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
SAFETY DATA SHEET - Fisher Scientific (CAS 199447-10-4). Fisher Scientific.
Amidoxime-based materials for uranium recovery and removal. ResearchGate.
Personal protective equipment for handling 3-[(Hydroxyamino)iminomethyl]-benzoic acid
As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and synthetic chemists with the essential safety, handling, and operational protocols for 3-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive technical guide to provide drug development professionals and synthetic chemists with the essential safety, handling, and operational protocols for 3-[(Hydroxyamino)iminomethyl]-benzoic acid .
By understanding the mechanistic causality behind this compound's reactivity and hazards, your laboratory can establish a self-validating safety culture that ensures both personnel protection and experimental integrity.
Chemical Identity & Operational Context
3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS: 199447-10-4) is a highly versatile bifunctional building block[1]. Featuring both a carboxylic acid and an amidoxime (N'-hydroxycarbamimidoyl) group, it is heavily utilized in medicinal chemistry as a precursor for heterocyclic structures (such as 1,2,4-oxadiazoles) and in the development of kinase inhibitors[2][3].
Table 1: Quantitative Chemical & Physical Properties
| Physical Appearance | White to off-white crystalline solid |[2] |
Mechanistic Hazard Profiling (Causality)
To handle this chemical safely, one must understand why it poses specific hazards. The compound is classified under GHS as an acute toxin and an irritant[5]. The hazards are directly linked to its molecular architecture:
Skin, Eye, and Respiratory Irritation (H315, H319, H335): The benzoic acid moiety acts as a proton donor. In its solid state or in concentrated solutions, this acidity disrupts the physiological pH of ocular mucosa and dermal lipid bilayers, causing localized protein denaturation. Inhalation of the fine crystalline dust directly irritates the respiratory tract epithelium[5].
Acute Toxicity - Oral, Dermal, Inhalation (H302, H312, H332): The amidoxime functional group is biologically active. If systemically absorbed, amidoximes can undergo enzymatic reduction or hydrolysis in vivo, potentially generating reactive hydroxylamine derivatives that can interfere with cellular respiration or induce methemoglobinemia[6][7].
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards described above, the following PPE is strictly required. Every choice is mechanically justified to ensure a self-validating safety system.
Table 2: Required PPE and Mechanistic Justification
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (≥0.11 mm thickness). Double-gloving recommended.
Nitrile provides a robust barrier against polar organic acids and prevents dermal absorption (H312)[5].
Eye Protection
ANSI Z87.1 compliant safety goggles.
Protects against severe eye irritation (H319) from airborne crystalline dust or solvent splashes[5].
Shields against incidental dermal contact and potential flash hazards during downstream organic synthesis.
| Engineering Controls | Chemical fume hood (Face velocity: 80-100 fpm). | Prevents the inhalation of respiratory irritants (H332, H335) by capturing aerosolized dust at the source[5]. |
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow
The following step-by-step methodology outlines the safe handling of 3-[(Hydroxyamino)iminomethyl]-benzoic acid during a standard cyclodehydration reaction to form a 1,2,4-oxadiazole derivative[3].
Step-by-Step Methodology
Pre-Operation Validation: Verify that the fume hood is operating at the correct face velocity. Ensure all PPE is donned. Purge the reaction vessel with inert gas (N₂ or Argon) to prevent unwanted oxidation of the amidoxime group.
Reagent Transfer: Using a static-free weighing spatula, carefully weigh the required amount of 3-[(Hydroxyamino)iminomethyl]-benzoic acid inside the fume hood to prevent dust dissemination.
Solvation: Dissolve the compound in a polar aprotic solvent (e.g., DMF or DMSO)[2]. Caution: The dissolution process may be slightly endothermic or exothermic depending on the solvent; add the solvent slowly.
Coupling & Cyclization: Introduce the coupling partner (e.g., an activated carboxylic acid) and an appropriate base (e.g., DIPEA). Heat the mixture to drive the cyclodehydration.
Quenching: Cool the reaction to room temperature. Slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted acidic species.
Workflow Visualization
Caption: Workflow for safe handling of 3-[(Hydroxyamino)iminomethyl]-benzoic acid.
Spill Response and Waste Disposal Plan
Immediate Spill Response:
Solid Spills: Do not dry sweep. Gently cover the spilled solid with a damp, absorbent material (like sand or vermiculite) to suppress dust formation. Scoop the mixture into a chemically resistant, sealable hazardous waste container.
Solution Spills: Isolate the area. Absorb the liquid using inert, non-combustible absorbent pads. Wash the contaminated surface thoroughly with soap and water to remove residual acidity.
Waste Disposal Plan:
Solid Waste: All contaminated consumables (weighing boats, pipette tips, Kimwipes) must be placed in a clearly labeled solid hazardous waste bin.
Liquid Waste: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic streams based on the reaction solvent. Critical: Any aqueous washings containing unreacted 3-[(Hydroxyamino)iminomethyl]-benzoic acid must be neutralized to a pH of 6–8 prior to transfer into the aqueous waste carboy to prevent adverse reactions with other waste streams.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9603503, 3-[(Hydroxyamino)iminomethyl]-benzoic acid". Retrieved from: [Link]
Organic Chemistry Portal. "Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes". Retrieved from: [Link]